Antibacterial agent 48
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C13H18N5NaO7S |
|---|---|
Molecular Weight |
411.37 g/mol |
IUPAC Name |
sodium [(2S,5R)-2-[5-(morpholin-4-ylmethyl)-1,3,4-oxadiazol-2-yl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate |
InChI |
InChI=1S/C13H19N5O7S.Na/c19-13-17-7-9(18(13)25-26(20,21)22)1-2-10(17)12-15-14-11(24-12)8-16-3-5-23-6-4-16;/h9-10H,1-8H2,(H,20,21,22);/q;+1/p-1/t9-,10+;/m1./s1 |
InChI Key |
XIXCIMATZCYLBG-UXQCFNEQSA-M |
Isomeric SMILES |
C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)[O-])C3=NN=C(O3)CN4CCOCC4.[Na+] |
Canonical SMILES |
C1CC(N2CC1N(C2=O)OS(=O)(=O)[O-])C3=NN=C(O3)CN4CCOCC4.[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Structure and Function of Circular Bacteriocin AS-48
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bacteriocin (B1578144) AS-48 is a potent, circular antimicrobial peptide produced by Enterococcus faecalis. Its unique head-to-tail cyclic structure confers remarkable stability against thermal and pH stress, making it a promising candidate for various applications, including food preservation and clinical therapeutics. This guide provides a comprehensive overview of the structure, function, and mechanism of action of AS-48, supplemented with detailed experimental protocols and quantitative data.
Molecular Structure
AS-48 is a 70-amino-acid cationic peptide with a molecular mass of approximately 7.14 kDa.[1] Its defining feature is its circular backbone, formed by a peptide bond between the N-terminal methionine and the C-terminal tryptophan.[1] This circularization is a post-translational modification that significantly contributes to the peptide's stability.[2]
The three-dimensional structure of AS-48, determined by NMR spectroscopy and X-ray crystallography, reveals a globular arrangement of five α-helices (α1-α5) enclosing a compact hydrophobic core.[3][4] The helices are arranged in an up-and-down bundle with the following topology: α1-α2-α3-α4-α5.[3] This compact structure is stabilized by an extensive network of hydrophobic interactions.
A key feature of the AS-48 structure is the asymmetric distribution of charged residues. The majority of the positively charged amino acids (lysine and arginine) are clustered on one face of the molecule, creating a distinct positively charged patch, while the hydrophobic residues are largely buried in the core or exposed on the opposite face.[3] This amphipathic nature is crucial for its interaction with bacterial membranes.
Physicochemical Properties
A summary of the key physicochemical properties of bacteriocin AS-48 is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Weight | ~7.14 kDa | [1] |
| Number of Amino Acids | 70 | [1] |
| Structure | Circular, five α-helices | [3][4] |
| Isoelectric Point (pI) | ~10.5 | [4] |
| Thermal Stability | Stable up to 100°C | [5] |
| pH Stability | Active over a wide pH range | [5] |
Mechanism of Action
The antimicrobial activity of AS-48 is primarily directed at the cytoplasmic membrane of susceptible bacteria.[4] Its mechanism of action is a multi-step process that does not rely on specific protein receptors, which may reduce the likelihood of resistance development.[6]
The proposed mechanism of action can be summarized as follows:
-
Electrostatic Attraction: The positively charged face of AS-48 initially interacts with the negatively charged components of the bacterial cell envelope, such as teichoic acids in Gram-positive bacteria.[3]
-
Membrane Insertion: Following the initial binding, the hydrophobic regions of the AS-48 molecule facilitate its insertion into the lipid bilayer of the cytoplasmic membrane.[3]
-
Pore Formation: Once inserted, AS-48 molecules are proposed to oligomerize within the membrane, forming pores or channels.[3] This pore formation is thought to occur via a "leaky slit" or toroidal pore model, leading to the disruption of the membrane's integrity.
-
Dissipation of Proton Motive Force: The formation of pores leads to the leakage of ions and small molecules across the membrane, dissipating the proton motive force (PMF).[4]
-
Cell Death: The collapse of the PMF disrupts essential cellular processes, such as ATP synthesis and nutrient transport, ultimately leading to cell death.[4]
Antimicrobial Spectrum
Bacteriocin AS-48 exhibits a broad spectrum of activity, primarily against Gram-positive bacteria.[4] It is also effective against some Gram-negative bacteria, although generally at higher concentrations.[5] The outer membrane of Gram-negative bacteria provides a protective barrier that reduces the susceptibility to AS-48.
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of AS-48 against a selection of clinically relevant bacteria.
| Bacterial Species | Strain | MIC (mg/L) | Reference(s) |
| Staphylococcus aureus | Clinical Isolates (average) | 7.4 ± 0.46 | [7] |
| Staphylococcus aureus | MRSA (average) | 7.086 ± 0.62 | [7] |
| Staphylococcus aureus | Food Isolates (average) | 1.63 ± 0.06 | [7] |
| Listeria monocytogenes | - | 1 | [8] |
| Bacillus licheniformis | - | 12.5 | [8] |
| Bacillus cereus | Psychrotrophic strains | 20-35 | [8] |
Genetic Organization
The genetic determinants for AS-48 production are located on a large, pheromone-responsive plasmid, pMB2, in Enterococcus faecalis.[4] The as-48 gene cluster contains a set of genes responsible for the biosynthesis of the bacteriocin, its secretion, and the immunity of the producer strain.
The key genes in the cluster include:
-
as-48A : The structural gene encoding the pre-pro-peptide of AS-48.
-
Genes for processing and circularization: A set of genes encoding proteins responsible for the cleavage of the leader peptide and the subsequent head-to-tail ligation to form the mature, circular bacteriocin.
-
Genes for transport: These genes encode an ABC transporter system that is responsible for the secretion of AS-48 out of the producer cell.
-
Immunity genes: These genes encode proteins that protect the producer cell from the antimicrobial action of its own bacteriocin.
Experimental Protocols
Purification of Bacteriocin AS-48
This protocol describes a general method for the purification of AS-48 from Enterococcus faecalis culture supernatant.
Materials:
-
M17 broth or other suitable growth medium
-
Potassium phosphate (B84403) buffer (50 mM, pH 7.0)
-
Cation exchange chromatography column (e.g., CM-Sepharose)
-
Hydrophobic interaction chromatography column (e.g., Phenyl-Sepharose)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column
-
Trifluoroacetic acid (TFA)
-
Spectrophotometer
-
Centrifuge
Protocol:
-
Cultivation: Inoculate a large volume of M17 broth with an AS-48 producing strain of Enterococcus faecalis and incubate at 37°C for 18-24 hours.
-
Cell Removal: Centrifuge the culture at 10,000 x g for 20 minutes at 4°C to pellet the cells. Collect the supernatant.
-
Ammonium Sulfate Precipitation: Slowly add ammonium sulfate to the supernatant to a final saturation of 60-80%. Stir at 4°C for at least 4 hours.
-
Pellet Collection: Centrifuge the mixture at 12,000 x g for 30 minutes at 4°C. Discard the supernatant and resuspend the pellet in a minimal volume of potassium phosphate buffer.
-
Dialysis: Dialyze the resuspended pellet against the same buffer overnight at 4°C to remove excess salt.
-
Cation Exchange Chromatography: Apply the dialyzed sample to a cation exchange column pre-equilibrated with potassium phosphate buffer. Elute the bound proteins with a linear gradient of NaCl (e.g., 0-1 M) in the same buffer. Collect fractions and test for antimicrobial activity.
-
Hydrophobic Interaction Chromatography: Pool the active fractions, add ammonium sulfate to a final concentration of 1 M, and apply to a hydrophobic interaction column. Elute with a decreasing gradient of ammonium sulfate.
-
RP-HPLC: Further purify the active fractions by RP-HPLC on a C18 column using a gradient of acetonitrile in water containing 0.1% TFA.
-
Purity and Yield Assessment: Analyze the purity of the final sample by SDS-PAGE and determine the protein concentration using a suitable method (e.g., Bradford assay or absorbance at 280 nm). Calculate the overall yield.
Antimicrobial Activity Assay (Broth Microdilution Method)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of AS-48.
Materials:
-
Purified AS-48
-
Mueller-Hinton Broth (MHB) or other appropriate broth for the test organism
-
96-well microtiter plates
-
Test bacterial strain
-
Spectrophotometer or microplate reader
Protocol:
-
Prepare Bacterial Inoculum: Grow the test bacterium in MHB to the mid-logarithmic phase. Adjust the turbidity of the culture to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension 1:150 in fresh MHB to obtain a final inoculum of approximately 1 x 10^6 CFU/mL.
-
Prepare AS-48 Dilutions: Prepare a stock solution of AS-48 in sterile water or buffer. Perform serial two-fold dilutions of the AS-48 stock solution in MHB in the wells of a 96-well plate. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well containing the AS-48 dilutions. This will bring the final bacterial concentration to approximately 5 x 10^5 CFU/mL and will halve the AS-48 concentration in each well.
-
Controls: Include a positive control (wells with bacteria and no AS-48) and a negative control (wells with MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of AS-48 that completely inhibits visible growth of the bacterium.
References
- 1. researchgate.net [researchgate.net]
- 2. AS-48 bacteriocin: close to perfection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bacteriocin AS-48, a microbial cyclic polypeptide structurally and functionally related to mammalian NK-lysin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. AS-48 bacteriocin: close to perfection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current Knowledge of the Mode of Action and Immunity Mechanisms of LAB-Bacteriocins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Activity of the Circular Bacteriocin AS-48 against Clinical Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
The Biosynthesis of Enterocin AS-48: A Technical Guide for Researchers
An In-depth Exploration of the Genetic Blueprint, Biosynthetic Machinery, and Regulatory Networks Governing the Production of a Potent Circular Bacteriocin (B1578144) in Enterococcus.
Enterocin AS-48 is a potent circular bacteriocin produced by various strains of Enterococcus, most notably Enterococcus faecalis. Its broad spectrum of antimicrobial activity against foodborne pathogens and spoilage bacteria has garnered significant interest for its potential applications in food preservation and as a therapeutic agent. This technical guide provides a comprehensive overview of the biosynthesis pathway of Enterocin AS-48, detailing the genetic determinants, the intricate molecular machinery involved in its production, and the regulatory mechanisms that govern its expression. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this fascinating antimicrobial peptide.
The Genetic Architecture: The as-48 Gene Cluster
The genetic determinants for Enterocin AS-48 production are typically encoded on a plasmid, such as the pMB2 plasmid in Enterococcus faecalis S-48. The biosynthesis is orchestrated by a dedicated gene cluster, designated as the as-48 gene cluster. This cluster is organized into two main operons, ensuring the coordinated expression of genes required for bacteriocin production, immunity, and secretion.
Table 1: Genes of the as-48 Biosynthesis Gene Cluster and Their Functions
| Gene | Operon | Putative Function |
| as-48A | as-48ABC | Structural gene encoding the AS-48 prepeptide (pre-AS-48A) |
| as-48B | as-48ABC | Involved in the post-translational modification (cyclization) of pre-AS-48A |
| as-48C | as-48ABC | Putative accessory protein for AS-48 processing and immunity |
| as-48C1 | as-48C1DD1EFGH | Component of an ABC transporter likely involved in AS-48 secretion |
| as-48D | as-48C1DD1EFGH | Component of an ABC transporter likely involved in AS-48 secretion |
| as-48D1 | as-48C1DD1EFGH | Primary immunity protein, conferring resistance to AS-48 |
| as-48E | as-48C1DD1EFGH | Component of a putative ABC transporter involved in immunity |
| as-48F | as-48C1DD1EFGH | Component of a putative ABC transporter involved in immunity |
| as-48G | as-48C1DD1EFGH | Component of a putative ABC transporter involved in immunity |
| as-48H | as-48C1DD1EFGH | Component of a putative ABC transporter involved in immunity |
The Biosynthetic Pathway: From Prepeptide to Potent Bacteriocin
The biosynthesis of Enterocin AS-48 is a multi-step process that begins with the ribosomal synthesis of a linear prepeptide, followed by extensive post-translational modifications and secretion.
-
Transcription and Translation : The as-48A gene is transcribed and translated to produce the 105-amino-acid prepeptide, pre-AS-48A. This precursor contains an N-terminal leader peptide that is crucial for subsequent processing and transport.
-
Post-Translational Modification : The linear pre-AS-48A undergoes a critical maturation step: the formation of a head-to-tail circular peptide bond. This cyclization is a key feature of AS-48 and is essential for its antimicrobial activity and stability. The precise enzymatic machinery responsible for this cyclization is not fully elucidated but is thought to involve the protein product of the as-48B gene.
-
Secretion : The mature, circular Enterocin AS-48 is then secreted out of the producer cell. This process is mediated by a dedicated ABC (ATP-binding cassette) transporter system encoded by the as-48C1 and as-48D genes.
-
Immunity : To protect itself from the potent antimicrobial action of its own product, the producer strain expresses immunity proteins. The primary immunity determinant is the As-48D1 protein. An additional ABC transporter system, encoded by the as-48EFGH operon, is also implicated in providing immunity.
Caption: Biosynthesis pathway of Enterocin AS-48.
Regulation of Biosynthesis
The production of Enterocin AS-48 is a tightly regulated process to ensure efficient synthesis and to prevent self-toxicity. The expression of the as-48 gene cluster is controlled at the transcriptional level by specific promoters. The as-48ABC and as-48C1DD1EFGH operons are transcribed from their own promoters, allowing for differential regulation of the biosynthetic and immunity/secretion genes. Studies have identified key promoter regions upstream of as-48A and within the second operon that drive the expression of the respective genes. Furthermore, there is evidence for post-transcriptional regulation, adding another layer of control to the production of this potent bacteriocin.
Quantitative Data on Enterocin AS-48 Production
The yield of Enterocin AS-48 can be significantly influenced by various factors, including the composition of the growth medium, pH, and temperature. The following tables summarize key quantitative data from studies aimed at optimizing AS-48 production.
Table 2: Optimization of Fermentation Conditions for Enterocin AS-48 Production
| Parameter | Condition 1 | Condition 2 | Condition 3 | Optimal Condition | Reference |
| Medium | BHI Broth | TGE Broth | MRS Broth | Whey-based medium | [1] |
| pH | 5.5 | 6.5 | 7.5 | 6.5 | [1] |
| Temperature (°C) | 30 | 37 | 42 | 37 | [1] |
| Inoculum Size (%) | 1 | 2 | 5 | 2 | [1] |
| Aeration | Shaking | Static | Microaerophilic | Static | [1] |
| Max. Yield (AU/mL) | ~1600 | ~3200 | ~1600 | >6400 | [1] |
Table 3: Comparative Production of Enterocin AS-48 in Different Enterococcus Strains
| Strain | Plasmid | Production Level (Relative to S-48) | Reference |
| E. faecalis S-48 | pMB2 | 100% | [2] |
| E. faecalis JH2-2 (transformant) | pAM401-81 (as-48 cluster) | ~90% | [3] |
| E. faecium L50 | pL50-1 | ~75% | [2] |
Experimental Protocols
This section provides an overview of key experimental methodologies used to study the biosynthesis of Enterocin AS-48.
Purification of Enterocin AS-48
A multi-step chromatographic procedure is typically employed for the purification of Enterocin AS-48.
-
Culture and Cell-Free Supernatant Preparation : Enterococcus faecalis is cultured in a suitable broth medium (e.g., BHI) to the late exponential or early stationary phase. The cells are removed by centrifugation, and the supernatant containing the secreted bacteriocin is collected.
-
Ammonium (B1175870) Sulfate (B86663) Precipitation : The bacteriocin is precipitated from the cell-free supernatant by the gradual addition of ammonium sulfate to a final saturation of 60-80%. The precipitate is collected by centrifugation and resuspended in a minimal volume of a suitable buffer (e.g., 20 mM sodium phosphate, pH 6.0).
-
Cation Exchange Chromatography : The resuspended sample is loaded onto a cation exchange column (e.g., SP-Sepharose) pre-equilibrated with the same buffer. After washing to remove unbound proteins, the bacteriocin is eluted using a linear gradient of NaCl (e.g., 0-1 M NaCl in 20 mM sodium phosphate, pH 6.0).[4]
-
Hydrophobic Interaction Chromatography (HIC) : Fractions containing AS-48 activity are pooled, and the salt concentration is adjusted. The sample is then loaded onto a HIC column (e.g., Phenyl-Sepharose). Elution is achieved with a decreasing salt gradient.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) : For final polishing and to obtain highly pure Enterocin AS-48, fractions from HIC are subjected to RP-HPLC on a C8 or C18 column using a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).
Gene Knockout by Homologous Recombination
Creating targeted gene knockouts in the as-48 cluster is crucial for functional analysis. A common method involves homologous recombination.
-
Construction of the Knockout Vector : A suicide vector (unable to replicate in Enterococcus) is used. Upstream and downstream flanking regions of the target gene are PCR amplified and cloned into the suicide vector, flanking an antibiotic resistance cassette.
-
Transformation of Enterococcus faecalis : The constructed knockout vector is introduced into E. faecalis via electroporation.
-
Selection of Single-Crossover Integrants : Transformants are selected on agar (B569324) plates containing the antibiotic corresponding to the resistance cassette in the knockout vector. This selects for cells where the plasmid has integrated into the chromosome via a single homologous recombination event.
-
Selection of Double-Crossover Mutants : Single-crossover integrants are then subjected to counter-selection to promote a second recombination event that excises the plasmid backbone, leaving the antibiotic resistance cassette in place of the target gene. This can be achieved using systems like the p-chlorophenylalanine (p-Cl-Phe) sensitivity counterselection system.
-
Verification of the Knockout : The successful deletion of the target gene is confirmed by PCR using primers flanking the gene and by sequencing.[5][6]
Promoter Activity Assay
The activity of the promoters driving the expression of the as-48 operons can be quantified using reporter gene fusions.
-
Construction of Reporter Plasmids : The promoter region of interest is PCR amplified and cloned upstream of a promoterless reporter gene (e.g., gfp for green fluorescent protein or luc for luciferase) in a shuttle vector that can replicate in both E. coli and Enterococcus.
-
Transformation : The reporter plasmid is introduced into the desired Enterococcus strain.
-
Measurement of Reporter Activity : The transformed cells are grown under different conditions (e.g., different growth phases, pH, or in the presence of potential inducing substances).
-
GFP : The fluorescence of the cell culture is measured using a fluorometer or a fluorescence microscope.
-
Luciferase : The luminescence is measured using a luminometer after the addition of the appropriate substrate (e.g., luciferin).
-
-
Data Analysis : The reporter gene activity is typically normalized to the cell density (e.g., optical density at 600 nm) to account for differences in cell growth.[7][8]
Experimental Workflow and Logical Relationships
The study of the Enterocin AS-48 biosynthesis pathway follows a logical progression from genetic identification to functional characterization and application.
Caption: Experimental workflow for studying Enterocin AS-48.
This technical guide provides a foundational understanding of the biosynthesis of Enterocin AS-48. Further research will undoubtedly uncover more intricate details of its regulation and the precise biochemical mechanisms of its maturation, paving the way for the rational design of novel antimicrobial agents and improved production strategies.
References
- 1. escholarship.org [escholarship.org]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. academic.oup.com [academic.oup.com]
- 5. [Construction of luxS gene knockout mutant of Enterococcus faecalis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chromosomal integration of plasmid DNA by homologous recombination in Enterococcus faecalis and Lactococcus lactis subsp. lactis hosts harboring Tn919 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Construction and Application of a luxABCDE Reporter System for Real-Time Monitoring of Enterococcus faecalis Gene Expression and Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Luciferase-based reporter to monitor the transcriptional activity of the SIRT3 promoter - PMC [pmc.ncbi.nlm.nih.gov]
Enterocin AS-48: A Comprehensive Technical Guide to its Discovery, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enterocin AS-48 is a potent circular bacteriocin (B1578144) produced by Enterococcus faecalis that exhibits a broad spectrum of antimicrobial activity against numerous Gram-positive bacteria, including significant foodborne pathogens and spoilage microorganisms. Its unique cyclic structure confers remarkable stability against thermal and pH stress, making it a promising candidate for applications in food preservation and as a potential therapeutic agent. This technical guide provides an in-depth overview of the discovery, isolation, purification, and characterization of Enterocin AS-48, complete with detailed experimental protocols and quantitative data analysis.
Discovery and Producing Microorganism
Enterocin AS-48 was first identified and isolated from Enterococcus faecalis (formerly Streptococcus faecalis) subsp. liquefaciens strain S-48.[1] Subsequent research has identified other Enterococcus strains, including food-grade isolates, capable of producing this bacteriocin.[2] The bacteriocin is a 70-amino-acid circular peptide, a characteristic that contributes to its high stability.[2][3] The mature peptide has a molecular mass of approximately 7.14 kDa and a high isoelectric point of around 10.5.[1]
Production of Enterocin AS-48
Optimal production of Enterocin AS-48 can be achieved in various culture media, with yields being significantly influenced by factors such as pH, temperature, and nutrient composition. A common approach involves fermentation in a suitable broth medium, followed by harvesting of the supernatant containing the secreted bacteriocin.
Optimized Fermentation Conditions
Studies have shown that high yields of Enterocin AS-48 can be obtained in a whey-based substrate. Under optimized conditions, including pH stabilization at 6.55 and a 1% glucose concentration, production can reach up to 360 Arbitrary Units (AU)/mL, which is equivalent to 104 µg/mL, after 18 hours of cultivation.[3]
Isolation and Purification of Enterocin AS-48
The purification of Enterocin AS-48 from the culture supernatant is a multi-step process designed to isolate the bacteriocin from other cellular components and media constituents. A typical purification workflow is outlined below.
Purification Workflow Diagram
Caption: A typical workflow for the purification of Enterocin AS-48.
Quantitative Purification Data
The following table summarizes the purification of an enterocin, illustrating the changes in total protein, activity, specific activity, yield, and purification fold at each step. While this is a general example for an enterocin, it reflects the expected trend for AS-48 purification.
| Purification Step | Total Protein (mg) | Total Activity (AU) | Specific Activity (AU/mg) | Yield (%) | Purification Fold |
| Crude Supernatant | 500 | 1,200,000 | 2,400 | 100 | 1 |
| Ammonium Sulfate (60%) | 150 | 960,000 | 6,400 | 80 | 2.7 |
| Gel Filtration (Sephadex G-100) | 40 | 720,000 | 18,000 | 60 | 7.5 |
| Cation Exchange (SP-Sepharose) | 5 | 600,000 | 120,000 | 50 | 50 |
| Reversed-Phase HPLC (C18) | 1.2 | 480,000 | 400,000 | 40 | 166.7 |
Note: The values in this table are illustrative and can vary depending on the specific experimental conditions.[4]
Antimicrobial Activity of Enterocin AS-48
Enterocin AS-48 displays a broad inhibitory spectrum, particularly against Gram-positive bacteria. Its efficacy can be quantified by determining the Minimum Inhibitory Concentration (MIC) against various microorganisms.
Minimum Inhibitory Concentrations (MICs) of Enterocin AS-48
| Target Microorganism | Strain | MIC (µg/mL) | Reference |
| Listeria monocytogenes | Scott A | 1.5 | [5] |
| Staphylococcus aureus | CECT 976 | 2.0 | [5] |
| Bacillus cereus | ATCC 11778 | 1.0 | |
| Enterococcus faecalis | S-47 | 0.5 | [3] |
| Clostridium perfringens | NCTC 8237 | 3.0 | |
| Escherichia coli | O157:H7 | >100 | [3] |
| Salmonella enterica | ser. Typhimurium | >100 | [3] |
Mechanism of Action
The primary target of Enterocin AS-48 is the cytoplasmic membrane of susceptible bacteria.[2] The cationic nature of the peptide facilitates its interaction with the negatively charged phospholipids (B1166683) of the bacterial membrane. Upon binding, AS-48 molecules are thought to undergo a conformational change, leading to their insertion into the membrane and the formation of pores. This disrupts the membrane potential, leading to the leakage of ions and small molecules, and ultimately, cell death.[3][6]
Proposed Mechanism of Action Diagram
Caption: The proposed mechanism of action of Enterocin AS-48 on the bacterial cell membrane.
Experimental Protocols
Production and Purification of Enterocin AS-48
Objective: To produce and purify Enterocin AS-48 from an E. faecalis culture.
Materials:
-
E. faecalis producing strain
-
Appropriate culture medium (e.g., BHI broth or optimized whey-based medium)
-
Ammonium sulfate
-
Phosphate (B84403) buffer (50 mM, pH 7.0)
-
Gel filtration column (e.g., Sephadex G-100)
-
Cation exchange column (e.g., SP-Sepharose)
-
Reversed-phase HPLC system with a C18 column
-
Centrifuge
-
Spectrophotometer
Protocol:
-
Fermentation: Inoculate the E. faecalis strain into the culture medium and incubate under optimal conditions (e.g., 37°C for 18-24 hours).
-
Harvesting: Centrifuge the culture at 10,000 x g for 20 minutes at 4°C to pellet the cells. Collect the supernatant.
-
Ammonium Sulfate Precipitation: Slowly add ammonium sulfate to the supernatant to achieve 60% saturation while stirring at 4°C. Allow the protein to precipitate for at least 4 hours.
-
Pellet Collection: Centrifuge the mixture at 12,000 x g for 30 minutes at 4°C. Discard the supernatant and resuspend the pellet in a minimal volume of phosphate buffer.
-
Gel Filtration Chromatography: Apply the resuspended pellet to a gel filtration column equilibrated with phosphate buffer. Elute with the same buffer and collect fractions. Assay fractions for antimicrobial activity.
-
Cation Exchange Chromatography: Pool the active fractions from gel filtration and load them onto a cation exchange column equilibrated with a low salt buffer. Elute the bound bacteriocin using a linear salt gradient (e.g., 0-1 M NaCl).
-
Reversed-Phase HPLC: Further purify the active fractions from the cation exchange step using a C18 RP-HPLC column with a water/acetonitrile (B52724) gradient containing 0.1% trifluoroacetic acid.
-
Purity Analysis: Assess the purity of the final sample by Tricine-SDS-PAGE and determine the protein concentration.
Antimicrobial Activity Assay (Agar Well Diffusion Method)
Objective: To determine the antimicrobial activity of Enterocin AS-48.
Materials:
-
Purified Enterocin AS-48
-
Indicator microorganism (e.g., Listeria monocytogenes)
-
Appropriate agar (B569324) medium (e.g., BHI agar)
-
Sterile Petri dishes
-
Sterile cork borer or pipette tips
-
Incubator
Protocol:
-
Prepare Indicator Lawn: Prepare a molten soft agar (0.7% agar) and cool to 45°C. Inoculate with an overnight culture of the indicator strain to a final concentration of approximately 10^6 CFU/mL. Pour the inoculated soft agar over a pre-poured base of the same agar medium in a Petri dish and allow it to solidify.
-
Create Wells: Use a sterile cork borer to create wells (e.g., 6 mm in diameter) in the agar.
-
Sample Application: Add a known volume (e.g., 50 µL) of the purified Enterocin AS-48 solution (and serial dilutions) to each well.
-
Incubation: Incubate the plates under appropriate conditions for the indicator microorganism (e.g., 37°C for 18-24 hours).
-
Zone of Inhibition: Measure the diameter of the clear zone of inhibition around each well. The activity is often expressed in Arbitrary Units (AU)/mL, defined as the reciprocal of the highest dilution showing a clear zone of inhibition.
Tricine-SDS-PAGE Analysis
Objective: To determine the molecular weight and purity of Enterocin AS-48.
Materials:
-
Purified Enterocin AS-48
-
Tricine-SDS-PAGE gels (e.g., 16.5% separating gel, 10% spacer gel, 4% stacking gel)
-
Sample buffer (containing SDS and a reducing agent)
-
Running buffer (anode and cathode buffers)
-
Protein molecular weight standards
-
Coomassie Brilliant Blue or silver staining reagents
-
Electrophoresis apparatus
Protocol:
-
Sample Preparation: Mix the purified AS-48 sample with the sample buffer and heat at 95°C for 5 minutes.
-
Gel Loading: Load the prepared sample and molecular weight standards into the wells of the Tricine-SDS-PAGE gel.
-
Electrophoresis: Run the gel at a constant voltage (e.g., 30V for 1 hour, then 100V) until the dye front reaches the bottom of the gel.
-
Staining: Stain the gel with Coomassie Brilliant Blue or silver stain to visualize the protein bands.
-
Analysis: Determine the molecular weight of the bacteriocin by comparing its migration to that of the protein standards. Assess purity by the presence of a single protein band.[7][8][9][10][11]
Mass Spectrometry Analysis
Objective: To confirm the molecular mass of Enterocin AS-48.
Materials:
-
Purified Enterocin AS-48
-
Electrospray Ionization Mass Spectrometer (ESI-MS)
-
Solvents for sample preparation (e.g., acetonitrile, water, formic acid)
Protocol:
-
Sample Preparation: Prepare the purified AS-48 sample in a solvent compatible with ESI-MS, typically a mixture of acetonitrile and water with a small amount of formic acid to facilitate ionization. The final concentration should be in the low µg/mL to ng/mL range.[12]
-
Infusion: Infuse the sample into the ESI source at a constant flow rate.
-
Data Acquisition: Acquire the mass spectrum in the appropriate mass range. Due to the electrospray process, proteins often acquire multiple charges, resulting in a series of peaks.
-
Data Analysis: Deconvolute the resulting multiply charged ion series to determine the accurate molecular mass of the intact Enterocin AS-48.[13][14]
Conclusion
Enterocin AS-48 stands out as a well-characterized circular bacteriocin with significant potential in various applications. Its robust nature and potent antimicrobial activity make it a compelling subject for further research and development, particularly in the areas of food safety and novel antimicrobial therapies. The protocols and data presented in this guide offer a solid foundation for researchers and professionals seeking to work with this fascinating antimicrobial peptide.
References
- 1. Purification and amino acid composition of peptide antibiotic AS-48 produced by Streptococcus (Enterococcus) faecalis subsp. liquefaciens S-48 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] The Cyclic Antibacterial Peptide Enterocin AS-48: Isolation, Mode of Action, and Possible Food Applications | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. conductscience.com [conductscience.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. lifewp.bgu.ac.il [lifewp.bgu.ac.il]
- 10. Tricine-SDS-PAGE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lifetein.com [lifetein.com]
- 12. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 13. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties of Enterocin AS-48
Audience: Researchers, Scientists, and Drug Development Professionals
Enterocin (B1671362) AS-48 is a potent, circular bacteriocin (B1578144) produced by strains of Enterococcus faecalis.[1][2] Its unique structural characteristics and robust stability have positioned it as a significant subject of research for applications ranging from food biopreservation to novel antimicrobial therapies. This guide provides a comprehensive overview of its core physicochemical properties, the experimental protocols used for its characterization, and a visualization of its mechanism of action.
Core Molecular and Structural Properties
Enterocin AS-48 is a Class IIc bacteriocin, a group characterized by cyclic peptides where the N- and C-termini are covalently linked.[3] It is composed of 70 amino acid residues and is distinguished by the absence of modified residues like lanthionine (B1674491) or disulfide bridges.[1][4][5] The primary structure is circularized by a head-to-tail peptide bond formed between the N-terminal methionine and the C-terminal tryptophan.[4]
Structurally, AS-48 adopts a compact, globular conformation consisting of five α-helices that surround a dense hydrophobic core.[1][4][6] This unique architecture is fundamental to its remarkable stability.[4][7] The peptide has a high proportion of basic to acidic amino acids, resulting in a strong cationic nature and a high isoelectric point.[1]
Table 1: Core Physicochemical Data for Enterocin AS-48
| Property | Value | References |
|---|---|---|
| Classification | Class IIc Circular Bacteriocin | [3] |
| Molecular Mass | 7.14 kDa (7149 Da) | [5][8] |
| Amino Acid Residues | 70 | [4][5] |
| Structure | Cyclic polypeptide; five α-helices | [4][5][7] |
| Isoelectric Point (pI) | 10.09 - 10.5 | [1][5][9] |
| Post-translational Modifications | Head-to-tail cyclization; no disulfide bridges | [4][5] |
| Amino Acid Composition | High proportion (49%) of hydrophobic amino acids |[5][9] |
Stability Profile
A key feature of Enterocin AS-48 is its exceptional stability across a wide range of physical and chemical conditions, a direct consequence of its compact, circular structure.[4][10][11] This robustness makes it a highly viable candidate for various applications where environmental conditions can be harsh.
-
Thermal Stability: The bacteriocin is remarkably thermostable, retaining activity even after exposure to high temperatures, including autoclaving conditions (121°C).[4][12][13][14]
-
pH Stability: AS-48 is active and stable over a broad pH range.[4][10][12][13][14] Its inhibitory effect is noted to be enhanced in acidic conditions, with higher activity observed around pH 5.0.[15]
-
Enzymatic Stability: The circular backbone provides significant resistance to exopeptidases, which are primary pathways for peptide degradation.[10] While it is resistant to many proteases, it can be sensitive to certain digestive enzymes like α-chymotrypsin.[12][13][16]
-
Solubility: Enterocin AS-48 is a water-soluble peptide, though it has a tendency to form dimers and other aggregates in aqueous solutions.[17]
Table 2: Stability Characteristics of Enterocin AS-48
| Condition | Stability Profile | References |
|---|---|---|
| Temperature | Highly stable; retains activity after heating to 100°C and 121°C. | [4][12][14][18] |
| pH | Stable and active across a wide pH range (e.g., pH 2 to 9). | [13][14][19] |
| Enzymes | Resistant to exopeptidases and many proteases. Sensitive to α-chymotrypsin and pepsin. | [10][12][16][19] |
| Storage | Stable for extended periods (e.g., >120 days) in aqueous solutions and juices, especially at refrigeration temperatures (4°C). |[20] |
Mechanism of Antimicrobial Action
Enterocin AS-48 exerts its bactericidal effect by targeting and disrupting the cytoplasmic membrane of susceptible bacteria.[1][5] Unlike many bacteriocins that require a specific docking receptor, AS-48's action is mediated by direct electrostatic and hydrophobic interactions with the phospholipids (B1166683) of the target membrane.[21]
The proposed mechanism involves several key steps:
-
Binding: The cationic nature of AS-48 facilitates its initial binding to the negatively charged components of the bacterial cell membrane.
-
Conformational Change and Insertion: Upon interaction with the membrane, the water-soluble dimeric form of AS-48 is believed to transition into a membrane-bound state, allowing it to insert into the lipid bilayer.[10][17]
-
Pore Formation: The inserted AS-48 molecules oligomerize to form pores or ion channels, estimated to have a diameter of approximately 0.7 nm.[10][17]
-
Cell Death: The formation of these pores leads to the rapid dissipation of the proton motive force, leakage of ions and other low-molecular-weight solutes, and ultimately, cell death.[1][6][17]
Experimental Protocols
The characterization of Enterocin AS-48 relies on a set of standardized biochemical and microbiological techniques. Below are detailed methodologies for key experiments.
A multi-step process is required to obtain pure Enterocin AS-48 from a culture of E. faecalis.[16][22]
-
Cultivation: Grow the producer strain (E. faecalis) in a suitable broth medium (e.g., M17 broth) at 37°C for 11-18 hours.[16][23]
-
Cell Removal: Centrifuge the culture at high speed (e.g., 9,000 x g for 30 min at 4°C) to pellet the cells. The bacteriocin is in the supernatant.[16]
-
Ammonium (B1175870) Sulfate (B86663) Precipitation: Slowly add ammonium sulfate to the cell-free supernatant to a final saturation of 70-80% while stirring at 4°C. This precipitates the proteins, including the bacteriocin.[24] Centrifuge again (e.g., 10,000 x g for 60 min) to collect the protein pellet.
-
Resuspension and Dialysis: Resuspend the pellet in a minimal volume of a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.0).[16] Dialyze the suspension against the same buffer overnight at 4°C to remove residual ammonium sulfate.[24]
-
Chromatography:
-
Cation Exchange Chromatography: Load the dialyzed sample onto a cation exchange column (e.g., CM-Sephadex). Elute the bound bacteriocin using a salt gradient (e.g., NaCl).
-
Reversed-Phase HPLC (RP-HPLC): For final polishing, subject the active fractions from the previous step to RP-HPLC on a C18 column.[16] Elute with a gradient of acetonitrile (B52724) in 0.05% trifluoroacetic acid. Monitor fractions for antimicrobial activity.
-
This assay is the standard method for quantifying bacteriocin activity.[18][24][25]
-
Indicator Strain Preparation: Prepare a soft agar overlay (e.g., Brain Heart Infusion with 0.7% agar) and inoculate it with a sensitive indicator strain (e.g., Listeria monocytogenes or E. faecalis S-47).[18][26] Pour this seeded agar over a base of solid agar in a petri dish.
-
Well Creation: Once the overlay has solidified, cut uniform wells (e.g., 6-8 mm diameter) into the agar.
-
Sample Application: Add a fixed volume (e.g., 100 µL) of the bacteriocin sample (or serial dilutions thereof) into each well.[18][25]
-
Incubation: Incubate the plates at the optimal temperature for the indicator strain (e.g., 37°C) for 18-24 hours.
-
Analysis: Measure the diameter of the clear zone of inhibition around each well. Activity is often expressed in Arbitrary Units (AU/mL), defined as the reciprocal of the highest dilution that still produces a clear zone of inhibition.[26]
These protocols assess the resilience of the bacteriocin under different conditions.[14][19][25]
-
Thermal Stability:
-
Aliquot the purified bacteriocin solution into separate tubes.
-
Incubate the tubes at various temperatures (e.g., 37°C, 50°C, 70°C, 100°C for 30 min, and 121°C for 15 min).[24][25]
-
Cool the samples to room temperature.
-
Determine the residual antimicrobial activity using the agar well diffusion assay.
-
-
pH Stability:
-
Adjust the pH of bacteriocin aliquots to a range of values (e.g., pH 2.0 to 12.0) using sterile 0.1N HCl or 0.1N NaOH.[19][25]
-
Incubate the samples at room temperature or 37°C for 2 hours.[19]
-
Neutralize the pH of all samples back to 7.0.
-
Determine the residual activity using the agar well diffusion assay.
-
-
Enzyme Stability:
-
Treat bacteriocin aliquots with various enzymes (e.g., Proteinase K, α-amylase, pepsin, trypsin) at a final concentration of 1-2 mg/mL.[19][25]
-
Incubate at the optimal temperature for each enzyme (e.g., 37°C) for 2 hours.[19][25]
-
Inactivate the enzymes by boiling for 5-10 minutes.
-
Determine the residual activity using the agar well diffusion assay. A loss of activity after treatment with proteases confirms the proteinaceous nature of the bacteriocin.
-
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. Bacteriocin - Wikipedia [en.wikipedia.org]
- 4. Enterocins: Classification, Synthesis, Antibacterial Mechanisms and Food Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Bacteriocin IId - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Heterologous expression of enterocin AS-48 in several strains of lactic acid bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. AS-48 bacteriocin: close to perfection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AS-48 bacteriocin: close to perfection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Effect of combined physico-chemical preservatives on enterocin AS-48 activity against the enterotoxigenic Staphylococcus aureus CECT 976 strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
- 18. Stability of Bacteriocin-Like Inhibitory Substance (BLIS) Produced by Pediococcus acidilactici kp10 at Different Extreme Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Stability of enterocin AS-48 in fruit and vegetable juices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. journals.asm.org [journals.asm.org]
- 22. journals.asm.org [journals.asm.org]
- 23. researchgate.net [researchgate.net]
- 24. scielo.br [scielo.br]
- 25. technoarete.org [technoarete.org]
- 26. researchgate.net [researchgate.net]
Enterocin AS-48: A Deep Dive into its Genetic Blueprint and Regulatory Networks
A Technical Guide for Researchers and Drug Development Professionals
Enterocin (B1671362) AS-48, a potent circular bacteriocin (B1578144) produced by Enterococcus faecalis, has garnered significant attention in the scientific community for its broad-spectrum antimicrobial activity against various foodborne pathogens and spoilage bacteria. This technical guide provides an in-depth exploration of the genetic organization and intricate regulatory mechanisms governing the biosynthesis of this promising antimicrobial peptide. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and microbial biotechnology.
The Enterocin AS-48 Gene Cluster: A Coordinated Operon Structure
The genetic determinants for Enterocin AS-48 production are located on the conjugative plasmid pMB2.[1][2] The biosynthesis and immunity of AS-48 are orchestrated by a cluster of ten genes organized into two distinct, co-transcribed operons: as-48ABC and as-48C1DD1EFGH.[1][3][4] This genetic arrangement ensures the coordinated expression of all components necessary for the production, maturation, secretion, and self-immunity of the bacteriocin.
Gene Organization and Function
The table below summarizes the constituent genes of the Enterocin AS-48 cluster and their elucidated or putative functions.
| Gene | Operon | Protein Size (amino acids) | Putative Function |
| as-48A | as-48ABC | 105 (precursor) | Structural gene encoding the AS-48 prepeptide. |
| as-48B | as-48ABC | 338 | Involved in the processing and maturation of the AS-48 prepeptide. Essential for bacteriocin production.[5] |
| as-48C | as-48ABC | 134 | Contributes to the immunity of the producer strain. |
| as-48C1 | as-48C1DD1EFGH | 277 | Component of an ABC transporter system (As-48C1D), likely involved in secretion and providing low levels of immunity.[2] |
| as-48D | as-48C1DD1EFGH | 245 | ATP-binding cassette (ABC) protein of the As-48C1D transporter. Contains an ATP-binding domain.[6] |
| as-48D1 | as-48C1DD1EFGH | 79 | Primary immunity protein, providing self-protection to the producer cell. |
| as-48E | as-48C1DD1EFGH | 215 | Component of the ABC transporter system (As-48EFGH) involved in immunity. |
| as-48F | as-48C1DD1EFGH | 258 | Permease component of the As-48EFGH ABC transporter. |
| as-48G | as-48C1DD1EFGH | 231 | Permease component of the As-48EFGH ABC transporter. |
| as-48H | as-48C1DD1EFGH | 228 | ATP-binding protein of the As-48EFGH ABC transporter. Contains an ATP-binding domain.[6] |
Regulation of Enterocin AS-48 Production: A Multi-layered Control System
The expression of the Enterocin AS-48 gene cluster is a tightly regulated process, involving both transcriptional and post-transcriptional control mechanisms. This ensures that the potent bacteriocin is produced efficiently and that the producer cell is protected from its antimicrobial activity.
Transcriptional Regulation: A Trio of Promoters
The transcription of the two operons is initiated from at least three distinct promoters: PA, P2(2), and PD1.[3][4] The PA promoter drives the transcription of the as-48ABC operon, while the PD1 promoter is located upstream of the as-48D1EFGH gene cluster.[1] The P2(2) promoter has also been identified as playing a role in the expression of the gene cluster.[3][4] The presence of multiple promoters suggests a complex regulatory network that can respond to various cellular and environmental signals.
Post-Transcriptional Control of the as-48ABC Operon
A key feature of AS-48 regulation is the post-transcriptional control of the as-48ABC operon.[2] This mechanism uncouples the translation of the structural gene, as-48A, from the downstream genes, as-48B and as-48C. This allows for the maximized production of the AS-48 prepeptide before the full immunity machinery is in place, preventing any deleterious effects on the producer cell.[2]
Quorum Sensing and Environmental Factors
While not explicitly detailed as a classic three-component system in the provided search results, the regulation of many bacteriocins, including some enterocins, is known to be mediated by quorum sensing. This cell-density-dependent regulatory mechanism allows bacteria to coordinate gene expression in response to population density. Further research is needed to fully elucidate the potential role of quorum sensing in the regulation of Enterocin AS-48 production. Additionally, environmental factors such as pH have been shown to influence the activity of the as-48 promoters, indicating that the production of this bacteriocin can be modulated by external conditions.[3][4]
Visualizing the Genetic Organization and Regulatory Logic
To better understand the organization and regulation of the Enterocin AS-48 gene cluster, the following diagrams have been generated using the DOT language.
Caption: Organization of the Enterocin AS-48 gene cluster into two operons.
Caption: Regulatory logic of Enterocin AS-48 gene expression.
Experimental Protocols for Studying the Enterocin AS-48 System
A comprehensive understanding of the Enterocin AS-48 gene cluster and its regulation has been achieved through a variety of molecular biology and biochemical techniques. Below are detailed methodologies for key experiments cited in the literature.
Analysis of Promoter Activity using a Reporter Gene System
This protocol is adapted from the methodology used to identify and characterize the promoters involved in AS-48 expression.[3][4]
Objective: To quantify the activity of putative promoter regions of the as-48 gene cluster.
Materials:
-
E. faecalis strain
-
Promoter-probe vector (e.g., pTLR1 containing a promoterless mCherry gene)
-
PCR primers specific for the putative promoter regions
-
Restriction enzymes and T4 DNA ligase
-
Competent E. coli and E. faecalis cells for transformation
-
Fluorometer or fluorescence microscope
Methodology:
-
Amplification of Promoter Regions: Putative promoter sequences are amplified from the pMB2 plasmid by PCR using specific primers.
-
Cloning into Promoter-Probe Vector: The amplified promoter fragments are digested with appropriate restriction enzymes and ligated into the multiple cloning site of the promoter-probe vector, upstream of the reporter gene (e.g., mCherry).
-
Transformation: The ligation mixtures are transformed into competent E. coli for plasmid propagation and sequence verification. Subsequently, the recombinant plasmids are transformed into a suitable E. faecalis host strain.
-
Measurement of Reporter Gene Expression: The transformed E. faecalis strains are cultured under desired conditions. The expression of the reporter protein (mCherry) is quantified by measuring fluorescence intensity using a fluorometer or by visualizing fluorescent cells under a microscope.
-
Data Analysis: The fluorescence values are normalized to cell density (e.g., optical density at 600 nm) to determine the relative promoter strength.
Purification of Enterocin AS-48
This protocol outlines a general procedure for the purification of Enterocin AS-48 from culture supernatants.
Objective: To isolate and purify Enterocin AS-48 to homogeneity.
Materials:
-
E. faecalis AS-48 producer strain
-
Culture medium (e.g., Tryptic Soy Broth)
-
Chromatography columns (e.g., cation exchange, hydrophobic interaction, and/or size exclusion)
-
Chromatography system (e.g., FPLC or HPLC)
-
SDS-PAGE analysis equipment
-
Bacteriocin activity assay materials (indicator strain, agar (B569324) plates)
Methodology:
-
Cultivation and Harvesting: The producer strain is cultured in a suitable liquid medium to maximize bacteriocin production. The cells are then removed by centrifugation to obtain the culture supernatant.
-
Ammonium Sulfate Precipitation: The bacteriocin is precipitated from the supernatant by the gradual addition of ammonium sulfate to a high concentration (e.g., 60-80% saturation). The precipitate is collected by centrifugation and resuspended in a minimal volume of an appropriate buffer.
-
Cation Exchange Chromatography: The resuspended sample is loaded onto a cation exchange column. The column is washed, and the bound bacteriocin is eluted using a salt gradient (e.g., NaCl). Fractions are collected and tested for antimicrobial activity.
-
Hydrophobic Interaction Chromatography: Active fractions from the previous step are pooled and subjected to hydrophobic interaction chromatography. The bacteriocin is eluted with a decreasing salt gradient.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): For final purification to homogeneity, the active fractions are subjected to RP-HPLC using a C8 or C18 column and a gradient of an organic solvent (e.g., acetonitrile) in water.
-
Purity and Identity Confirmation: The purity of the final sample is assessed by SDS-PAGE. The identity of the purified peptide can be confirmed by mass spectrometry.
Experimental Workflow for AS-48 Research
The following diagram illustrates a typical experimental workflow for investigating the Enterocin AS-48 system.
Caption: A typical experimental workflow for studying the Enterocin AS-48 system.
References
- 1. mdpi.com [mdpi.com]
- 2. AS-48 bacteriocin: close to perfection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of the promoters involved in enterocin AS-48 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Functional Analysis of the Gene Cluster Involved in Production of the Bacteriocin Circularin A by Clostridium beijerinckii ATCC 25752 - PMC [pmc.ncbi.nlm.nih.gov]
The Differential Mode of Action of Bacteriocin AS-48 on Gram-Positive and Gram-Negative Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the mode of action of AS-48, a circular bacteriocin (B1578144) produced by Enterococcus faecalis. AS-48 exhibits potent antimicrobial activity, particularly against Gram-positive bacteria. Its efficacy against Gram-negative bacteria is notably lower, primarily due to the protective barrier of the outer membrane. This document details the molecular mechanisms of AS-48, compares its effects on Gram-positive versus Gram-negative bacteria, presents quantitative data on its activity, outlines key experimental protocols for its study, and provides visual representations of its action and experimental workflows.
Introduction
AS-48 is a 70-amino-acid, head-to-tail cyclized peptide bacteriocin that has garnered significant interest for its broad-spectrum bactericidal activity against many Gram-positive bacteria, including foodborne pathogens and clinically relevant species. Its unique cyclic structure contributes to its high stability over a wide range of pH and temperatures. The primary target of AS-48 is the cytoplasmic membrane of susceptible bacteria, where it forms pores, leading to the dissipation of the proton motive force and ultimately cell death. This guide explores the nuanced differences in the mode of action of AS-48 against Gram-positive and Gram-negative bacteria.
Comparative Mode of Action: Gram-Positive vs. Gram-Negative Bacteria
The fundamental difference in the cell envelope structure of Gram-positive and Gram-negative bacteria dictates their susceptibility to AS-48.
Action on Gram-Positive Bacteria
Gram-positive bacteria lack an outer membrane, allowing AS-48 direct access to the peptidoglycan layer and the cytoplasmic membrane. The interaction proceeds as follows:
-
Electrostatic Interaction: The cationic nature of AS-48 facilitates its initial binding to the negatively charged components of the Gram-positive cell envelope, such as teichoic acids in the peptidoglycan layer and phospholipids (B1166683) of the cytoplasmic membrane.
-
Membrane Insertion and Pore Formation: Following the initial binding, AS-48 monomers insert into the cytoplasmic membrane. This process is dependent on the presence of a transmembrane potential. Once inserted, the monomers oligomerize to form pores, leading to the leakage of ions and small molecules. This rapid efflux of intracellular components, particularly potassium ions, and the dissipation of the membrane potential are the primary causes of cell death.
Enterocin AS-48: A Technical Guide to its Interaction with Lipid Bilayers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enterocin AS-48 is a potent, 70-amino-acid circular bacteriocin (B1578144) produced by strains of Enterococcus faecalis.[1][2] Its unique head-to-tail cyclized peptide bond confers remarkable stability against thermal and pH stresses, making it a subject of intense research for applications in food preservation and as a potential therapeutic agent.[2][3] Structurally, AS-48 is a cationic, amphipathic peptide arranged into a compact globular structure of five alpha-helices.[1][4] Its primary mode of action involves the permeabilization and disruption of the cytoplasmic membrane of target bacteria, particularly Gram-positive species, leading to rapid cell death.[2] This guide provides an in-depth technical overview of the molecular interactions between Enterocin AS-48 and lipid bilayers, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying mechanisms.
Core Mechanism of Lipid Bilayer Interaction
The bactericidal activity of Enterocin AS-48 is initiated by its binding to and subsequent disruption of the target cell's cytoplasmic membrane. This process does not require a specific protein receptor and can be described in a multi-step model.[1][2][5]
-
Dimeric State Transition: In aqueous solution, AS-48 exists as a water-soluble, non-toxic dimer known as Dimer Form I (DF-I).[1] Upon approaching a lipid bilayer, electrostatic interactions between the cationic peptide and anionic phospholipids (B1166683) in the membrane are believed to trigger a significant conformational change.[1][6]
-
Membrane Binding and Conformational Change: The DF-I dimer transitions to a membrane-competent state, Dimer Form II (DF-II). This transition involves a 90° rotation of each monomer relative to the other.[1] This reorientation exposes the hydrophobic surfaces of α-helices H1 and H2, which are otherwise buried in the DF-I state, preparing the peptide for membrane insertion.[1] Aromatic residues like Tyr54 and Trp70 may facilitate anchoring at the lipid-water interface.[1][2]
-
Membrane Insertion and Pore Formation: The exposed hydrophobic helices insert into the lipid bilayer. The aggregation of several AS-48 molecules within the membrane leads to the formation of pores or ion channels.[1][7] These pores are of low specificity, allowing the leakage of ions (such as K+ and H+) and other small cytoplasmic components.[1][2]
-
Dissipation of Membrane Potential and Cell Death: The formation of these pores dissipates the proton motive force (PMF) and the membrane potential, which is crucial for cellular energy production and transport processes.[1][2] This rapid depolarization leads to the cessation of essential biosynthetic pathways and ultimately results in cell death.[2] Notably, a pre-existing membrane potential is not required for AS-48 to exert its activity.[2][5] At higher concentrations, the peptide can cause more extensive and chaotic disorganization of the membrane structure.[2]
Quantitative Data Summary
The interaction of Enterocin AS-48 with lipid bilayers has been quantified through various biophysical methods. The key parameters are summarized below.
Table 1: Pore Characteristics and Conductance
| Parameter | Value | Lipid System | Method | Reference |
| Single-Channel Conductance | 12 - 18 pS | Asolectin | Planar Lipid Bilayer | [1][2] |
| Estimated Pore Diameter | ~0.7 nm | Asolectin | Calculation from Conductance | [1][2] |
| Estimated Pore Diameter | ~2.1 nm | Not Specified | Not Specified | [6] |
Table 2: Binding Affinity and Effective Concentrations
| Parameter | Value | System | Method | Reference |
| Dissociation Constant (Kd) | 9.7 µM | Synthetic Liposomes | Lipid Cosedimentation Assay | [8] |
| Concentration for Liposome Interaction | 1 - 4 µg/mL | Asolectin Liposomes | Not Specified | [1] |
| Concentration for Solute Diffusion | 5 µg/mL | Asolectin Liposomes | Radiolabeled Solute Release | [2] |
| IC50 | 1.3 µM | Leishmania donovani | Proliferation Assay (MTT) | [3][6] |
Table 3: Effects on Membrane Integrity and Ion Flux
| Effect | Observation | Target Organism | Method | Reference |
| Ion Efflux (86Rb+) | 92% release in 5 min | Corynebacterium glutamicum | Radiotracer Efflux Assay | [2] |
| Ion Efflux (86Rb+) | 83% release in 5 min | Bacillus subtilis | Radiotracer Efflux Assay | [2] |
| Membrane Depolarization | Rapid decrease in potential | Enterococcus faecalis | Potential-sensitive Dyes | [2] |
| Membrane Depolarization | Rapid fluorescence increase | Leishmania donovani | Bisoxonol Fluorescence Assay | [3] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. This section outlines the protocols for key experiments used to characterize the AS-48-membrane interaction.
Planar Lipid Bilayer Conductance Measurement
This technique allows for the direct observation of single-channel events caused by pore-forming peptides.
-
Apparatus Setup: A two-chamber cell is separated by a thin Teflon film containing a small aperture (100-200 µm).
-
Bilayer Formation: A solution of lipid (e.g., asolectin) in an organic solvent (e.g., n-decane) is painted across the aperture. The solvent dissolves into the aqueous buffer, leaving a stable planar lipid bilayer.
-
Measurement: Ag/AgCl electrodes are placed in each chamber to apply a constant voltage across the bilayer. The resulting ionic current is measured using a sensitive patch-clamp amplifier.
-
Peptide Addition: Enterocin AS-48 is added to one chamber (the cis side) and stirred.
-
Data Acquisition: After a delay period, the insertion of AS-48 pores into the membrane results in discrete, stepwise increases in current, corresponding to channel openings. The magnitude of these steps is used to calculate the single-channel conductance.[1][2]
Liposome Permeabilization Assays
These assays measure the ability of AS-48 to induce leakage of entrapped contents from model vesicles.
-
Vesicle Preparation:
-
A desired lipid composition (e.g., asolectin, or defined mixtures like POPC/POPG) is dissolved in a chloroform/methanol solvent.
-
The solvent is evaporated under a stream of nitrogen gas to form a thin lipid film on the wall of a glass tube.
-
The film is hydrated with a buffer containing a high concentration of a fluorescent probe (e.g., calcein (B42510) or carboxyfluorescein) or a radiolabeled solute. At high concentrations, the fluorescence of these dyes is self-quenched.
-
The resulting suspension is subjected to freeze-thaw cycles and extrusion through polycarbonate filters of a defined pore size (e.g., 100 nm) to produce unilamellar vesicles of a uniform size.
-
Untrapped, external probe is removed by size-exclusion chromatography (e.g., Sephadex G-50 column).
-
-
Leakage Measurement:
-
The vesicle suspension is placed in a cuvette within a spectrofluorometer.
-
Enterocin AS-48 is added to the suspension.
-
Pore formation by AS-48 causes the entrapped fluorescent probe to leak out into the larger external volume. The resulting dilution relieves the self-quenching, causing a measurable increase in fluorescence intensity over time.
-
The fluorescence is recorded continuously. For 100% leakage reference, a detergent like Triton X-100 is added at the end of the experiment to completely disrupt the vesicles.
-
Membrane Potential and Permeability Assays in Live Cells
These assays use fluorescent probes to monitor membrane integrity in real-time in response to AS-48.
-
Membrane Depolarization (Bisoxonol Assay):
-
Bacterial or protozoan cells are harvested, washed, and resuspended in a suitable buffer (e.g., HBSS-Glucose) at a defined cell density (e.g., 2 × 107 cells/ml).[3]
-
The potential-sensitive dye bisoxonol (e.g., 0.1 µM) is added to the cell suspension.[3]
-
A baseline fluorescence reading is taken using a microplate spectrofluorometer (e.g., λEXC = 544 nm, λEM = 584 nm).[3]
-
AS-48 is added at various concentrations, and the change in fluorescence is recorded over time. An increase in fluorescence indicates membrane depolarization.[3]
-
-
Vital Dye Uptake (SYTOX Green Assay):
-
Cells are prepared as above.
-
A membrane-impermeant nucleic acid stain, SYTOX Green (e.g., 1 µM), is added to the cell suspension.[9]
-
A baseline fluorescence is established (e.g., λEXC = 485 nm, λEM = 520 nm).[9]
-
Upon addition of AS-48, membrane permeabilization allows the dye to enter the cell and bind to DNA, resulting in a dramatic increase in fluorescence.[3]
-
A positive control for maximal permeabilization (e.g., 0.1% Triton X-100) is used to normalize the results.[9]
-
Conclusion and Implications
Enterocin AS-48 disrupts lipid bilayers through a sophisticated, receptor-independent mechanism involving a conformational transition from a soluble to a membrane-active state, followed by insertion and pore formation. This action effectively dissipates the target cell's membrane potential, proving lethal. The quantitative data and detailed protocols presented in this guide offer a comprehensive resource for researchers. For drug development professionals, the potent membrane activity of AS-48, combined with its stability, highlights its potential as a lead compound for novel antimicrobial agents. Future research may focus on engineering AS-48 variants with enhanced specificity or activity against a broader spectrum of pathogens, including Gram-negative bacteria and multidrug-resistant strains.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Enterocin AS-48 as Evidence for the Use of Bacteriocins as New Leishmanicidal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enterococcal Bacteriocins and Antimicrobial Proteins that Contribute to Niche Control - Enterococci - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Bacteriocin AS-48 binding to model membranes and pore formation as revealed by coarse-grained simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Structural Determination of Enterocin AS-48: A Technical Guide to its NMR Elucidation
For Researchers, Scientists, and Drug Development Professionals
Enterocin AS-48, a circular bacteriocin (B1578144) produced by Enterococcus faecalis, has garnered significant interest for its broad-spectrum antimicrobial activity. Its unique 70-residue, head-to-tail cyclized structure endows it with remarkable stability and a potent membrane-disrupting mechanism of action. The three-dimensional structure of Enterocin AS-48 was first elucidated using nuclear magnetic resonance (NMR) spectroscopy, providing critical insights into its function. This technical guide details the methodologies employed in the NMR-based structural determination of Enterocin AS-48, presenting key quantitative data and experimental protocols for researchers in the fields of structural biology and drug development.
Experimental Protocols
The structural determination of Enterocin AS-48 via NMR spectroscopy involves a series of well-defined steps, from sample preparation to the final structure calculation and refinement.
Sample Preparation
A homogenous and stable sample is paramount for high-quality NMR data acquisition. The protocol for preparing Enterocin AS-48 for NMR analysis is as follows:
-
Purification: Enterocin AS-48 is purified from E. faecalis culture supernatants using a combination of cation-exchange and reverse-phase high-performance liquid chromatography (HPLC).
-
Concentration: The purified peptide is concentrated to approximately 2 mM.
-
Solvent System: The sample is dissolved in a solution of 90% H₂O/10% D₂O.
-
pH: The pH of the sample is adjusted to 3.5. This acidic condition is crucial as it prevents aggregation and precipitation of the protein, ensuring a monomeric state suitable for NMR analysis.
-
Internal Standard: A standard, such as 2,2-dimethyl-2-silapentane-5-sulfonate (DSS), is added for chemical shift referencing.
NMR Data Acquisition
A suite of multidimensional NMR experiments is performed to obtain the necessary information for resonance assignment and structure calculation. These experiments are typically carried out on a high-field NMR spectrometer (e.g., 600 MHz or higher).
The key NMR experiments include:
-
Two-Dimensional Total Correlated Spectroscopy (TOCSY): This experiment is used to identify the spin systems of the amino acid residues by correlating all protons within a given residue. A mixing time of 80 ms (B15284909) is typically employed.
-
Two-Dimensional Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments are crucial for obtaining distance constraints between protons that are close in space (typically < 5 Å), which forms the basis for determining the three-dimensional structure. A mixing time of 150 ms is commonly used.
-
Two-Dimensional Correlated Spectroscopy (COSY): This experiment identifies protons that are coupled to each other through chemical bonds (typically up to three bonds away).
-
¹⁵N-HSQC and ¹³C-HSQC (Heteronuclear Single Quantum Coherence): For isotopically labeled samples (¹⁵N and/or ¹³C), these experiments provide correlations between protons and their directly attached nitrogen or carbon atoms, respectively, greatly facilitating resonance assignment.
Structure Calculation and Refinement
The collected NMR data is processed and analyzed to generate the final three-dimensional structure of Enterocin AS-48.
-
Resonance Assignment: The first step involves assigning all the observed NMR signals to specific protons, carbons, and nitrogens in the amino acid sequence of Enterocin AS-48. This is achieved by systematically analyzing the through-bond correlations from TOCSY and COSY spectra and the sequential connectivities observed in the NOESY spectra.
-
Constraint Generation:
-
Distance Constraints: The cross-peaks in the NOESY spectra are integrated, and their volumes are used to derive upper-limit distance constraints between pairs of protons. These are typically categorized as strong (1.8–2.7 Å), medium (1.8–3.3 Å), and weak (1.8–5.0 Å).
-
Dihedral Angle Constraints: ³J(HN,Hα) coupling constants, measured from high-resolution 1D or 2D spectra, are used to derive dihedral angle constraints for the protein backbone (φ angles) using the Karplus equation.
-
-
Structure Calculation: The initial 3D structures are calculated using software programs like DYANA (Dynamics Algorithm for NMR Applications). This program uses a simulated annealing approach to find conformations that satisfy the experimental distance and dihedral angle constraints.
-
Structure Refinement: The family of structures generated by DYANA is further refined using molecular dynamics simulations in a program like GROMOS (Groningen Molecular Simulation). This refinement process typically involves simulating the protein in a water box to improve the stereochemical quality and optimize the non-bonded interactions, resulting in a final ensemble of low-energy structures.
Data Presentation
The quantitative data derived from the NMR analysis is fundamental for the structural determination. The following tables summarize the key NMR data for Enterocin AS-48.
Table 1: Summary of Structural Statistics for the Final Ensemble of 20 Structures of Enterocin AS-48
| Parameter | Value |
| NMR Distance and Dihedral Constraints | |
| Total NOE constraints | 968 |
| Intra-residue | 345 |
| Sequential ( | i-j |
| Medium-range (1< | i-j |
| Long-range ( | i-j |
| Dihedral angle restraints (φ) | 54 |
| Deviations from Experimental Restraints | |
| Distance constraints (>0.5 Å) | 0 |
| Dihedral angle constraints (>5°) | 0 |
| Average RMSD to the Mean Structure (Å) | |
| Backbone atoms (residues 1-70) | 0.45 ± 0.08 |
| All heavy atoms (residues 1-70) | 0.89 ± 0.11 |
| Ramachandran Plot Analysis (%) | |
| Residues in most favored regions | 85.3 |
| Residues in additionally allowed regions | 13.5 |
| Residues in generously allowed regions | 1.2 |
| Residues in disallowed regions | 0.0 |
Note: The structural statistics are based on the PDB entry 1E68.
Table 2: Representative ¹H Chemical Shifts (ppm) for Selected Residues of Enterocin AS-48 at pH 3.5
| Residue | HN | Hα | Hβ | Other Protons |
| Met1 | - | 4.25 | 2.15 | CεH₃: 2.08 |
| Lys2 | 8.52 | 4.31 | 1.85 | Hγ: 1.45, Hδ: 1.68, Hε: 3.01 |
| Phe5 | 8.21 | 4.65 | 3.12 | Hδ: 7.25, Hε: 7.31, Hζ: 7.20 |
| Trp11 | 8.15 | 4.70 | 3.28 | Hδ1: 7.65, Hε1: 10.1, Hε3: 7.18, Hζ2: 7.55, Hζ3: 7.08, Hη2: 7.35 |
| Gly13 | 8.35 | 3.98 | - | - |
| Ala22 | 8.19 | 4.35 | 1.48 | - |
| Val30 | 8.05 | 4.15 | 2.10 | γ-CH₃: 0.95, 1.05 |
| Ile41 | 8.10 | 4.20 | 1.95 | γ-CH₃: 0.90, δ-CH₃: 0.85 |
| Lys58 | 8.45 | 4.28 | 1.88 | Hγ: 1.48, Hδ: 1.70, Hε: 3.05 |
| Trp66 | 8.28 | 4.75 | 3.35 | Hδ1: 7.70, Hε1: 10.2, Hε3: 7.25, Hζ2: 7.60, Hζ3: 7.15, Hη2: 7.40 |
Note: This is a representative subset of the full chemical shift data available from the Biological Magnetic Resonance Bank (BMRB) under accession number 4112.
Visualization of the Experimental Workflow
The overall process for the structural determination of Enterocin AS-48 using NMR can be visualized as a streamlined workflow.
Caption: Workflow for the structural determination of Enterocin AS-48 by NMR.
Conclusion
The determination of the three-dimensional structure of Enterocin AS-48 by NMR spectroscopy has been instrumental in understanding its mode of action and has provided a structural framework for the design of novel antimicrobial agents. This technical guide outlines the key experimental protocols and presents the essential quantitative data that underpin our current knowledge of this potent bacteriocin. The detailed methodologies and data serve as a valuable resource for researchers aiming to study similar antimicrobial peptides or to further engineer Enterocin AS-48 for enhanced therapeutic properties.
Enterocin AS-48: A Receptor-Independent Mechanism of Action
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Enterocin AS-48 is a potent circular bacteriocin (B1578144) produced by Enterococcus faecalis that exhibits a broad spectrum of antimicrobial activity against Gram-positive bacteria and, under certain conditions, Gram-negative bacteria. A key feature of its mechanism is the ability to act directly on the bacterial cytoplasmic membrane without the requirement for a specific protein receptor, making it a promising candidate for antimicrobial drug development. This technical guide delineates the core receptor-independent mechanism of Enterocin AS-48, presenting quantitative data, detailed experimental protocols for its study, and visualizations of the key molecular events and workflows.
Core Mechanism of Action: A Receptor-Independent Pathway
The bactericidal activity of Enterocin AS-48 is initiated by its direct interaction with the bacterial cell membrane, a process driven by a combination of electrostatic and hydrophobic forces. Unlike many other bacteriocins that rely on specific docking proteins, AS-48 targets the phospholipid bilayer itself, leading to membrane permeabilization and subsequent cell death.[1][2] This receptor-independent mechanism is a multi-step process involving conformational changes, membrane insertion, and the formation of pores or ion channels.
The proposed mechanism begins with the water-soluble dimeric form of AS-48, known as DF-I.[1] In this conformation, the hydrophobic helices are partially shielded. Upon approaching the negatively charged bacterial membrane, the cationic nature of AS-48 facilitates an initial electrostatic attraction to anionic phospholipids.[3][4] This interaction triggers a conformational change, leading to the dissociation of the DF-I dimer and the transition to a membrane-bound state, DF-II. In the DF-II conformation, a 90° rotation of each protomer exposes the hydrophobic helices (H1 and H2), allowing for their insertion into the lipid bilayer.[1]
This insertion disrupts the membrane integrity, leading to the formation of pores or ion channels.[1][2] These pores are relatively small, with an estimated average diameter of 0.7 nm, and exhibit low specificity, allowing for the leakage of various low-molecular-weight solutes and ions, such as potassium and rubidium, from the cytoplasm.[1][2] The efflux of these ions leads to the dissipation of the proton motive force and the collapse of the membrane potential, ultimately resulting in the cessation of essential cellular processes and cell death.[2]
Signaling Pathway Diagram
References
Methodological & Application
Application Notes and Protocols for In Vitro Antimicrobial Susceptibility Testing of Enterocin AS-48
Audience: Researchers, scientists, and drug development professionals.
Introduction
Enterocin AS-48 is a circular, cationic bacteriocin (B1578144) produced by Enterococcus faecalis that exhibits a broad spectrum of antimicrobial activity against various Gram-positive bacteria, including foodborne pathogens and multidrug-resistant strains.[1][2][3] Its primary mechanism of action involves the permeabilization of the cytoplasmic membrane of target cells, leading to the dissipation of the proton motive force and ultimately, cell death.[1][4][5] Unlike many other bacteriocins, AS-48 does not require a specific receptor for its bactericidal activity, which may reduce the likelihood of resistance development.[6] These properties make AS-48 a promising candidate for various applications, including food preservation and clinical therapeutics.
These application notes provide detailed protocols for determining the in vitro antimicrobial susceptibility of various microorganisms to AS-48 using standard laboratory methods.
Data Presentation: Antimicrobial Activity of AS-48
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of AS-48 against a range of pathogenic bacteria as reported in the literature.
| Target Microorganism | MIC Range (mg/L) | Reference |
| Bacillus cereus | 7.5 - 10 | [7] |
| Staphylococcus aureus (food isolates) | 1.14 - 5.21 | [7] |
| Staphylococcus aureus (clinical isolates) | 3 - 16 | [7][8] |
| Listeria monocytogenes | 0.1 | [7] |
| Cutibacterium acnes | 0.62 - 2.5 | [7] |
Key Experimental Protocols
Three primary methods are commonly employed to assess the antimicrobial activity of AS-48 in vitro: Broth Microdilution for determining the Minimum Inhibitory Concentration (MIC), Agar (B569324) Well Diffusion for assessing zones of inhibition, and Time-Kill Assays to understand the bactericidal kinetics.
Broth Microdilution Method for MIC Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth medium.[9][10][11]
Protocol:
-
Preparation of AS-48 Stock Solution:
-
Prepare a stock solution of purified AS-48 in a suitable sterile buffer (e.g., phosphate-buffered saline, pH 7.0).
-
Determine the concentration of the stock solution.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
-
Preparation of Microtiter Plates:
-
Use sterile 96-well flat-bottom microtiter plates.
-
In the first column of wells, add 200 µL of the appropriate sterile broth medium (e.g., Mueller-Hinton Broth for non-fastidious bacteria) containing the highest desired concentration of AS-48.[9][12]
-
Add 100 µL of sterile broth to all other wells.
-
Perform serial twofold dilutions by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate to create a range of AS-48 concentrations. Discard 100 µL from the last column of dilutions.
-
-
Inoculum Preparation:
-
Culture the target microorganism overnight on an appropriate agar medium.
-
Resuspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[12]
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL.
-
Include a positive control (broth with inoculum, no AS-48) and a negative control (broth only) on each plate.
-
Seal the plates and incubate at the optimal temperature for the test organism (e.g., 37°C) for 16-24 hours.[9]
-
-
Reading and Interpretation:
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. AS-48 bacteriocin: close to perfection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. Frontiers | Advances in the preclinical characterization of the antimicrobial peptide AS-48 [frontiersin.org]
- 8. Antimicrobial Activity of the Circular Bacteriocin AS-48 against Clinical Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Broth microdilution - Wikipedia [en.wikipedia.org]
- 10. apec.org [apec.org]
- 11. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. cgspace.cgiar.org [cgspace.cgiar.org]
- 13. biomerieux.com [biomerieux.com]
Application Notes and Protocols: Enterocin AS-48 as a Food Biopreservative
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enterocin (B1671362) AS-48 is a circular bacteriocin (B1578144) produced by strains of Enterococcus faecalis and Enterococcus faecium.[1][2] It is a 70-amino-acid cationic peptide with a unique head-to-tail circular structure, arranged in five alpha-helices, which confers high stability over a wide range of pH and temperatures.[1][3] Its broad spectrum of antimicrobial activity, particularly against Gram-positive bacteria, including major foodborne pathogens and spoilage organisms, makes it a promising candidate for food biopreservation.[1][4][5] This document provides detailed application notes and protocols for the use of Enterocin AS-48 as a food biopreservative.
Mechanism of Action
Enterocin AS-48 exerts its bactericidal effect primarily through the permeabilization of the target cell's cytoplasmic membrane.[1][5] This process leads to the dissipation of the proton motive force, leakage of intracellular components, and ultimately, cell death.[1][5] Unlike many other bacteriocins, AS-48 does not appear to require a specific receptor on the cell surface for its activity.[6] Against Gram-negative bacteria, the outer membrane presents a barrier, but the efficacy of Enterocin AS-48 can be significantly enhanced when used in combination with outer membrane permeabilizing agents or other physical hurdles.[1]
Figure 1. Proposed mechanism of action for Enterocin AS-48.
Data Presentation
Table 1: Antimicrobial Spectrum of Enterocin AS-48
| Target Microorganism | Type | Efficacy | References |
| Listeria monocytogenes | Gram-positive Pathogen | High | [1][3][4][7] |
| Staphylococcus aureus | Gram-positive Pathogen | High | [1][3][4][7][8] |
| Bacillus cereus | Gram-positive Pathogen | High | [1][3][9] |
| Salmonella enterica | Gram-negative Pathogen | Moderate (Enhanced with hurdles) | [1][3][7] |
| Escherichia coli | Gram-negative Pathogen | Moderate (Enhanced with hurdles) | [1] |
| Clostridium perfringens | Gram-positive Pathogen | High | [4] |
| Brochothrix thermosphacta | Gram-positive Spoilage | High | [1] |
| Lactobacillus sakei | Gram-positive Spoilage | High | [1] |
| Alicyclobacillus acidoterrestris | Gram-positive Spoilage | High | [1] |
| Yeasts and Molds | Eukaryotic | No significant activity | [1] |
Table 2: Efficacy of Enterocin AS-48 in Various Food Matrices
| Food Matrix | Target Microorganism | AS-48 Concentration | Storage Conditions | Outcome | References |
| Meat Sausage | Listeria monocytogenes | Not specified (producer strain added) | 20°C for 9 days | Below detection level | [1] |
| Meat Sausage | Staphylococcus aureus | 30-40 µg/g | Not specified | 2-5.3 log unit reduction | [1] |
| Cooked Ham | Listeria monocytogenes | 20-60 µg/g | 5°C and 15°C for 60 days | Initial inhibition, but regrowth observed | [1][7] |
| Skim Milk | Staphylococcus aureus | 20 µg/mL (with heat) | Not specified | Complete elimination after 6 hours | [3][8] |
| Fresh Cheese | Staphylococcus aureus | Not specified (producer strain added) | Refrigerated storage | >1 log CFU/g reduction | [8] |
| Vegetable Soups/Purees | Bacillus cereus | 10 µg/mL | 6, 15, and 22°C for 30 days | Complete inhibition | [9] |
| Desserts (Gelatin Pudding) | Listeria monocytogenes | 52.5-87.5 AU/g | 10°C and 22°C | Below detection level | [10][11] |
| Desserts (Instant Pudding) | Bacillus cereus | 52.5 AU/g | 22°C | Below detection level | [10][11] |
| Fruit Juices | Alicyclobacillus acidoterrestris | Not specified | Not specified | Effective inhibition | [3] |
| Canned Vegetables | Geobacillus stearothermophilus | 7 µg/g | 45°C for 30 days | Below detection level | [1] |
| Blueberries | Total mesophilic aerobes & enteric bacteria | 50 µg/mL (washing solution) | Not specified | Significant reduction | [12] |
Table 3: Synergistic Effects of Enterocin AS-48 with Other Preservation Methods
| Hurdle Technology | Target Microorganism | Food Matrix | Outcome | References |
| Chemical Preservatives (Nitrite/Nitrate) | Listeria monocytogenes | Cooked Ham | Enhanced inhibition, below detection levels | [7] |
| Sublethal Heat (65°C, 5 min) | Staphylococcus aureus | Skim Milk | Strong synergistic bactericidal effect | [3][8] |
| High Hydrostatic Pressure (HHP) | Listeria monocytogenes, Salmonella spp. | Fuet Sausages | Significant reduction and prevention of regrowth | [7] |
| Phenolic Compounds (Carvacrol, Eugenol) | Bacillus spp. cocktail | Vegetable Cream | Rapid and complete inactivation | [9] |
| Nisin | Bacillus spp. cocktail | Vegetable Cream | Additive effect | [9] |
| Outer Membrane Permeabilizers | Gram-negative bacteria | General | Increased sensitivity | [1] |
Experimental Protocols
Protocol 1: Production and Purification of Enterocin AS-48
This protocol describes a two-step purification process for obtaining Enterocin AS-48 from Enterococcus faecalis cultures.[1][13]
1. Production Phase: 1.1. Prepare a suitable culture medium, such as a whey-based substrate (e.g., Esprion-300) supplemented with 1% glucose.[14] 1.2. Inoculate the medium with a high-density culture of a known Enterocin AS-48 producing strain of E. faecalis (e.g., A-48-32 or UGRA10).[1][13] 1.3. Incubate the culture at an optimal temperature (e.g., 28-37°C) with controlled pH (around 6.5) for 18-24 hours.[14] 1.4. Monitor bacteriocin production by performing an activity assay on the culture supernatant (see Protocol 2).
2. Purification Phase: 2.1. Step 1: Cation Exchange Chromatography 2.1.1. Centrifuge the culture at high speed (e.g., 10,000 x g for 20 minutes at 4°C) to pellet the cells. 2.1.2. Collect the supernatant and load it onto a cation exchange chromatography column (e.g., CM-Sepharose). 2.1.3. Wash the column with a binding buffer (e.g., 20 mM sodium phosphate (B84403) buffer, pH 6.0). 2.1.4. Elute the bound Enterocin AS-48 using a salt gradient (e.g., 0-1 M NaCl in the binding buffer). 2.1.5. Collect fractions and test for antimicrobial activity using the agar (B569324) well diffusion assay (Protocol 2). 2.2. Step 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) 2.2.1. Pool the active fractions from the cation exchange step. 2.2.2. Load the pooled sample onto a semi-preparative RP-HPLC column (e.g., C18). 2.2.3. Elute the bacteriocin using a gradient of an organic solvent (e.g., acetonitrile) in water, both containing 0.1% trifluoroacetic acid. 2.2.4. Monitor the eluate at 220 nm and 280 nm. 2.2.5. Collect the peak corresponding to Enterocin AS-48 and confirm its purity and activity. 2.3. Lyophilization: 2.3.1. Lyophilize the purified Enterocin AS-48 to obtain a stable powder for storage.
Figure 2. Workflow for the production and purification of Enterocin AS-48.
Protocol 2: Quantification of Enterocin AS-48 Activity (Agar Well Diffusion Assay)
This protocol is used to determine the activity of Enterocin AS-48 in Arbitrary Units (AU/mL).[1][10]
1. Preparation: 1.1. Prepare a lawn of a sensitive indicator strain (e.g., Enterococcus faecalis S-47 or Listeria monocytogenes) on an appropriate agar medium (e.g., BHI agar). 1.2. Prepare serial twofold dilutions of the Enterocin AS-48 sample in a suitable sterile buffer or diluent.
2. Assay: 2.1. Create wells of a defined diameter (e.g., 6-8 mm) in the agar plate seeded with the indicator strain. 2.2. Add a fixed volume (e.g., 50-100 µL) of each dilution of the Enterocin AS-48 sample to the wells. 2.3. Incubate the plates at the optimal growth temperature for the indicator strain until a clear lawn of growth is visible. 2.4. Measure the diameter of the inhibition zones around each well.
3. Calculation of Activity: 3.1. The activity in Arbitrary Units per milliliter (AU/mL) is defined as the reciprocal of the highest dilution that produces a clear zone of inhibition.[10] 3.2. For example, if the highest dilution showing a clear zone of inhibition is 1:64, the activity of the sample is 64 AU/mL.
Protocol 3: Challenge Study of Enterocin AS-48 in a Food Matrix
This protocol provides a general framework for conducting a challenge study to evaluate the efficacy of Enterocin AS-48 in a specific food product. This should be adapted based on the specific food matrix, target pathogen(s), and storage conditions.[15][16][17]
1. Experimental Design: 1.1. Objective: Define the purpose of the study (e.g., to determine the concentration of AS-48 required to achieve a specific log reduction of a pathogen, or to prevent the growth of spoilage organisms over the product's shelf life). 1.2. Food Product: Use the actual food product formulation. 1.3. Microorganisms: Select relevant pathogenic or spoilage microorganisms (a cocktail of multiple strains is recommended). 1.4. Inoculum Level: Choose an appropriate inoculum level (typically 10^2 to 10^4 CFU/g). 1.5. Enterocin AS-48 Concentrations: Test a range of concentrations, including a zero-concentration control. 1.6. Storage Conditions: Mimic the intended storage conditions of the food product (temperature, atmosphere). 1.7. Sampling Time Points: Determine the frequency of sampling throughout the intended shelf life (and potentially beyond).
2. Procedure: 2.1. Prepare and sterilize (if applicable) the food product. 2.2. Prepare a standardized inoculum of the target microorganism(s). 2.3. Divide the food product into batches and add the different concentrations of Enterocin AS-48. 2.4. Inoculate each batch (except for a negative control) with the target microorganism(s) and mix thoroughly to ensure even distribution. 2.5. Package the samples as they would be for retail. 2.6. Store the samples under the defined conditions. 2.7. At each sampling time point, aseptically remove samples and perform microbial enumeration (e.g., plate counts) to determine the population of the target microorganism. Also, consider measuring relevant physicochemical parameters like pH and water activity.
3. Data Analysis: 3.1. Plot the microbial population (log CFU/g) versus time for each treatment. 3.2. Calculate the log reduction achieved by each concentration of Enterocin AS-48 compared to the control. 3.3. Determine the Minimum Inhibitory Concentration (MIC) or the concentration required to achieve the desired antimicrobial effect under the tested conditions.
Figure 3. General workflow for a food challenge study with Enterocin AS-48.
Conclusion
Enterocin AS-48 demonstrates significant potential as a natural food biopreservative. Its stability, broad antimicrobial spectrum, and synergistic activity with other preservation methods make it a versatile tool for enhancing food safety and extending shelf life. The protocols and data presented in these application notes provide a foundation for researchers and professionals to explore and implement the use of Enterocin AS-48 in various food systems. Further research should focus on optimizing its application in specific food matrices and scaling up its production for commercial use.
References
- 1. mdpi.com [mdpi.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Enterocins: Classification, Synthesis, Antibacterial Mechanisms and Food Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enterococcus spp. as a Producer and Target of Bacteriocins: A Double-Edged Sword in the Antimicrobial Resistance Crisis Context - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enterocin AS-48 as Evidence for the Use of Bacteriocins as New Leishmanicidal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of Staphylococcus aureus in dairy products by enterocin AS-48 produced in situ and ex situ: Bactericidal synergism with heat [agris.fao.org]
- 9. Efficacy of enterocin AS-48 against bacilli in ready-to-eat vegetable soups and purees - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Assay of enterocin AS-48 for inhibition of foodborne pathogens in desserts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of the effect of the bacteriocin enterocin AS-48 on the microbial loads and bacterial diversity of blueberries - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. researchgate.net [researchgate.net]
- 15. fsns.com [fsns.com]
- 16. sgs.com [sgs.com]
- 17. Microbial Challenge Testing 101 - Eurofins USA [eurofinsus.com]
Application Notes and Protocols for Controlling Listeria monocytogenes in Food Using the Bacteriocin AS-48
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of AS-48, a circular bacteriocin (B1578144), as a natural antimicrobial for controlling the foodborne pathogen Listeria monocytogenes. The information compiled herein summarizes key quantitative data, details experimental protocols from cited research, and visualizes the underlying mechanisms and workflows.
Introduction to AS-48 and its Anti-listerial Activity
Enterocin AS-48 is a 70-amino-acid circular bacteriocin produced by Enterococcus faecalis. Its unique head-to-tail peptide bond confers significant stability across a range of temperatures and pH values, making it a promising candidate for food preservation. AS-48 exhibits broad-spectrum antimicrobial activity against Gram-positive bacteria, including the notoriously resilient foodborne pathogen Listeria monocytogenes.
The primary mechanism of action of AS-48 against L. monocytogenes involves the permeabilization of the cytoplasmic membrane. This leads to the dissipation of the proton motive force, leakage of ions and essential molecules, and ultimately, cell death. This bactericidal and bacteriolytic action makes AS-48 an effective agent for reducing L. monocytogenes populations in various food systems.
Quantitative Data Summary
The efficacy of AS-48 in controlling Listeria monocytogenes has been demonstrated in a variety of food matrices. The following tables summarize the quantitative data from key studies.
Table 1: Efficacy of AS-48 in Meat and Fish Products
| Food Matrix | L. monocytogenes Strain(s) | AS-48 Concentration/Application | Treatment Conditions | Log Reduction (CFU/g or cm²) | Study Findings |
| Model Sausages | CECT 4032 | 112 AU/g (semi-purified) | Incubation | Significant decrease | Addition of preformed AS-48 was effective. |
| Model Sausages | CECT 4032 | 225 AU/g (semi-purified) | 3 days incubation | Below detection limit (initially) | Regrowth observed after 9 days. |
| Model Sausages | CECT 4032 | 450 AU/g (semi-purified) | 6-9 days incubation | Below detection limit | Higher concentrations prevented regrowth. |
| Cooked Ham | Not specified | 20, 40, and 60 µg/g | 60 days at 5°C and 15°C | Not specified | AS-48 alone was not sufficient to prevent regrowth over the entire shelf-life. |
| Cooked Ham | Not specified | AS-48 + 0.007% nitrite/nitrate | Storage at 5°C | Below detection limit | Synergistic effect observed, preventing regrowth. |
| Raw Hake Fillets | Cocktail of strains | 0.37 µg/cm² (spray) | 7 days at 4°C | 3.13 | AS-48 alone significantly reduced listeria counts. |
| Raw Salmon Fillets | Cocktail of strains | 0.37 µg/cm² (spray) | 7 days at 4°C | 2.8 | Effective reduction in listeria on salmon. |
| Smoked Salmon | Cocktail of strains | 0.37 µg/cm² (spray) | 10 days at 4°C | 4.5 | High efficacy in a ready-to-eat fish product. |
| Sea Bream Fillets | L. innocua (surrogate) | Film with 80 mg/mL AS-48 + 0.5% thymol | Refrigerated storage | 1.76 | Activated film reduced viable counts. |
Table 2: Efficacy of AS-48 in Dairy, Fruit, and Vegetable Products
| Food Matrix | L. monocytogenes Strain(s) | AS-48 Concentration/Application | Treatment Conditions | Log Reduction (CFU/g or mL) | Study Findings |
| Lettuce Juice | CECT 4032 | Not specified | Incubation at 15°C | Below detection limit | AS-48 effectively eliminated L. monocytogenes. |
| Sliced Melon | CECT 4032 | 25 µg/mL (wash) | Storage at 22°C | Not specified | Reduced counts but did not prevent regrowth of survivors. |
| Sliced Melon | CECT 4032 | 25 µg/mL AS-48 + 12 mM carvacrol (B1668589) (wash) | Storage at 22°C | Avoided regrowth | Combination with carvacrol showed enhanced and sustained activity. |
| Watermelon Juice | CECT 4032 | 25 µg/mL | 24 hours | Complete inactivation | High efficacy in a liquid fruit product. |
| Chopped Parsley | Multiple foodborne pathogens | Coating containing AS-48 | Refrigerated storage | Not specified | AS-48 has potential as a biopreservative for fresh produce. |
Table 3: Synergistic Effects of AS-48 with Other Interventions
| Food/System | Intervention | AS-48 Concentration | L. monocytogenes State | Key Finding |
| Polystyrene Microtiter Plates | Biocides (e.g., benzalkonium chloride) | 25 or 50 µg/mL | Biofilms | Combination remarkably increased microbial inactivation compared to individual treatments. |
| Polystyrene Microtiter Plates | Biocides | Sub-inhibitory concentrations | Planktonic cells | Completely inhibited growth. |
| Sea Bream Fillets | High-Hydrostatic Pressure (HHP) | Film with 80 mg/mL AS-48 + 0.5% thymol | Planktonic cells | Combined treatment reduced viable counts by 1.88 log cycles and delayed survivor growth. |
| Raw Hake Fillets | Bacteriophage P100 | 0.37 µg/cm² | Planktonic cells | Combined treatment eliminated listeria from day 2 onwards. |
| Raw Salmon Fillets | Bacteriophage P100 | 0.37 µg/cm² | Planktonic cells | Combined treatment eliminated listeria from day 1 onwards. |
Experimental Protocols
Protocol for Determining the Minimum Inhibitory Concentration (MIC) of AS-48
This protocol is adapted from standard broth microdilution methods.
Objective: To determine the lowest concentration of AS-48 that inhibits the visible growth of Listeria monocytogenes.
Materials:
-
Purified AS-48
-
Listeria monocytogenes strain(s) of interest
-
Tryptic Soy Broth (TSB) or Brain Heart Infusion (BHI) Broth
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Prepare Bacterial Inoculum:
-
Culture L. monocytogenes in TSB or BHI broth overnight at 37°C.
-
Dilute the overnight culture in fresh broth to achieve a starting concentration of approximately 5 x 10⁵ CFU/mL. This can be standardized by adjusting the optical density (OD) at 600 nm.
-
-
Prepare AS-48 Dilutions:
-
Prepare a stock solution of AS-48 in sterile distilled water.
-
Perform a two-fold serial dilution of the AS-48 stock solution in the appropriate broth directly in the 96-well plate. The final volume in each well should be 100 µL.
-
-
Inoculation:
-
Add 100 µL of the standardized bacterial inoculum to each well containing the AS-48 dilutions. This will bring the final volume to 200 µL and the bacterial concentration to approximately 2.5 x 10⁵ CFU/mL.
-
Include a positive control (broth with inoculum, no AS-48) and a negative control (broth only).
-
-
Incubation:
-
Incubate the microtiter plate at 37°C for 24 hours.
-
-
Determine MIC:
-
The MIC is the lowest concentration of AS-48 at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the OD at 600 nm.
-
Protocol for Evaluating AS-48 Efficacy in a Solid Food Matrix (e.g., Cooked Ham)
Objective: To assess the ability of AS-48 to control the growth of L. monocytogenes on the surface of a ready-to-eat meat product.
Materials:
-
Sliced cooked ham
-
Purified AS-48 solution of known concentration
-
Listeria monocytogenes cocktail (a mixture of several strains is recommended)
-
Sterile stomacher bags
-
Buffered Peptone Water (BPW)
-
PALCAM or Oxford Agar plates
-
Stomacher
-
Incubator (for both sample storage and plate incubation)
Procedure:
-
Sample Preparation and Inoculation:
-
Cut ham slices into uniform portions (e.g., 10 g).
-
Prepare an inoculum of a L. monocytogenes cocktail in BPW to a final concentration of approximately 10³-10⁴ CFU/mL.
-
Spot-inoculate each ham slice with 100 µL of the bacterial suspension and allow it to attach for 20-30 minutes at room temperature.
-
-
AS-48 Application:
-
Prepare different concentrations of AS-48 solution (e.g., 20, 40, 60 µg/mL) in sterile water.
-
Evenly spray the surface of the inoculated ham slices with a defined volume of the AS-48 solution or a control solution (sterile water).
-
-
Packaging and Storage:
-
Aseptically place each treated ham slice into a sterile bag and vacuum-seal.
-
Store the packaged samples at refrigeration temperature (e.g., 4°C) for a defined period (e.g., 28 days).
-
-
Microbiological Analysis:
-
At specified time intervals (e.g., day 0, 7, 14, 21, 28), remove samples for analysis.
-
Place a 10 g sample into a sterile stomacher bag with 90 mL of BPW.
-
Homogenize the sample in a stomacher for 2 minutes.
-
Perform serial dilutions of the homogenate in BPW.
-
Plate 100 µL of appropriate dilutions onto PALCAM or Oxford Agar plates.
-
Incubate the plates at 37°C for 48 hours.
-
Enumerate characteristic L. monocytogenes colonies and express the results as log CFU/g.
-
Protocol for Enumeration of Listeria monocytogenes in Food Samples (Adapted from FDA BAM Ch. 10)
This is a standardized protocol for the detection and enumeration of L. monocytogenes.
Objective: To quantitatively determine the population of L. monocytogenes in a food sample.
Materials:
-
Food sample (25 g)
-
Buffered Listeria Enrichment Broth (BLEB)
-
Selective agents (acriflavin, nalidixic acid, cycloheximide)
-
Oxford Agar or other selective chromogenic agar
-
Tryptic Soy Agar with 0.6% Yeast Extract (TSAYE)
-
Stomacher or blender
-
Incubators (30°C and 35°C)
Procedure:
-
Sample Homogenization and Pre-enrichment:
-
Aseptically weigh 25 g of the food sample into a sterile stomacher bag or blender jar.
-
Add 225 mL of BLEB base.
-
Homogenize for 2 minutes.
-
Incubate at 30°C for 4 hours (pre-enrichment).
-
-
Selective Enrichment:
-
After 4 hours, add the selective agents to the BLEB enrichment.
-
Continue to incubate at 30°C for a total of 24 to 48 hours.
-
-
Selective Plating:
-
At 24 and 48 hours, streak a loopful of the enrichment culture onto Oxford Agar plates.
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Colony Identification and Confirmation:
-
Examine plates for typical Listeria colonies (small, grayish colonies surrounded by a black halo on Oxford Agar).
-
Select at least five typical colonies and streak them onto TSAYE plates for purification.
-
Incubate at 30°C for 24-48 hours.
-
Perform confirmatory tests on purified isolates, including Gram stain, catalase, motility, and biochemical tests (e.g., rhamnose and xylose fermentation).
-
Visualizations
Mechanism of Action of AS-48
Caption: Mechanism of AS-48 action against Listeria monocytogenes.
Experimental Workflow for Efficacy Testing
Caption: Workflow for testing AS-48 efficacy in a solid food matrix.
Conclusions and Future Directions
The bacteriocin AS-48 is a potent anti-listerial agent with demonstrated efficacy in a range of food products. Its stability and natural origin make it an attractive alternative to synthetic preservatives. The data indicates that while AS-48 can achieve significant reductions in L. monocytogenes counts, its application is most effective as part of a multi-hurdle approach. Synergistic combinations with other antimicrobials (e.g., carvacrol, nitrites) or non-thermal technologies (e.g., HHP) can prevent the regrowth of surviving cells and enhance overall food safety.
Future research should focus on optimizing delivery systems for AS-48, such as incorporation into active packaging films, and conducting further challenge studies in a wider variety of complex food matrices. Elucidating the economic feasibility and regulatory pathways for the commercial application of AS-48 will be crucial for its adoption by the food industry.
Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Determination of AS-48
Audience: Researchers, scientists, and drug development professionals.
Introduction
AS-48 is a potent circular bacteriocin (B1578144) produced by Enterococcus faecalis. It exhibits a broad spectrum of antimicrobial activity, particularly against Gram-positive bacteria, by disrupting the integrity of the cell membrane.[1][2] The primary mechanism of action involves the permeabilization of the cytoplasmic membrane, leading to the dissipation of the proton motive force and ultimately cell death.[1][3][4] Due to its stability and potent bactericidal activity, AS-48 is a promising candidate for various therapeutic and biopreservation applications.
These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of AS-48 against susceptible bacterial strains using standardized broth microdilution and agar (B569324) dilution methods.
Data Presentation: MIC of AS-48 Against Gram-Positive Bacteria
The following table summarizes the reported MIC values of AS-48 against a range of Gram-positive bacteria. These values have been compiled from various studies and may vary depending on the specific strain and experimental conditions.
| Bacterial Species | Strain(s) | MIC Range (mg/L) | Reference(s) |
| Enterococcus faecalis | Clinical isolates | < 10 | [4] |
| Staphylococcus aureus | Food-isolated | 1.17 - 3.12 | [1] |
| Staphylococcus aureus | Clinical isolates (including MRSA) | 3 - 16 | [1][5] |
| Listeria monocytogenes | CECT 4032 | 0.1 | [3][6] |
| Bacillus cereus | Various | 1 - 5 | [3] |
| Clostridium perfringens | Various | Broadly susceptible | [1] |
| Mycobacterium tuberculosis | H37Rv and other clinical strains | 16 - 64 | [7][8][9] |
| Cutibacterium acnes | Clinical isolates | 0.62 - 2.5 | [1] |
Experimental Protocols
Protocol 1: Broth Microdilution Method for MIC Determination of AS-48
This protocol is adapted from the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[10][11]
1. Materials:
-
Purified AS-48 bacteriocin
-
Susceptible bacterial strain(s)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Pipettes and sterile tips
-
Incubator
2. Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or CAMHB to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of AS-48 Dilutions:
-
Prepare a stock solution of AS-48 in a suitable sterile solvent (e.g., sterile deionized water).
-
Perform serial two-fold dilutions of the AS-48 stock solution in CAMHB in the 96-well microtiter plate. The typical final volume in each well is 100 µL. The concentration range should be selected based on the expected MIC of the test organism. A common range to test is 0.125 to 128 mg/L.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the AS-48 dilutions. This will bring the final volume in each well to 200 µL and dilute the AS-48 concentration to the desired final test concentration.
-
Include a positive control well (bacterial inoculum in CAMHB without AS-48) and a negative control well (CAMHB only).
-
-
Incubation:
-
Cover the microtiter plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of AS-48 that completely inhibits visible growth of the bacterium. Growth can be assessed visually as turbidity or by using a microplate reader to measure the optical density at 600 nm.
-
3. Quality Control:
-
Include a reference strain with a known AS-48 MIC in each assay to ensure the validity of the results. Recommended QC strains for Gram-positive bacteria include Staphylococcus aureus ATCC 29213 and Enterococcus faecalis ATCC 29212.
Protocol 2: Agar Dilution Method for MIC Determination of AS-48
This protocol is based on established agar dilution methodologies.[11][12]
1. Materials:
-
Purified AS-48 bacteriocin
-
Susceptible bacterial strain(s)
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Inoculum replicating device (optional)
-
Spectrophotometer
-
Pipettes and sterile tips
-
Incubator
2. Procedure:
-
Preparation of Agar Plates with AS-48:
-
Prepare a series of two-fold dilutions of the AS-48 stock solution.
-
For each concentration, add a specific volume of the AS-48 dilution to molten MHA (cooled to 45-50°C) to achieve the desired final concentration. For example, add 1 mL of a 20-fold concentrated AS-48 solution to 19 mL of molten agar.
-
Pour the agar mixture into sterile petri dishes and allow them to solidify.
-
Prepare a control plate with MHA without AS-48.
-
-
Preparation of Bacterial Inoculum:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
This suspension can be further diluted to achieve a final inoculum of approximately 10⁴ CFU per spot.
-
-
Inoculation:
-
Spot the prepared bacterial inoculum onto the surface of the agar plates containing the different concentrations of AS-48. An inoculum replicating device can be used to spot multiple strains simultaneously.
-
Allow the inoculum spots to dry completely before inverting the plates.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 16-20 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of AS-48 that prevents the growth of a visible colony or a haze of growth at the inoculation spot.
-
3. Quality Control:
-
As with the broth microdilution method, include a reference strain with a known AS-48 MIC in each experiment.
Visualizations
AS-48 MIC Determination Workflow
Caption: Workflow for AS-48 MIC determination.
Proposed Mechanism of AS-48 Action
Caption: Proposed mechanism of AS-48 action.
References
- 1. Frontiers | Advances in the preclinical characterization of the antimicrobial peptide AS-48 [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Antilisterial activity of peptide AS-48 and study of changes induced in the cell envelope properties of an AS-48-adapted strain of Listeria monocytogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Scilit [scilit.com]
- 12. Agar dilution - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Differentiating Bactericidal and Bacteriostatic Activity of Enterocin AS-48
Audience: Researchers, scientists, and drug development professionals.
Introduction
Enterocin (B1671362) AS-48 is a potent circular bacteriocin (B1578144) produced by Enterococcus faecalis. It exhibits a broad spectrum of activity, particularly against Gram-positive bacteria, including significant foodborne pathogens like Listeria monocytogenes and Bacillus cereus.[1][2] Its primary mechanism of action involves the permeabilization of the cytoplasmic membrane of target cells, leading to the dissipation of the membrane potential and ultimately, cell death.[1][2] This mode of action strongly suggests a bactericidal (killing) effect rather than a bacteriostatic (inhibiting growth) one.
These application notes provide detailed protocols to formally differentiate and quantify the bactericidal versus bacteriostatic activity of Enterocin AS-48. The primary methods described are the determination of the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC), supplemented by time-kill kinetic assays.
Key Concepts: Bactericidal vs. Bacteriostatic
-
Bacteriostatic: An agent that inhibits the growth and reproduction of bacteria without killing them. If the agent is removed, the bacteria can resume growth.[3][4][5]
The distinction is critical in drug development and clinical applications. For instance, bactericidal agents are often preferred for treating infections in immunocompromised individuals.[3] A common metric to differentiate between these activities is the ratio of MBC to MIC. An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[4]
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of Enterocin AS-48 against various bacteria
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Listeria monocytogenes | CECT 4032 | 0.1 | [6] |
| Bacillus cereus | ATCC 14579 | 2.5 | [6] |
| Bacillus subtilis | 168 | 1 | [6] |
| Escherichia coli | K-12 | 150 | [7] |
| Listeria monocytogenes | CMCC 1595 | 5.26 ± 0.24 | [8] |
Table 2: Time-Kill Kinetics of Enterocin AS-48
| Target Organism | Enterocin AS-48 Concentration | Incubation Time | Log Reduction in CFU/mL | Reference |
| Listeria monocytogenes | 40 µg/g | 1 day | > 6 (Below detection) | [7] |
| Staphylococcus aureus | 30 µg/g | 9 days | 2 | [2] |
| Staphylococcus aureus | 40 µg/g | 9 days | 5.3 | [2] |
| Mycobacterium tuberculosis H37Rv | 64 µg/mL | Not Specified | Not Specified | [9] |
| Mycobacterium tuberculosis H37Rv | 128 µg/mL | Not Specified | Not Specified | [9] |
| Listeria monocytogenes | 450 AU/g | 6 days | Not Specified (Below detection) | [8] |
Experimental Workflow Diagram
Caption: Workflow for differentiating bactericidal and bacteriostatic activity.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
Objective: To determine the lowest concentration of Enterocin AS-48 that inhibits the visible growth of a target bacterium.
Materials:
-
Purified Enterocin AS-48 of known concentration
-
Sterile 96-well microtiter plates
-
Appropriate broth medium (e.g., Tryptic Soy Broth for L. monocytogenes, Mueller-Hinton Broth)
-
Target bacterial strain(s)
-
Sterile pipette tips and multichannel pipette
-
Incubator
-
Microplate reader (optional, for quantitative measurement)
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, pick a few colonies of the target bacterium and inoculate into broth.
-
Incubate until the culture reaches the logarithmic growth phase.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in fresh broth to achieve a final concentration of approximately 1 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Preparation of Enterocin AS-48 Dilutions:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of a stock solution of Enterocin AS-48 to the first well of a row and mix. This creates a 1:2 dilution.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL.
-
Include a positive control (broth with inoculum, no Enterocin AS-48) and a negative control (broth only).
-
-
Incubation:
-
Cover the plate and incubate at the optimal temperature for the target bacterium (e.g., 37°C) for 18-24 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of Enterocin AS-48 at which there is no visible turbidity (growth). This can be assessed visually or by measuring the optical density (OD) at 600 nm with a microplate reader.
-
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
Objective: To determine the lowest concentration of Enterocin AS-48 that kills ≥99.9% of the initial bacterial inoculum.
Materials:
-
MIC plate from Protocol 1
-
Agar plates with appropriate growth medium
-
Sterile pipette tips
-
Incubator
Procedure:
-
Following the MIC determination, select the wells showing no visible growth (the MIC well and wells with higher concentrations).
-
Mix the contents of each selected well thoroughly.
-
Aseptically transfer a fixed volume (e.g., 10 µL) from each of these clear wells onto a fresh agar plate.
-
Spread the aliquot evenly over the surface of the plate.
-
Incubate the agar plates at the optimal temperature for 18-24 hours.
-
Count the number of colonies (CFU) on each plate.
-
The MBC is the lowest concentration of Enterocin AS-48 that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.
Protocol 3: Time-Kill Kinetic Assay
Objective: To assess the rate at which Enterocin AS-48 kills a bacterial population over time.
Materials:
-
Purified Enterocin AS-48
-
Log-phase culture of the target bacterium
-
Appropriate broth medium
-
Sterile flasks or tubes
-
Incubator with shaking capability
-
Agar plates for viable cell counting
-
Sterile dilution tubes and pipettes
Procedure:
-
Prepare a log-phase culture of the target bacterium and dilute it to a starting concentration of approximately 10⁵ - 10⁶ CFU/mL in several flasks containing fresh broth.
-
Add Enterocin AS-48 to the flasks at different concentrations (e.g., 1x MIC, 2x MIC, 4x MIC). Include a growth control flask with no Enterocin AS-48.
-
Incubate all flasks under optimal conditions with agitation.
-
At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of each aliquot in sterile saline or phosphate-buffered saline.
-
Plate the dilutions onto agar plates and incubate for 18-24 hours.
-
Count the colonies on the plates to determine the CFU/mL at each time point for each concentration.
-
Plot the log₁₀ CFU/mL versus time for each concentration. A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.
Mechanism of Action Diagram
Enterocin AS-48's bactericidal activity is a direct result of its interaction with the bacterial cell membrane. The cationic and amphipathic nature of the peptide facilitates its binding to the negatively charged phospholipids (B1166683) in the bacterial membrane. This is followed by its insertion into the membrane, leading to the formation of pores or ion channels. The formation of these pores disrupts the membrane's integrity, causing the leakage of essential ions and small molecules, dissipation of the proton motive force, and ultimately, cell death.[1][2]
Caption: Pore formation mechanism of Enterocin AS-48.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. microbe-investigations.com [microbe-investigations.com]
- 4. Bactericidal versus bacteriostatic antibacterials: clinical significance, differences and synergistic potential in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enterocin AS-48 as Evidence for the Use of Bacteriocins as New Leishmanicidal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Control of Listeria monocytogenes in model sausages by enterocin AS-48 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Synergy Testing of Enterocin AS-48 with Conventional Antibiotics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the synergistic antimicrobial activity of Enterocin AS-48 in combination with conventional antibiotics. Enterocin AS-48, a circular bacteriocin, demonstrates potent antimicrobial activity against a range of Gram-positive bacteria and exhibits significant synergistic effects when paired with traditional antibiotics, offering a promising avenue for combating antimicrobial resistance.[1][2][3]
Introduction to Enterocin AS-48 and Synergistic Activity
Enterocin AS-48 is a 70-amino-acid, cationic, circular peptide produced by Enterococcus faecalis.[1] Its primary mechanism of action involves the formation of pores in the cytoplasmic membrane of susceptible bacteria, leading to dissipation of the membrane potential and ultimately cell death.[1][4][5] This unique mode of action, independent of specific cellular receptors, makes the development of resistance to AS-48 less likely.[1]
When combined with conventional antibiotics, Enterocin AS-48 can lead to a significant enhancement of their antimicrobial efficacy. This synergistic interaction is particularly valuable against multidrug-resistant strains. Studies have shown that AS-48 can reduce the minimum inhibitory concentration (MIC) of various antibiotics by up to 100-fold, transforming sub-lethal concentrations into potent bactericidal agents.[2][3][6] The primary proposed mechanism for this synergy is the disruption of the cell membrane by AS-48, which facilitates the entry of other antibiotics into the bacterial cell, allowing them to reach their respective intracellular targets more effectively.[6]
Quantitative Data on Synergistic Activity
The synergistic effect of Enterocin AS-48 with various conventional antibiotics has been quantified using the Fractional Inhibitory Concentration (FIC) index. The FIC index is calculated from data obtained through checkerboard assays and provides a numerical value to categorize the interaction as synergistic, additive, indifferent, or antagonistic.
A study by Montalbán-López et al. (2020) investigated the synergy of AS-48 with antibiotics commonly used to treat urinary tract infections caused by uropathogenic Enterococci. The results demonstrated a largely synergistic effect. The following table summarizes the nature of the interaction between Enterocin AS-48 and select antibiotics against various bacterial strains.
| Bacterial Strain | Antibiotic | FIC Index Range | Interpretation | Reference |
| Uropathogenic Enterococcus faecalis | Amoxicillin/Clavulanate | Not explicitly stated, but described as largely synergistic | Synergy | [6] |
| Uropathogenic Enterococcus faecalis | Vancomycin | Not explicitly stated, but described as largely synergistic | Synergy | [6] |
| Uropathogenic Enterococcus faecalis | Gentamicin | Not explicitly stated, but described as largely synergistic with up to 500-fold MIC drop | Synergy | [6] |
| Staphylococcus aureus CECT 976 | Various chemical preservatives (lactic acid, acetic acid, citric acid, benzoate, sorbate) | Not calculated as FIC, but synergistic effects observed | Synergy | [2] |
Note: While the precise FIC index values from the Montalbán-López et al. (2020) study are not publicly available in supplementary materials, the publication consistently reports strong synergistic interactions with significant MIC reductions.
Experimental Protocols
Checkerboard Assay for Synergy Testing
The checkerboard assay is a standard method to determine the synergistic, additive, or antagonistic effects of two antimicrobial agents.
Materials:
-
Enterocin AS-48 (purified)
-
Conventional antibiotic(s) of interest
-
Appropriate bacterial culture medium (e.g., Mueller-Hinton Broth - MHB)
-
96-well microtiter plates
-
Standardized bacterial inoculum (0.5 McFarland standard)
-
Incubator
-
Microplate reader (optional, for spectrophotometric reading)
Protocol:
-
Preparation of Antimicrobial Solutions:
-
Prepare stock solutions of Enterocin AS-48 and the conventional antibiotic in a suitable solvent.
-
Perform serial two-fold dilutions of Enterocin AS-48 along the rows of a 96-well plate (e.g., from 2 x MIC to 1/64 x MIC).
-
Perform serial two-fold dilutions of the conventional antibiotic down the columns of the same 96-well plate (e.g., from 2 x MIC to 1/64 x MIC).
-
The final volume in each well containing the antimicrobial dilutions should be 50 µL.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Dilute the suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate.
-
Include appropriate controls: wells with only the medium (sterility control), wells with medium and inoculum (growth control), and wells with each antimicrobial alone in serial dilutions.
-
Incubate the plate at the optimal temperature for the test organism (e.g., 37°C) for 18-24 hours.
-
-
Data Analysis and FIC Index Calculation:
-
After incubation, determine the MIC of each antimicrobial alone and in combination. The MIC is the lowest concentration that completely inhibits visible growth.
-
Calculate the FIC for each agent:
-
FIC of agent A = (MIC of A in combination) / (MIC of A alone)
-
FIC of agent B = (MIC of B in combination) / (MIC of B alone)
-
-
Calculate the FIC Index (FICI) for each combination:
-
FICI = FIC of agent A + FIC of agent B
-
-
Interpret the results based on the FICI value:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
-
-
Time-Kill Curve Assay
The time-kill curve assay provides information on the rate of bacterial killing over time when exposed to antimicrobial agents, alone and in combination.
Materials:
-
Enterocin AS-48
-
Conventional antibiotic(s)
-
Bacterial culture in logarithmic growth phase
-
Appropriate culture medium (e.g., MHB)
-
Sterile tubes or flasks
-
Incubator with shaking capabilities
-
Apparatus for colony counting (e.g., agar (B569324) plates, automated colony counter)
Protocol:
-
Preparation of Test Cultures:
-
Prepare a bacterial culture and grow it to the early to mid-logarithmic phase.
-
Dilute the culture to a starting concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL in fresh, pre-warmed medium.
-
-
Experimental Setup:
-
Prepare tubes or flasks containing the following:
-
Growth control (no antimicrobial agent)
-
Enterocin AS-48 alone (at a relevant concentration, e.g., 0.5 x MIC, 1 x MIC)
-
Conventional antibiotic alone (at a relevant concentration, e.g., 0.5 x MIC, 1 x MIC)
-
Combination of Enterocin AS-48 and the conventional antibiotic (at the same concentrations as the individual agents).
-
-
-
Incubation and Sampling:
-
Incubate all tubes/flasks at the optimal growth temperature with agitation.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each culture.
-
-
Viable Cell Counting:
-
Perform serial dilutions of the collected aliquots in a suitable diluent (e.g., sterile saline).
-
Plate the dilutions onto appropriate agar plates.
-
Incubate the plates until colonies are visible, then count the number of colonies to determine the CFU/mL at each time point.
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each experimental condition.
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent after 24 hours.
-
Visualizing Mechanisms and Workflows
Experimental Workflow for Synergy Testing
The following diagram illustrates the general workflow for assessing the synergistic activity of Enterocin AS-48 with conventional antibiotics.
Caption: Workflow for synergy testing of Enterocin AS-48.
Proposed Mechanism of Synergistic Action
The synergistic effect of Enterocin AS-48 with conventional antibiotics is primarily attributed to its ability to permeabilize the bacterial cell membrane. This diagram illustrates the proposed mechanism.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synergy of the Bacteriocin AS-48 and Antibiotics against Uropathogenic Enterococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enterocins: Classification, Synthesis, Antibacterial Mechanisms and Food Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enterocin AS-48 as Evidence for the Use of Bacteriocins as New Leishmanicidal Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Developing AS-48 as a Therapeutic Agent for Skin Infections
Introduction
AS-48 is a 70-amino-acid circular bacteriocin (B1578144) produced by Enterococcus faecalis. Its unique cyclic structure confers remarkable stability against thermal denaturation, extreme pH, and proteolytic enzymes, making it an attractive candidate for topical therapeutic development. AS-48 exhibits a broad spectrum of antimicrobial activity against various Gram-positive bacteria, including critical skin pathogens like Staphylococcus aureus (both methicillin-sensitive and -resistant strains), Streptococcus pyogenes, and Cutibacterium acnes. Its primary mechanism of action involves the disruption of the bacterial cell membrane's integrity by forming pores, which leads to the dissipation of the proton motive force and, ultimately, cell death. This rapid, membrane-targeting action is believed to reduce the likelihood of resistance development compared to antibiotics that target intracellular processes.
These notes provide an overview of the key considerations and experimental protocols for evaluating the potential of AS-48 as a topical agent for treating skin and soft tissue infections (SSTIs).
Key Advantages of AS-48 for Dermatological Applications
-
Broad Antimicrobial Spectrum: Effective against a wide range of Gram-positive pathogens implicated in SSTIs.
-
High Potency: Demonstrates low minimum inhibitory concentrations (MICs) against susceptible bacteria.
-
Rapid Bactericidal Action: The membrane-disrupting mechanism leads to swift bacterial killing.
-
Low Propensity for Resistance: The physical disruption of the cell membrane is a difficult target for bacteria to develop resistance against.
-
High Stability: The cyclic structure provides resistance to degradation, which is advantageous for formulation and storage.
-
Biofilm Eradication: AS-48 has shown efficacy in disrupting and eliminating bacterial biofilms, a significant challenge in chronic skin infections.
Quantitative Data Summary
The following tables summarize the antimicrobial activity and cytotoxicity profile of AS-48 based on published studies.
Table 1: Minimum Inhibitory Concentration (MIC) of AS-48 against Common Skin Pathogens
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | CECT 976 | 2.5-5 | |
| Staphylococcus aureus (MRSA) | Clinical Isolate | 4-8 | |
| Streptococcus pyogenes | ATCC 19615 | 1.5-3 | |
| Cutibacterium acnes | ATCC 6919 | 6-12 | |
| Enterococcus faecalis | S-47 | 0.1-0.5 | |
| Listeria monocytogenes | CECT 4032 | 2.5 |
Table 2: Cytotoxicity of AS-48 against Human Cell Lines
| Cell Line | Cell Type | IC50 (µg/mL) | Reference |
| HaCaT | Human Keratinocytes | > 100 | |
| Hs68 | Human Dermal Fibroblasts | > 100 | |
| Caco-2 | Human Epithelial Cells | 75-150 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method to determine the MIC of AS-48 against relevant bacterial strains.
Materials:
-
Purified AS-48
-
M Mueller-Hinton Broth (MHB) or appropriate growth medium
-
Bacterial cultures in logarithmic growth phase
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of AS-48 in sterile water.
-
In a 96-well plate, perform serial two-fold dilutions of AS-48 in MHB to achieve a range of concentrations (e.g., 0.1 to 128 µg/mL).
-
Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum of 5 x 10^5 CFU/mL in each well.
-
Add the bacterial inoculum to each well containing the AS-48 dilutions.
-
Include a positive control (bacteria without AS-48) and a negative control (broth without bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of AS-48 that completely inhibits visible bacterial growth.
Protocol 2: Cytotoxicity Assay using MTT
This protocol describes how to assess the cytotoxicity of AS-48 on human keratinocytes (e.g., HaCaT cell line) using the MTT assay.
Materials:
-
HaCaT cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Purified AS-48
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile 96-well cell culture plates
Procedure:
-
Seed HaCaT cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Remove the medium and add fresh medium containing serial dilutions of AS-48 (e.g., 1 to 200 µg/mL).
-
Include a vehicle control (medium without AS-48) and a positive control for cytotoxicity (e.g., Triton X-100).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Remove the medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well. Incubate for 4 hours.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control.
Protocol 3: In Vivo Murine Skin Infection Model
This protocol provides a general framework for evaluating the efficacy of a topical AS-48 formulation in a murine model of skin infection. Note: All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.
Materials:
-
6-8 week old BALB/c mice
-
S. aureus (MRSA) strain
-
Topical formulation of AS-48 (e.g., cream or hydrogel)
-
Vehicle control formulation
-
Anesthetic
-
Electric shaver and depilatory cream
-
Sterile biopsy punch (4 mm)
Procedure:
-
Anesthetize the mice and remove the fur from a small area on the back.
-
Create a full-thickness wound using a 4 mm biopsy punch.
-
Inoculate the wound with a specific concentration of the MRSA strain (e.g., 1 x 10^7 CFU).
-
After 24 hours, begin topical treatment. Divide the mice into groups:
-
Group 1: Topical AS-48 formulation
-
Group 2: Vehicle control
-
Group 3: No treatment
-
-
Apply the treatments once or twice daily for a specified period (e.g., 7 days).
-
Monitor the wound size and clinical signs of infection daily.
-
At the end of the treatment period, euthanize the animals and excise the wound tissue.
-
Homogenize the tissue and perform serial dilutions to determine the bacterial load (CFU/gram of tissue).
-
Histological analysis of the tissue can also be performed to assess inflammation and tissue repair.
Mechanism of Action and Signaling Pathway
AS-48's bactericidal activity is initiated by an electrostatic interaction with the negatively charged components of the bacterial cell membrane, such as teichoic acids in Gram-positive bacteria. This interaction promotes the insertion of the AS-48 molecules into the membrane, where they oligomerize to form pores. This process does not rely on a specific receptor. The formation of these pores disrupts the membrane's integrity, leading to the leakage of ions and small molecules, the dissipation of the proton motive force, and ultimately, cell death.
Application Notes and Protocols: Time-Kill Curve Assay for Enterocin AS-48
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enterocin (B1671362) AS-48 is a circular, cationic bacteriocin (B1578144) produced by Enterococcus faecalis that exhibits a broad spectrum of antimicrobial activity against various Gram-positive bacteria, including significant foodborne pathogens.[1] Its mechanism of action involves pore formation in the cytoplasmic membrane of target cells, leading to dissipation of the membrane potential and ultimately, cell death.[2] The time-kill curve assay is a dynamic method used to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time. This document provides a detailed protocol for performing a time-kill curve assay to evaluate the efficacy of Enterocin AS-48 against susceptible bacterial strains.
Experimental Protocols
Materials and Reagents
-
Bacterial Strains: Listeria monocytogenes, Staphylococcus aureus, Bacillus cereus, or other susceptible Gram-positive bacteria.
-
Growth Media: Tryptic Soy Broth (TSB), Brain Heart Infusion (BHI) broth, or other appropriate liquid medium.
-
Agar (B569324) Plates: Tryptic Soy Agar (TSA), Brain Heart Infusion (BHI) agar, or other appropriate solid medium.
-
Enterocin AS-48: Purified or semi-purified preparation of known concentration.
-
Phosphate-Buffered Saline (PBS): Sterile, pH 7.4.
-
Sterile tubes and pipettes.
-
Incubator.
-
Spectrophotometer.
-
Colony counter.
Experimental Workflow
Caption: Workflow of the Time-Kill Curve Assay for Enterocin AS-48.
Detailed Protocol
3.1. Preparation of Bacterial Inoculum
-
From a fresh culture plate, inoculate a single colony of the target bacterium into 5 mL of appropriate liquid broth.
-
Incubate overnight at 37°C with shaking.
-
The following day, dilute the overnight culture in fresh broth to achieve a starting inoculum concentration of approximately 1 x 106 Colony Forming Units (CFU)/mL. The optical density (OD) at 600 nm can be used for initial estimation, but the actual starting CFU/mL should be confirmed by plating.
3.2. Preparation of Enterocin AS-48 Solutions
-
Prepare a stock solution of Enterocin AS-48 in sterile distilled water or a suitable buffer.
-
Perform serial dilutions of the stock solution to obtain the desired final concentrations for the assay (e.g., 0.5x, 1x, 2x, and 4x the Minimum Inhibitory Concentration (MIC)).
3.3. Time-Kill Assay Procedure
-
Set up a series of sterile tubes, each containing the bacterial inoculum.
-
Add the different concentrations of Enterocin AS-48 to the respective tubes. Include a growth control tube containing the bacterial inoculum without Enterocin AS-48.
-
Incubate all tubes at 37°C with agitation.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each tube.[3]
3.4. Determination of Viable Cell Counts
-
Perform ten-fold serial dilutions of each aliquot in sterile PBS.
-
Plate 100 µL of the appropriate dilutions onto agar plates.
-
Incubate the plates at 37°C for 24-48 hours.
-
Count the number of colonies on the plates and calculate the CFU/mL for each time point and concentration.
Data Presentation
The results of the time-kill curve assay are typically presented as a plot of the log10 CFU/mL versus time. A bactericidal effect is generally defined as a ≥ 3-log10 reduction in CFU/mL (99.9% kill) from the initial inoculum.[4]
Table 1: Time-Kill Kinetics of Enterocin AS-48 against Listeria monocytogenes
| Time (hours) | Control (log10 CFU/mL) | 20 µg/mL AS-48 (log10 CFU/mL) | 40 µg/mL AS-48 (log10 CFU/mL) | 60 µg/mL AS-48 (log10 CFU/mL) |
| 0 | ~6.0 | ~6.0 | ~6.0 | ~6.0 |
| 1 | ~6.1 | Significantly Reduced | Below Detection Limit | Below Detection Limit |
| 7 | ~7.5 | Regrowth Observed | Below Detection Limit | Below Detection Limit |
| 15 | ~8.0 | Regrowth Observed | Regrowth Observed | Below Detection Limit |
| 30 | ~8.2 | ~7.8 | Regrowth Observed | Regrowth Observed |
| 60 | ~8.5 | ~8.0 | ~7.5 | ~7.0 |
Data synthesized from studies on cooked ham models stored at various temperatures.[5]
Table 2: Time-Kill Kinetics of Enterocin AS-48 against Staphylococcus aureus
| Time (hours) | Control (log10 CFU/mL) | 175 AU/g AS-48 (log10 CFU/mL) |
| 0 | ~5.5 | ~5.5 |
| 24 | ~7.0 | ~3.7 - 4.0 |
Data from studies in yogurt-type soy-based desserts and gelatin pudding.[6][7] Note: In the presence of 1% lactate (B86563) at pH 7, Enterocin AS-48 has been shown to reduce the S. aureus population by 6 log units.[8]
Table 3: Time-Kill Kinetics of Enterocin AS-48 against Bacillus cereus
| Time (hours) | Control (log10 CFU/mL) | 52.5 AU/g AS-48 (log10 CFU/mL) | 175 AU/g AS-48 (log10 CFU/mL) |
| 0 | ~6.0 | ~6.0 | ~6.0 |
| 8 | ~7.2 | Below Detection Limit | Below Detection Limit |
| 24 | ~8.0 | Below Detection Limit | Below Detection Limit |
| 48 | ~8.5 | Below Detection Limit | Below Detection Limit |
Data from a study in instant pudding.[6][9]
Signaling Pathways and Logical Relationships
The primary mechanism of Enterocin AS-48 involves its interaction with and disruption of the bacterial cell membrane.
Caption: Mechanism of Action of Enterocin AS-48.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. emerypharma.com [emerypharma.com]
- 5. researchgate.net [researchgate.net]
- 6. Assay of enterocin AS-48 for inhibition of foodborne pathogens in desserts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bactericidal synergism through enterocin AS-48 and chemical preservatives against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Enterocin AS-48
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantification of Enterocin AS-48, a circular bacteriocin (B1578144) with significant potential as a biopreservative and therapeutic agent. Accurate quantification of AS-48 is crucial for research, quality control, and clinical development. This document outlines three primary methodologies: bioassays, physicochemical methods, and immunochemical methods.
Introduction to Enterocin AS-48
Enterocin AS-48 is a 70-amino-acid circular peptide produced by Enterococcus faecalis. Its unique structure, characterized by a head-to-tail peptide bond, confers high stability against heat and extreme pH values. AS-48 exhibits a broad inhibitory spectrum against Gram-positive bacteria, including foodborne pathogens like Listeria monocytogenes and Staphylococcus aureus. Its efficacy can be extended to Gram-negative bacteria when combined with outer-membrane permeabilizing agents. The cationic and hydrophobic nature of AS-48 allows it to interact with and permeabilize bacterial cell membranes, leading to cell death.
Quantification Methodologies
The choice of quantification method for Enterocin AS-48 depends on the specific research or application needs, considering factors such as sensitivity, specificity, sample matrix, and available equipment.
Bioassays
Bioassays are fundamental for determining the biological activity of Enterocin AS-48. They rely on the inhibitory effect of the bacteriocin on a sensitive indicator microorganism.
-
Agar (B569324) Well Diffusion Assay: A semi-quantitative method where the diameter of the inhibition zone around a well containing AS-48 is proportional to its concentration.
-
Microtiter Plate-Based Assays (Broth Microdilution): A quantitative method to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of AS-48 that inhibits the visible growth of an indicator strain. Activity is often expressed in Arbitrary Units (AU/mL), defined as the reciprocal of the highest dilution showing complete inhibition of the indicator strain.
Physicochemical Methods
These methods offer high precision and are crucial for the purification and characterization of Enterocin AS-48.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A highly sensitive and quantitative method for separating and quantifying AS-48 based on its hydrophobicity. The concentration is determined by comparing the peak area to a standard curve of purified AS-48.
-
Mass Spectrometry (MS): Used for the accurate determination of the molecular mass of AS-48 (7.14 kDa) and for its identification and quantification, often coupled with HPLC (LC-MS).[1]
Immunochemical Methods
These methods utilize the specific binding of antibodies to Enterocin AS-48, offering high specificity and sensitivity.
-
Enzyme-Linked Immunosorbent Assay (ELISA): A highly sensitive and specific method for quantifying AS-48. Polyclonal or monoclonal antibodies raised against AS-48 are used to capture and detect the bacteriocin. Both non-competitive indirect ELISA (NCI-ELISA) and competitive indirect ELISA (CI-ELISA) formats can be developed.[2]
Quantitative Data Summary
The following table summarizes key quantitative data associated with the different methods for Enterocin AS-48 quantification.
| Method | Key Parameter | Typical Values/Range | Indicator Strain(s) | Reference(s) |
| Bioassays | ||||
| Agar Well Diffusion | Inhibition Zone Diameter | Dependent on concentration and indicator strain | Lactobacillus sakei CECT 906T, Enterococcus faecalis S-47 | [3] |
| Broth Microdilution | Minimum Inhibitory Concentration (MIC) | 1.5 - 10 µg/mL | Various Gram-positive bacteria | [1] |
| Arbitrary Units (AU/mL) | Up to 360 AU/mL | E. faecalis S-47 | [1] | |
| Physicochemical Methods | ||||
| RP-HPLC | Retention Time | Varies with column and mobile phase | N/A | [4] |
| Limit of Quantification | Dependent on detector and standard curve | N/A | ||
| Mass Spectrometry | Molecular Mass | ~7.14 kDa | N/A | [1] |
| Immunochemical Methods | ||||
| ELISA | Detection Range | ng/mL to µg/mL | N/A | [2] |
Experimental Protocols
Protocol 1: Agar Well Diffusion Assay
This protocol describes a standard method for the semi-quantitative determination of Enterocin AS-48 activity.
Materials:
-
Sensitive indicator strain (e.g., Lactobacillus sakei CECT 906T)
-
Appropriate growth medium for the indicator strain (e.g., MRS agar)
-
Sterile Petri dishes
-
Sterile cork borer or pipette tips to create wells
-
Enterocin AS-48 samples (and standards if available)
-
Incubator
Procedure:
-
Prepare MRS agar plates and allow them to solidify.
-
Prepare an overnight culture of the indicator strain in MRS broth.
-
Inoculate fresh MRS soft agar (0.75% agar) with the indicator strain culture (e.g., 10^5 CFU/mL).
-
Pour the inoculated soft agar over the surface of the pre-poured MRS agar plates and allow it to solidify.
-
Create wells (5 mm diameter) in the agar using a sterile cork borer.[3]
-
Add a known volume (e.g., 30 µL) of the Enterocin AS-48 sample or standard solution to each well.[3]
-
Incubate the plates under appropriate conditions for the indicator strain (e.g., 37°C for 24-48 hours).
-
Measure the diameter of the clear zone of inhibition around each well.
Interpretation:
The diameter of the inhibition zone is proportional to the concentration of active Enterocin AS-48. A standard curve can be generated by plotting the inhibition zone diameter against known concentrations of purified AS-48.
Protocol 2: Broth Microdilution Assay for MIC and AU/mL Determination
This protocol provides a quantitative measure of Enterocin AS-48 activity.
Materials:
-
Sensitive indicator strain (e.g., Enterococcus faecalis S-47)
-
Appropriate growth medium (e.g., BHI or MRS broth)
-
Sterile 96-well microtiter plates
-
Enterocin AS-48 samples and purified standards
-
Microplate reader
Procedure:
-
Dispense 100 µL of sterile broth into each well of a 96-well plate.
-
Add 100 µL of the Enterocin AS-48 sample to the first well of a row.
-
Perform two-fold serial dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.
-
Prepare an inoculum of the indicator strain in the same broth, adjusted to a final concentration of approximately 10^5 CFU/mL.
-
Add 100 µL of the indicator strain inoculum to each well.
-
Include positive (no AS-48) and negative (no inoculum) controls.
-
Incubate the plate at the optimal temperature for the indicator strain for 18-24 hours.
-
Determine the MIC by visual inspection (the lowest concentration with no visible growth) or by measuring the optical density (OD) at 600 nm with a microplate reader.
Calculation of Arbitrary Units (AU/mL):
AU/mL = (1 / Highest dilution factor showing complete inhibition) x 1000 µL/mL
For example, if the highest dilution showing inhibition is 1:64, the activity is 64 AU/mL.
Protocol 3: RP-HPLC Quantification of Enterocin AS-48
This protocol outlines the quantification of AS-48 using RP-HPLC.
Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile (B52724)
-
Purified Enterocin AS-48 standard
-
Samples containing Enterocin AS-48
Procedure:
-
Sample Preparation: Purify Enterocin AS-48 from culture supernatants using methods such as cation exchange chromatography.[4] The final preparation should be in a suitable solvent for HPLC injection.
-
Standard Curve Preparation: Prepare a series of standards of known concentrations of purified Enterocin AS-48.
-
HPLC Conditions:
-
Column: C18 column (e.g., Vydac C18).
-
Mobile Phase: A linear gradient of acetonitrile in 0.1% TFA. For example, a gradient from 20% to 60% Mobile Phase B over 30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV absorbance at 220 nm and 280 nm.
-
-
Injection: Inject a fixed volume of the standards and samples onto the HPLC column.
-
Data Analysis:
-
Identify the peak corresponding to Enterocin AS-48 based on its retention time, which should match the standard.
-
Integrate the peak area for each standard and sample.
-
Construct a standard curve by plotting the peak area versus the concentration of the AS-48 standards.
-
Determine the concentration of AS-48 in the samples by interpolating their peak areas on the standard curve.
-
Visualizations
Experimental Workflow for Bioassay Quantification
Caption: Workflow for quantifying Enterocin AS-48 using bioassays.
Logical Relationship of Quantification Methods
Caption: Overview of methods for Enterocin AS-48 quantification.
References
Application Notes and Protocols: The Use of Bacteriocin AS-48 Against Antibiotic-Resistant MRSA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antibiotic-resistant bacteria, particularly Methicillin-Resistant Staphylococcus aureus (MRSA), poses a significant threat to global public health. MRSA infections are notoriously difficult to treat, leading to prolonged hospital stays and increased mortality rates.[1][2][3][4] The circular bacteriocin (B1578144) AS-48, produced by Enterococcus faecalis, has emerged as a promising antimicrobial agent with potent activity against a broad spectrum of Gram-positive bacteria, including MRSA.[1][5] This document provides detailed application notes and protocols for researchers investigating the use of AS-48 as a potential therapeutic against MRSA.
1. Efficacy of AS-48 against MRSA
AS-48 has demonstrated significant in vitro activity against clinical isolates of MRSA, irrespective of their antibiotic resistance profiles or biofilm-forming capabilities.[1][3][5]
1.1. Minimum Inhibitory Concentration (MIC)
Studies have shown that AS-48 is effective against MRSA at concentrations ranging from 3 to 16 mg/L.[1][6] Interestingly, some research suggests that MRSA strains may be slightly more sensitive to AS-48 than non-MRSA strains.[1]
Table 1: Minimum Inhibitory Concentration (MIC) of AS-48 against S. aureus Strains
| Strain Type | AS-48 MIC Range (mg/L) | Average AS-48 MIC (mg/L) | Reference |
| Clinical S. aureus Isolates (including MRSA) | 3 - 16 | 7.4 ± 0.46 | [1][6] |
| MRSA Strains | Not specified | 7.086 ± 0.62 | [1] |
| Non-MRSA Strains | Not specified | 8.13 ± 0.49 | [1] |
1.2. Synergistic Activity with Lysozyme
The antimicrobial activity of AS-48 against MRSA is significantly enhanced when used in combination with lysozyme.[1][3] This combination leads to a notable reduction in the MIC of AS-48.[6]
Table 2: Synergistic Effect of AS-48 and Lysozyme on S. aureus MIC
| Strain Type | AS-48 + Lysozyme (4 g/L) Average MIC (mg/L) | Reference |
| MRSA Strains | 4.61 ± 0.51 | [1] |
| Non-MRSA Strains | 3.33 ± 0.80 | [1] |
| All Clinical Isolates | 4.23 ± 0.43 | [6] |
1.3. Anti-Biofilm Activity
Bacterial biofilms present a major challenge in treating infections due to their inherent resistance to antibiotics.[1][3][7] AS-48 has been shown to be effective in reducing the viability of established MRSA biofilms and disrupting their matrix structure.[1][8] Treatment with AS-48 can lead to a significant reduction in the biofilm matrix, exposing the bacterial cells.[1]
Table 3: Effect of AS-48 on MRSA Biofilm Viability
| Treatment | Duration | Effect on Biofilm | Reference |
| 32 mg/L AS-48 | 48 hours | Reduction in cell viability and surface matrix | [8] |
| 16 mg/L and 32 mg/L AS-48 | 24 hours | Significant changes in biofilm structure, loss of matrix | [1] |
2. Mechanism of Action
The primary mechanism of action of AS-48 against Gram-positive bacteria involves the disruption of the cell membrane. This leads to the formation of pores, dissipation of the proton motive force, and ultimately, cell death.[8]
3. Safety and Toxicity
Preclinical studies have indicated a favorable safety profile for AS-48. It has shown low hemolytic activity and no significant toxicity against several human cell lines at therapeutic concentrations.[9][10] Furthermore, in vivo studies in mice did not reveal any toxic effects after intraperitoneal or oral administration.[9][10]
4. Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of AS-48 against MRSA.
4.1. Protocol for Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the microdilution method described by the Clinical and Laboratory Standards Institute (CLSI).[1]
Materials:
-
Purified AS-48
-
Mueller-Hinton Broth (MHB)
-
96-well polystyrene plates
-
MRSA isolates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Prepare MRSA Inoculum: Culture MRSA isolates in MHB overnight at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Prepare AS-48 Dilutions: Prepare a stock solution of AS-48. Perform serial twofold dilutions of AS-48 in MHB in the 96-well plates. The concentration range should typically span from 0.5 to 32 mg/L.[1]
-
Inoculation: Add the prepared MRSA inoculum to each well containing the AS-48 dilutions. Include a positive control (MRSA without AS-48) and a negative control (MHB only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determine MIC: The MIC is defined as the lowest concentration of AS-48 that completely inhibits visible growth of the MRSA isolate.
4.2. Protocol for Evaluation of Anti-Biofilm Activity
This protocol is adapted from methodologies used to assess the effect of antimicrobials on established biofilms.[1]
References
- 1. Antimicrobial Activity of the Circular Bacteriocin AS-48 against Clinical Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methicillin-resistant Staphylococcus aureus - Wikipedia [en.wikipedia.org]
- 3. Antimicrobial Activity of the Circular Bacteriocin AS-48 against Clinical Multidrug-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methicillin Resistant Staphylococcus aureus: Molecular Mechanisms Underlying Drug Resistance Development and Novel Strategies to Combat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. e-journal.unair.ac.id [e-journal.unair.ac.id]
- 9. Preclinical studies of toxicity and safety of the AS-48 bacteriocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Formulation of Enterocin AS-48 for Topical Application
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation of Enterocin AS-48, a potent circular bacteriocin (B1578144), into topical delivery systems for the treatment of skin infections. The information compiled herein is based on the known physicochemical properties of Enterocin AS-48 and established methodologies for the formulation of antimicrobial peptides.
Introduction to Enterocin AS-48
Enterocin AS-48 is a 70-amino-acid, cationic, and highly stable circular bacteriocin produced by Enterococcus faecalis. Its broad spectrum of activity against various Gram-positive bacteria, including antibiotic-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA), makes it a promising candidate for topical antimicrobial therapy.[1][2] The unique circular structure of AS-48 contributes to its remarkable stability against proteases, extreme pH, and high temperatures.[3] A patent has been issued for the use of AS-48 as a topical agent for skin infections, highlighting its potential in dermatology.[4]
Formulation Strategies for Topical Delivery
The primary goal of formulating Enterocin AS-48 for topical application is to ensure its stability, enhance its penetration into the skin layers where bacteria reside, and provide a controlled release for sustained antimicrobial action. Two promising strategies for this purpose are encapsulation in liposomes and incorporation into hydrogels.
Liposomal Encapsulation
Liposomes are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic molecules.[5] Encapsulating Enterocin AS-48 in liposomes can protect it from degradation, improve its compatibility with the skin, and facilitate its delivery to the deeper layers of the epidermis.
Hydrogel Formulation
Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, providing a moist environment conducive to wound healing.[6] Incorporating Enterocin AS-48 into a hydrogel can offer a sustained release of the peptide at the site of infection and can be formulated to have desirable properties for skin application, such as appropriate viscosity and bioadhesion.
Experimental Protocols
Purification of Enterocin AS-48
High-purity Enterocin AS-48 is a prerequisite for formulation development. The following protocol is a standard method for its purification.[4][7]
Protocol 1: Purification of Enterocin AS-48
-
Culture and Production: Culture Enterococcus faecalis UGRA10 in a suitable medium such as Esprion-300 supplemented with 1% glucose at a controlled pH of 6.5.[4]
-
Supernatant Concentration: After cultivation, centrifuge the culture to remove bacterial cells. Concentrate the resulting supernatant.
-
Cation Exchange Chromatography: Apply the concentrated supernatant to a cation exchange chromatography column. Elute the bound peptides using a salt gradient.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Further purify the fractions containing AS-48 using a C18 RP-HPLC column with a suitable gradient of acetonitrile (B52724) in water containing 0.1% trifluoroacetic acid.
-
Quantification: Determine the concentration of the purified AS-48 by measuring its UV absorbance at 280 nm.[4]
References
- 1. The Cyclic Antibacterial Peptide Enterocin AS-48: Isolation, Mode of Action, and Possible Food Applications [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Enterocin AS-48 as Evidence for the Use of Bacteriocins as New Leishmanicidal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eijppr.com [eijppr.com]
- 6. mdpi.com [mdpi.com]
- 7. Purification and amino acid composition of peptide antibiotic AS-48 produced by Streptococcus (Enterococcus) faecalis subsp. liquefaciens S-48 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Enterocin AS-48 Fermentation: Technical Support Center
Welcome to the technical support center for improving Enterocin AS-48 yield in fermentation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to assist in your experimental workflows.
Troubleshooting Guides
This section addresses specific issues that may be encountered during Enterocin AS-48 production, offering potential causes and solutions.
Issue 1: Low or No Antimicrobial Activity in Culture Supernatant
| Potential Cause | Recommended Solution |
| Suboptimal Fermentation Conditions | Verify and optimize critical parameters such as pH, temperature, and aeration. The optimal pH for AS-48 production is around 6.5.[1] Fermentation is typically carried out at temperatures between 28-37°C.[2] |
| Inappropriate Media Composition | Ensure the medium contains adequate nitrogen and carbon sources. Whey-based media, such as Esprion-300 supplemented with 1% glucose, have been shown to enhance AS-48 production.[1][3] |
| Producing Strain Viability Issues | Check the viability and purity of your Enterococcus faecalis culture. Use a fresh inoculum from a well-maintained stock. |
| Degradation of AS-48 | Proteolytic degradation can occur, especially in prolonged fermentations.[4] Consider harvesting the bacteriocin (B1578144) during the late exponential or early stationary growth phase. |
| Inactive Producer Strain | The genetic element responsible for AS-48 production can sometimes be lost. Re-isolate a producing colony from your stock or obtain a new culture from a reliable source. |
Issue 2: Inconsistent Enterocin AS-48 Yields Between Batches
| Potential Cause | Recommended Solution |
| Variability in Inoculum Preparation | Standardize the age and cell density of the inoculum. A consistent inoculation volume (e.g., 8% v/v) should be used.[1] |
| Inconsistent Media Preparation | Ensure all media components are accurately weighed and fully dissolved. Slight variations in media composition can impact bacteriocin production. |
| Fluctuations in Fermentation Parameters | Use a well-calibrated fermenter that allows for precise control of pH, temperature, and agitation. |
| Inaccurate Quantification | Re-evaluate your quantification method (e.g., agar (B569324) well diffusion assay) for consistency. Ensure indicator strain lawns are uniform and standards are run with each assay. |
Issue 3: Difficulty in Purifying Enterocin AS-48
| Potential Cause | Recommended Solution |
| Low Initial Concentration | Optimize fermentation to increase the starting concentration of AS-48 before attempting purification. |
| Inefficient Cation Exchange Chromatography | Ensure the pH of the supernatant is adjusted to allow for binding of the cationic AS-48 to the resin. Use a suitable elution buffer with an appropriate salt gradient to recover the bacteriocin.[5] |
| Poor Resolution in RP-HPLC | Optimize the gradient of the organic solvent in the mobile phase. A C18 column is commonly used for AS-48 purification.[6][7] |
| Protein Precipitation | AS-48 may precipitate at high concentrations or in certain buffer conditions. Work with chilled buffers and avoid overly concentrating the sample before each purification step. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal medium for producing Enterocin AS-48?
A whey-based substrate, such as Esprion-300 at 5% concentration, supplemented with 1% glucose, has been shown to be effective.[1][3] The key is to have a rich source of nitrogen and a readily metabolizable carbon source.
Q2: What are the ideal fermentation conditions for high-yield AS-48 production?
Optimal conditions include maintaining a stable pH of 6.55, an incubation temperature of 28°C, and an inoculum size of 8%.[1]
Q3: How can I quantify the amount of Enterocin AS-48 in my sample?
The most common method is the agar well diffusion assay.[8] This involves creating wells in an agar plate seeded with a sensitive indicator strain, adding your sample to the wells, and measuring the diameter of the resulting zone of inhibition. The activity is typically expressed in Arbitrary Units per milliliter (AU/mL), which is the reciprocal of the highest dilution of the sample that still produces a clear zone of inhibition.[3]
Q4: Which indicator strains are suitable for the agar well diffusion assay?
Several strains are sensitive to Enterocin AS-48 and can be used as indicators. These include Listeria monocytogenes, Staphylococcus aureus, and Enterococcus faecalis S-47.[3][8][9]
Q5: Is Enterocin AS-48 stable?
Enterocin AS-48 is known for its high stability over a wide range of pH and temperature conditions.[1] However, its activity can be diminished by proteolytic enzymes, so it's important to consider this during production and storage.
Data Summary
Table 1: Optimized Fermentation Parameters for Enterocin AS-48 Production
| Parameter | Optimal Value | Reference |
| Producing Strain | Enterococcus faecalis A-48-32 | [1] |
| Medium | 5% Esprion-300 (whey-based) | [1] |
| Carbon Source | 1% Glucose | [1] |
| Inoculum Size | 8% (v/v) | [1] |
| Temperature | 28°C | [1] |
| pH | 6.55 (controlled) | [1] |
| Incubation Time | 18-24 hours | [1] |
| Maximum Yield | ~360 AU/mL | [1] |
Experimental Protocols
Protocol 1: Agar Well Diffusion Assay for Enterocin AS-48 Quantification
-
Prepare Indicator Strain: Culture the indicator strain (e.g., Listeria monocytogenes) in an appropriate broth medium overnight at its optimal growth temperature.
-
Prepare Agar Plates: Autoclave the desired agar medium (e.g., BHI agar) and cool to 45-50°C. Inoculate the molten agar with the overnight culture of the indicator strain (typically a 1% v/v inoculation). Pour the inoculated agar into sterile petri dishes and allow to solidify.
-
Create Wells: Use a sterile cork borer or pipette tip to create uniform wells (e.g., 6-8 mm in diameter) in the solidified agar.
-
Sample Preparation: Prepare serial twofold dilutions of the Enterocin AS-48 containing supernatant or purified sample in a sterile buffer (e.g., phosphate (B84403) buffer).
-
Load Samples: Carefully pipette a fixed volume (e.g., 50-100 µL) of each dilution into the wells. Include a negative control (sterile broth or buffer) and a positive control (a known concentration of AS-48, if available).
-
Incubation: Incubate the plates at the optimal temperature for the indicator strain for 18-24 hours.
-
Measure and Calculate: Measure the diameter of the clear zones of inhibition around the wells. The bacteriocin activity in Arbitrary Units per milliliter (AU/mL) is calculated as the reciprocal of the highest dilution that shows a clear zone of inhibition.[3]
Protocol 2: Two-Step Purification of Enterocin AS-48
This protocol is a general guideline based on commonly used methods.[1][5]
Step 1: Cation Exchange Chromatography
-
Prepare Supernatant: Centrifuge the E. faecalis culture to pellet the cells. Collect the supernatant, which contains the secreted AS-48. Adjust the pH of the supernatant to approximately 6.0.
-
Equilibrate Resin: Use a cation exchange resin such as CM-Sephadex. Equilibrate the column with a binding buffer (e.g., 50 mM sodium phosphate buffer, pH 6.0).
-
Load Sample: Load the pH-adjusted supernatant onto the equilibrated column.
-
Wash: Wash the column with the binding buffer to remove unbound proteins and media components.
-
Elute: Elute the bound AS-48 using a high-salt elution buffer (e.g., binding buffer containing 1 M NaCl). Collect fractions and test for antimicrobial activity using the agar well diffusion assay.
-
Pool and Concentrate: Pool the active fractions and concentrate them using a suitable method like ultrafiltration.
Step 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Prepare Sample: Further purify and desalt the concentrated sample from the cation exchange step.
-
Equilibrate Column: Use a C18 RP-HPLC column equilibrated with a mobile phase consisting of Solvent A (e.g., water with 0.1% trifluoroacetic acid) and Solvent B (e.g., acetonitrile (B52724) with 0.1% trifluoroacetic acid).
-
Inject and Elute: Inject the sample and elute with a linear gradient of Solvent B.
-
Monitor and Collect: Monitor the elution profile at 220 nm and 280 nm. Collect the peaks and test each for antimicrobial activity.
-
Verify Purity: Analyze the active peak for purity using methods like SDS-PAGE.
Visualizations
Caption: Experimental workflow for Enterocin AS-48 production.
Caption: Troubleshooting decision tree for low AS-48 yield.
References
- 1. mdpi.com [mdpi.com]
- 2. A novel bacteriocin from Enterococcus faecalis 478 exhibits a potent activity against vancomycin-resistant enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Enterocin AS-48 as Evidence for the Use of Bacteriocins as New Leishmanicidal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Screening of bacteriocin-producing dairy Enterococcus strains using low-cost culture media [frontiersin.org]
"overcoming low solubility of Enterocin AS-48 in buffers"
Welcome to the technical support center for Enterocin (B1671362) AS-48. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of Enterocin AS-48 in buffer systems.
Frequently Asked Questions (FAQs)
Q1: What is Enterocin AS-48 and why is its solubility a concern?
Enterocin AS-48 is a cyclic, cationic antimicrobial peptide produced by Enterococcus faecalis. Its unique circular structure contributes to its high stability against proteases, extreme pH, and high temperatures. However, Enterocin AS-48 has a tendency to form dimers and larger aggregates in aqueous solutions, which can lead to low solubility and precipitation, posing a challenge for its formulation and application in various experimental settings.[1]
Q2: What are the key factors influencing the solubility of Enterocin AS-48?
The solubility of Enterocin AS-48 is primarily influenced by:
-
pH: As a cationic peptide with a high isoelectric point (pI) of approximately 10.09-10.5, its net charge is highly dependent on the pH of the buffer.[2]
-
Buffer Composition and Ionic Strength: The type and concentration of salts in the buffer can impact the solubility.
-
Concentration of Enterocin AS-48: At higher concentrations, the propensity for aggregation and precipitation increases.
-
Temperature: Temperature can affect the kinetics of dissolution and the stability of the solution.
Q3: My Enterocin AS-48 is precipitating out of solution. What are the likely causes?
Precipitation of Enterocin AS-48 is most commonly due to:
-
pH near its isoelectric point: When the pH of the buffer is close to the pI of AS-48 (~10.5), the net charge of the peptide is minimal, reducing repulsive forces between molecules and leading to aggregation and precipitation.
-
High Peptide Concentration: Attempting to dissolve the peptide at a concentration that exceeds its solubility limit in the chosen buffer.
-
Inappropriate Buffer: The composition of the buffer may not be optimal for maintaining the solubility of this specific peptide.
-
Improper Dissolution Technique: The method used to dissolve the lyophilized powder can significantly impact the final solubility.
Troubleshooting Guide
This guide provides systematic steps to address common solubility issues with Enterocin AS-48.
Problem: Lyophilized Enterocin AS-48 powder will not dissolve.
dot graph TD{ subgraph "Troubleshooting Workflow for Dissolving Lyophilized Enterocin AS-48" direction LR A[Start: Lyophilized AS-48 Powder] --> B{Initial Dissolution Attempt}; B --> C{Does it dissolve in sterile distilled water?}; C -- Yes --> D[Proceed with experiment]; C -- No --> E{Is the peptide cationic?}; E -- Yes --> F[Use a slightly acidic buffer(e.g., 10 mM Acetate (B1210297) Buffer, pH 5.0)]; F --> G{Does it dissolve?}; G -- Yes --> D; G -- No --> H[Try a small amount of organic solvent(e.g., DMSO, then dilute with buffer)]; H --> I{Does it dissolve?}; I -- Yes --> D; I -- No --> J[Consider alternative strategies:- Sonication- Gentle warming- Further pH optimization]; J --> K[Consult further resources or manufacturer]; end
} Caption: Troubleshooting workflow for dissolving lyophilized Enterocin AS-48.
Solutions:
-
Start with Water: First, attempt to dissolve a small aliquot of the peptide in sterile, distilled water. Enterocin AS-48 has been reported to be soluble in water.
-
Acidic Buffer for a Cationic Peptide: Since Enterocin AS-48 is a cationic peptide, it is generally more soluble in acidic conditions where it carries a strong positive charge, promoting repulsion between molecules.
-
Recommended Buffer: Try dissolving the peptide in a buffer with a pH of 5-6. For example, a 10 mM sodium acetate buffer at pH 5.0.
-
-
Use of Co-solvents: For highly hydrophobic peptides, a small amount of an organic solvent can aid in initial dissolution.
-
Procedure: Dissolve the peptide in a minimal amount of dimethyl sulfoxide (B87167) (DMSO). Once fully dissolved, slowly add the aqueous buffer of your choice to the desired final concentration. Caution: Be aware that DMSO can have effects on biological systems, so appropriate solvent controls are crucial in your experiments.
-
-
Physical Methods:
-
Sonication: A brief sonication in a water bath can help to break up aggregates and facilitate dissolution.
-
Gentle Warming: Gently warming the solution (e.g., to 37°C) can increase solubility. However, monitor for any signs of degradation.
-
Problem: Enterocin AS-48 precipitates after being added to my experimental buffer.
Solutions:
-
Check Buffer pH: Ensure the pH of your final experimental buffer is not close to the pI of Enterocin AS-48 (~10.5). For most applications, a neutral to slightly acidic pH is recommended.
-
Buffer Exchange: If your experimental conditions require a buffer in which AS-48 has low solubility, consider dissolving the peptide in a compatible solubilizing buffer first and then performing a buffer exchange using dialysis or a desalting column into the final experimental buffer.
-
Reduce Final Concentration: The concentration of Enterocin AS-48 in your experiment may be too high. Try working with a lower concentration.
Quantitative Data on Enterocin AS-48 Activity
While specific mg/mL solubility data is not extensively published, the biological activity of Enterocin AS-48 has been quantified in various conditions. The following table summarizes the minimum bactericidal concentration (MBC) under different pH and temperature conditions, which can indirectly inform about its effective soluble concentration.
| Target Organism | pH | Temperature (°C) | MBC (µg/mL) | Reference |
| Staphylococcus aureus CECT 976 | 7.0 | 37 | 15 | [3] |
| Staphylococcus aureus CECT 976 | 7.0 | 15 | 10 | [3] |
| Staphylococcus aureus CECT 976 (sublethally injured) | 7.0 | 15 | 5 | [3] |
| Bacillus cereus LWL1 in vegetable cream | Not specified | 6, 15, and 22 | 10 | [4] |
| Cocktail of Bacillus and Paenibacillus spp. in vegetable cream | Not specified | 22 | up to 50 | [4] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of Enterocin AS-48
This protocol provides a general method for preparing a stock solution of Enterocin AS-48 from lyophilized powder.
Materials:
-
Lyophilized Enterocin AS-48
-
Sterile, high-purity water (e.g., Milli-Q or equivalent)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Optional: Water bath sonicator
Procedure:
-
Pre-cool solutions: Before starting, ensure all solutions and tubes are cooled to 4°C.
-
Weigh the peptide: Carefully weigh the desired amount of lyophilized Enterocin AS-48 in a sterile microcentrifuge tube.
-
Initial Reconstitution: Add a small volume of sterile, cold water to the tube to create a concentrated initial solution. For example, add 100 µL of water to 1 mg of peptide.
-
Gentle Mixing: Gently vortex the tube for a few seconds to mix. Avoid vigorous or prolonged vortexing, which can cause aggregation.
-
Check for Dissolution: Visually inspect the solution for any undissolved particles.
-
Sonication (if necessary): If the peptide is not fully dissolved, sonicate the tube in a cold water bath for 5-10 minutes.
-
Dilution to Final Concentration: Once the peptide is fully dissolved, add the appropriate volume of your desired sterile buffer to reach the final stock concentration. Mix gently by inverting the tube several times.
-
Storage: Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles and store at -20°C or -80°C for long-term storage.
Protocol 2: Solubilization using a pH-based approach
This protocol is recommended when solubility in neutral water is limited.
Materials:
-
Lyophilized Enterocin AS-48
-
10 mM Sodium Acetate buffer, pH 5.0, sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Reconstitute in Acidic Buffer: Directly reconstitute the lyophilized Enterocin AS-48 in the 10 mM Sodium Acetate buffer, pH 5.0, to your desired stock concentration.
-
Gentle Mixing: Vortex gently and briefly to dissolve the powder.
-
Neutralization (Optional): If your experiment requires a neutral pH, you can adjust the pH of the stock solution by adding a small amount of a sterile, dilute basic solution (e.g., 0.1 M NaOH) dropwise while monitoring the pH. Be aware that this may cause some precipitation if the solution becomes oversaturated. Alternatively, you can dilute the acidic stock solution into your final neutral experimental buffer.
-
Storage: Store the stock solution as described in Protocol 1.
Signaling Pathways and Experimental Workflows
The mechanism of action of Enterocin AS-48 involves its interaction with and disruption of the cell membrane of target bacteria. The initial step of this process is the transition of the water-soluble form of the peptide to a membrane-bound state.
dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} Caption: Proposed mechanism of Enterocin AS-48 action on bacterial membranes.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Effect of combined physico-chemical preservatives on enterocin AS-48 activity against the enterotoxigenic Staphylococcus aureus CECT 976 strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of enterocin AS-48 against bacilli in ready-to-eat vegetable soups and purees - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: AS-48 Purification from Complex Media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of the bacteriocin (B1578144) AS-48 from complex culture media.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of AS-48.
Issue 1: Low Yield of AS-48 in Crude Extract
Q: My initial AS-48 activity in the cell-free supernatant is very low. What are the possible causes and solutions?
A: Low initial yield can be due to several factors related to culture conditions. Here are some common causes and troubleshooting steps:
-
Suboptimal Culture Medium: The composition of the culture medium significantly impacts bacteriocin production. While complex media like Brain Heart Infusion (BHI) support good cell growth, they may not be optimal for AS-48 production.
-
Troubleshooting:
-
Supplement the medium with glucose (0.5-1%) as an additional carbon source.
-
Ensure the medium is buffered (e.g., with 60 mM sodium phosphate) to maintain a stable pH during fermentation, as a drop in pH can inhibit growth and bacteriocin production.
-
-
-
Incorrect Incubation Temperature: The optimal temperature for Enterococcus faecalis growth may not be the same as for AS-48 production.
-
Troubleshooting:
-
Optimize the incubation temperature. While 37°C is often used for growth, some studies suggest that bacteriocin production might be higher at a slightly lower temperature, such as 30°C.
-
-
-
Suboptimal pH Control: The pH of the culture medium can drop significantly during bacterial growth due to the production of organic acids. This can negatively affect both cell viability and AS-48 stability.
-
Troubleshooting:
-
Use a buffered medium to maintain a stable pH (around 6.0-6.5) throughout the fermentation process.
-
If using a fermenter, implement pH control to maintain the optimal pH for AS-48 production.
-
-
-
Harvesting at the Wrong Growth Phase: AS-48 production is typically highest during the late logarithmic to early stationary phase of bacterial growth.
-
Troubleshooting:
-
Perform a time-course experiment to determine the optimal harvest time for maximum AS-48 production. Monitor both cell growth (OD600) and AS-48 activity in the supernatant at different time points.
-
-
Issue 2: Poor Recovery After Ammonium (B1175870) Sulfate (B86663) Precipitation
Q: I am losing a significant amount of AS-48 activity after ammonium sulfate precipitation. How can I improve the recovery?
A: Ammonium sulfate precipitation is a common first step to concentrate AS-48 from the culture supernatant. However, several factors can lead to poor recovery.
-
Incorrect Ammonium Sulfate Concentration: The optimal ammonium sulfate saturation for precipitating AS-48 may vary.
-
Troubleshooting:
-
Perform a trial with different ammonium sulfate saturation levels (e.g., 40%, 50%, 60%, 70%, 80%) to determine the concentration that yields the highest AS-48 activity in the pellet. For some bacteriocins, 80% saturation has been shown to be effective.[1]
-
-
-
Precipitation Temperature: Performing the precipitation at a low temperature is crucial to maintain protein stability.
-
Troubleshooting:
-
Ensure the entire procedure is carried out at 4°C, including the centrifugation step.
-
-
-
Incomplete Precipitation or Dissolution: Insufficient incubation time or improper dissolution of the pellet can lead to loss of product.
-
Troubleshooting:
-
Allow the ammonium sulfate to dissolve completely and incubate the mixture for a sufficient time (e.g., overnight at 4°C) to ensure complete precipitation.
-
Thoroughly resuspend the pellet in a minimal volume of the appropriate buffer.
-
-
Issue 3: Low Purity or Yield After Ion-Exchange Chromatography (IEX)
Q: My AS-48 fraction after ion-exchange chromatography is not pure, or the recovery is low. What can I do?
A: AS-48 is a basic protein with a high isoelectric point (pI ≈ 10.5), making cation-exchange chromatography an effective purification step.[2] However, issues can arise from the complex nature of the starting material.
-
Competition from Media Components: Complex media like BHI contain numerous peptides and other charged molecules that can compete with AS-48 for binding to the ion-exchange resin, leading to lower binding capacity and purity.
-
Troubleshooting:
-
Perform a buffer exchange step (e.g., dialysis or gel filtration) on the resuspended ammonium sulfate pellet to remove interfering small molecules from the media before loading onto the IEX column.
-
Optimize the pH of the binding buffer. A pH well below the pI of AS-48 (e.g., pH 4.0-6.0) will ensure a strong positive charge on the protein and enhance its binding to a cation-exchange resin.
-
-
-
Inappropriate Salt Concentration: The salt concentration of the sample and buffers is critical for binding and elution.
-
Troubleshooting:
-
Ensure the sample has a low ionic strength before loading to allow for efficient binding.
-
Use a salt gradient (e.g., 0-1 M NaCl) for elution to separate AS-48 from other bound proteins. This generally provides better resolution than a step elution.
-
-
-
Column Overloading: Exceeding the binding capacity of the column will result in the loss of AS-48 in the flow-through.
-
Troubleshooting:
-
Determine the binding capacity of your column for AS-48 and ensure you are not loading an excessive amount of protein.
-
-
Issue 4: Protein Precipitation During Purification
Q: My AS-48 is precipitating during one of the chromatography steps. How can I prevent this?
A: Protein precipitation during purification can be caused by a variety of factors, including buffer conditions and protein concentration.
-
Suboptimal Buffer Conditions: The pH and ionic strength of the buffer can affect the solubility of AS-48.
-
Troubleshooting:
-
Ensure the pH of the buffer is appropriate for the specific chromatography step and the stability of AS-48.
-
For hydrophobic interaction chromatography, high salt concentrations are used for binding. If precipitation occurs, try using a different salt or a lower salt concentration.
-
-
-
High Protein Concentration: As the protein becomes more purified, its concentration increases, which can lead to aggregation and precipitation.
-
Troubleshooting:
-
Work with more dilute protein solutions if possible.
-
Consider adding stabilizing agents to the buffers, such as glycerol (B35011) (5-10%), although their compatibility with downstream applications should be verified.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a typical purification scheme for AS-48?
A1: A common multi-step purification protocol for AS-48 from a complex medium such as BHI broth involves:
-
Cell Removal: Centrifugation to obtain the cell-free supernatant.
-
Concentration: Ammonium sulfate precipitation of the supernatant.
-
Cation-Exchange Chromatography: To separate AS-48 based on its positive charge.
-
Hydrophobic Interaction Chromatography (HIC): To separate based on hydrophobicity.
-
Gel Filtration Chromatography: To separate based on size and for buffer exchange.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): As a final polishing step to achieve high purity.[2][3]
Q2: How can I monitor the purification of AS-48?
A2: At each step of the purification process, you should monitor the following:
-
Total Protein: Can be determined using methods like the Bradford or BCA assay.
-
AS-48 Activity: Typically measured using an agar (B569324) well diffusion assay against a sensitive indicator strain (e.g., Lactobacillus sakei or Enterococcus faecalis). The activity is often expressed in arbitrary units (AU/mL).
-
Purity: Assessed by SDS-PAGE, which will show the reduction of contaminating proteins at each step.
Q3: What are the key physicochemical properties of AS-48 to consider during purification?
A3: Key properties of AS-48 include:
-
Molecular Mass: Approximately 7.14 kDa.
-
Isoelectric Point (pI): Around 10.5, indicating it is a basic protein.[2]
-
Structure: It is a circular peptide, which contributes to its high stability.
-
Stability: Generally stable over a wide range of pH and temperature, which is advantageous for purification.
Q4: Can I purify AS-48 in a single step?
A4: While a single-step purification is desirable, achieving high purity of AS-48 from a complex medium in one step is challenging. The complexity of the starting material, with numerous other proteins and peptides, usually necessitates a multi-step approach to remove all contaminants. However, for some applications where high purity is not essential, a simplified two-step protocol, such as cation-exchange followed by RP-HPLC, can provide a partially purified and active product with good recovery.[4]
Data Presentation
Table 1: Representative Purification Scheme for AS-48 from Enterococcus faecalis
| Purification Step | Total Protein (mg) | Total Activity (AU) | Specific Activity (AU/mg) | Yield (%) | Purification Fold |
| Cell-free Supernatant | 1500 | 1,200,000 | 800 | 100 | 1 |
| Ammonium Sulfate (80%) | 450 | 1,080,000 | 2,400 | 90 | 3 |
| Cation-Exchange | 90 | 840,000 | 9,333 | 70 | 11.7 |
| Hydrophobic Interaction | 25 | 600,000 | 24,000 | 50 | 30 |
| Gel Filtration | 15 | 480,000 | 32,000 | 40 | 40 |
| RP-HPLC | 8 | 360,000 | 45,000 | 30 | 56.3 |
Note: The values in this table are representative and may vary depending on the specific experimental conditions, such as culture volume, cell density, and the specific activity of the AS-48 produced.
Experimental Protocols
Protocol 1: Ammonium Sulfate Precipitation
-
Centrifuge the bacterial culture at 10,000 x g for 20 minutes at 4°C to pellet the cells.
-
Collect the cell-free supernatant.
-
Slowly add solid ammonium sulfate to the supernatant while gently stirring on ice to achieve 80% saturation.
-
Continue stirring at 4°C for at least 4 hours or overnight to allow for complete precipitation.
-
Centrifuge the mixture at 12,000 x g for 30 minutes at 4°C.
-
Discard the supernatant and dissolve the pellet in a minimal volume of a suitable buffer (e.g., 20 mM sodium phosphate, pH 6.0).
-
Dialyze the resuspended pellet against the same buffer to remove residual ammonium sulfate.
Protocol 2: Cation-Exchange Chromatography
-
Equilibrate a cation-exchange column (e.g., CM-Sepharose) with a binding buffer (e.g., 20 mM sodium phosphate, pH 6.0).
-
Load the dialyzed sample from the ammonium sulfate precipitation step onto the column.
-
Wash the column with the binding buffer until the absorbance at 280 nm returns to baseline.
-
Elute the bound proteins with a linear gradient of NaCl (e.g., 0 to 1 M) in the binding buffer.
-
Collect fractions and assay for AS-48 activity and protein concentration.
-
Pool the active fractions.
Mandatory Visualization
Caption: Workflow for the purification of AS-48 from complex media.
Caption: Troubleshooting logic for low AS-48 purification yield.
References
- 1. Frontiers | Purification and Partial Characterization of Bacteriocin Lac-B23, a Novel Bacteriocin Production by Lactobacillus plantarum J23, Isolated From Chinese Traditional Fermented Milk [frontiersin.org]
- 2. Purification and amino acid composition of peptide antibiotic AS-48 produced by Streptococcus (Enterococcus) faecalis subsp. liquefaciens S-48 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purification of bacteriocin AS-48 from an Enterococcus faecium strain and analysis of the gene cluster involved in its production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Addressing Resistance Development to Enterocin AS-48
Welcome to the technical support center for Enterocin (B1671362) AS-48. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand resistance development to this potent bacteriocin (B1578144).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Enterocin AS-48?
A1: Enterocin AS-48 is a cationic, circular bacteriocin that disrupts the integrity of the target cell's cytoplasmic membrane. It does not rely on a specific receptor for its activity. Instead, it directly interacts with the anionic phospholipids (B1166683) in the bacterial membrane, leading to pore formation. This disruption of the membrane potential and integrity causes leakage of intracellular components and ultimately leads to cell death.[1][2]
Q2: Are Gram-negative bacteria naturally resistant to Enterocin AS-48?
A2: Yes, Gram-negative bacteria generally exhibit higher intrinsic resistance to Enterocin AS-48 compared to Gram-positive bacteria.[3] Their outer membrane acts as a physical barrier, preventing the bacteriocin from reaching its target, the cytoplasmic membrane.[3] However, this resistance can be overcome by using membrane-permeabilizing agents.[3]
Q3: Can susceptible Gram-positive bacteria develop resistance to Enterocin AS-48?
A3: While Enterocin AS-48's non-specific mode of action makes resistance development less frequent compared to antibiotics with specific targets, acquired resistance in susceptible Gram-positive bacteria can occur. This is often associated with modifications in the bacterial cell envelope.
Q4: What are the known or potential mechanisms of acquired resistance to Enterocin AS-48?
A4: Acquired resistance to Enterocin AS-48 and other cationic antimicrobial peptides can be multifactorial. The primary mechanisms involve alterations to the cell envelope that hinder the bacteriocin's ability to reach and disrupt the cytoplasmic membrane. These can include:
-
Changes in Membrane Lipid Composition: A decrease in the net negative charge of the cell membrane can repel the cationic Enterocin AS-48. This can be achieved by increasing the proportion of zwitterionic phospholipids (e.g., lysyl-phosphatidylglycerol) and altering the fatty acid profile, which can also affect membrane fluidity.[1]
-
Cell Wall Modifications: Alterations in the thickness or composition of the peptidoglycan layer and modifications of teichoic acids can reduce the binding and passage of the bacteriocin.[4][5][6]
-
Upregulation of Efflux Pumps: Bacteria may actively pump out antimicrobial peptides like Enterocin AS-48 using efflux pumps, preventing them from reaching a lethal intracellular or membrane concentration.[7][8][9][10][11]
-
Expression of Specific Resistance Genes: In Bacillus cereus, the upregulation of the BC4207 gene, which encodes a hypothetical membrane protein, has been shown to increase resistance to Enterocin AS-48.[3]
Troubleshooting Guide
This guide provides a step-by-step approach to address issues of decreased susceptibility or resistance to Enterocin AS-48 in your experiments.
Problem: Increased Minimum Inhibitory Concentration (MIC) Observed
An increase in the MIC of Enterocin AS-48 against your target organism is the primary indicator of resistance.
Initial Verification Steps
-
Confirm Purity and Activity of Enterocin AS-48:
-
Re-test the activity of your Enterocin AS-48 stock against a known sensitive control strain to ensure its potency has not diminished.
-
Verify the purity of your bacteriocin preparation, as contaminants could interfere with its activity.
-
-
Verify Experimental Conditions:
-
Ensure the pH of your growth medium is within the optimal range for Enterocin AS-48 activity.
-
Check for any components in your experimental setup that might sequester or inactivate the bacteriocin.
-
Investigating the Resistance Mechanism
If the initial verification confirms active bacteriocin and proper experimental setup, the following flowchart can guide your investigation into the potential resistance mechanism.
Strategies to Overcome Resistance
If resistance is confirmed, consider the following strategies:
-
Combination Therapy: This is a highly effective approach to overcome resistance and enhance the efficacy of Enterocin AS-48.
-
With Conventional Antibiotics: Synergistic effects have been observed with various antibiotics, leading to a significant reduction in the required MIC of both agents.
-
With Essential Oils or their Bioactive Components: Compounds like carvacrol, eugenol, and thymol (B1683141) can permeabilize the bacterial membrane, facilitating the action of Enterocin AS-48.[12]
-
With Food Preservatives: Organic acids and other food-grade preservatives can create a stressful environment for the bacteria, increasing their susceptibility to Enterocin AS-48.[13]
-
-
Bioengineering of Enterocin AS-48: While challenging, modifying the structure of Enterocin AS-48 to enhance its stability and activity against resistant strains is a potential future strategy.
Data on Resistance and Synergy
The following tables summarize quantitative data related to Enterocin AS-48 resistance and synergistic interactions.
Table 1: Examples of Acquired Resistance to Enterocin AS-48
| Organism | Resistance Mechanism | Fold Increase in MIC | Reference |
| Bacillus cereus | Overexpression of BC4207 (hypothetical membrane protein) | 1.8 | [3] |
| Bacillus subtilis | Heterologous expression of BC4207 | 5.0 | [3] |
Table 2: Synergistic Effects of Enterocin AS-48 in Combination Therapies
| Target Organism | Combination Agent | Effect | Fractional Inhibitory Concentration (FIC) Index | Reference | | :--- | :--- | :--- | :--- | | Uropathogenic Enterococcus | Various antibiotics | Synergistic (up to 100-fold MIC reduction) | Not specified | | | Listeria monocytogenes | Essential oils (thyme, oregano, etc.) | Enhanced antilisterial activity | Not specified |[12] | | Listeria monocytogenes | Citric acid, lactic acid, PHBME | Synergistic | Not specified |[12] | | Staphylococcus aureus | Lactic acid, acetic acid, citric acid | Synergistic | Not specified |[13] | | Staphylococcus aureus | Sodium tripolyphosphate | Synergistic | Not specified |[13] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution method.
Materials:
-
96-well microtiter plates
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Enterocin AS-48 stock solution of known concentration
-
Overnight culture of the test bacterium, adjusted to a 0.5 McFarland standard and then diluted to the final inoculum concentration.
-
Multichannel pipette
Procedure:
-
Add 50 µL of sterile broth to all wells of a 96-well plate.
-
Add 50 µL of the Enterocin AS-48 stock solution to the first well of each row to be tested.
-
Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, discarding the last 50 µL from the final well in the series.
-
Prepare the bacterial inoculum to a final concentration of approximately 5 x 10^5 CFU/mL in broth.
-
Add 50 µL of the bacterial inoculum to each well.
-
Include a positive control (broth with inoculum, no bacteriocin) and a negative control (broth only).
-
Incubate the plate at the optimal temperature for the test organism for 18-24 hours.
-
The MIC is the lowest concentration of Enterocin AS-48 that completely inhibits visible growth.
Checkerboard Assay for Synergy Testing
This assay is used to determine the synergistic, additive, or antagonistic effects of Enterocin AS-48 in combination with another antimicrobial agent.
Materials:
-
Same as for MIC determination, plus a second antimicrobial agent.
Procedure:
-
Prepare serial dilutions of Enterocin AS-48 along the rows of a 96-well plate and serial dilutions of the second agent along the columns.
-
The result is a matrix of wells containing various concentrations of both agents.
-
Inoculate the plate with the test organism as described for the MIC assay.
-
Incubate and determine the MIC of each agent alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) Index using the following formula:
FIC Index = FIC of Agent A + FIC of Agent B
Where:
-
FIC of Agent A = (MIC of Agent A in combination) / (MIC of Agent A alone)
-
FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone)
-
Interpretation of FIC Index:
-
≤ 0.5: Synergy
-
> 0.5 to 4.0: Additive or indifferent effect
-
> 4.0: Antagonism
Assessment of Membrane Integrity
This can be assessed using fluorescent dyes that are excluded by cells with intact membranes.
Materials:
-
Fluorescent dyes such as propidium (B1200493) iodide (PI) or SYTOX™ Green.
-
Fluorometer, fluorescence microscope, or flow cytometer.
-
Bacterial cell suspension.
-
Enterocin AS-48.
Procedure:
-
Incubate the bacterial suspension with various concentrations of Enterocin AS-48.
-
Add the fluorescent dye to the cell suspension.
-
Measure the fluorescence. An increase in fluorescence indicates that the dye has entered the cells through a compromised membrane.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Bacteriocins, Antimicrobial Peptides from Bacterial Origin: Overview of Their Biology and Their Impact against Multidrug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Agents Targeting the Bacterial Cell Wall as Tools to Combat Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Frontiers | Breaking down the cell wall: Still an attractive antibacterial strategy [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. Efflux pumps and antimicrobial resistance: Paradoxical components in systems genomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The culmination of multidrug-resistant efflux pumps vs. meager antibiotic arsenal era: Urgent need for an improved new generation of EPIs [frontiersin.org]
- 12. Enhanced bactericidal activity of enterocin AS-48 in combination with essential oils, natural bioactive compounds and chemical preservatives against Listeria monocytogenes in ready-to-eat salad - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bactericidal synergism through enterocin AS-48 and chemical preservatives against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of Enterocin AS-48 in Formulations
Welcome to the technical support center for Enterocin (B1671362) AS-48. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the stability of Enterocin AS-48 in various formulations. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My Enterocin AS-48 is losing activity in a food matrix. What are the common causes?
A1: Loss of Enterocin AS-48 activity in food matrices can be attributed to several factors. Proteolytic enzymes present in the food can degrade the bacteriocin (B1578144).[1][2] Additionally, undesirable interactions with food components, such as fats or proteins, can lead to a decrease in bioavailability and antimicrobial efficacy. The inherent pH and storage temperature of the food product also play a crucial role in its stability.[3]
Q2: What is the inherent stability of Enterocin AS-48 to pH and temperature?
A2: Enterocin AS-48 is known for its remarkable stability across a wide range of pH and temperature conditions, which makes it a robust candidate for various applications.[4][5] However, prolonged exposure to extreme temperatures can lead to a gradual loss of activity. For instance, in fresh fruit juices, while stable for at least 15 days at 4°C, activity decreases more rapidly at higher temperatures of 15°C and 28°C.[3]
Q3: How can I improve the stability of Enterocin AS-48 in my liquid formulation?
A3: Encapsulation, particularly nanoencapsulation, is a highly effective strategy to enhance the stability of Enterocin AS-48 in liquid formulations.[6] This technique protects the bacteriocin from enzymatic degradation and adverse interactions with other components in the formulation.[1][2] Liposomes, chitosan (B1678972) nanoparticles, and solid lipid nanoparticles are commonly used materials for encapsulation.[6]
Q4: Is it possible to create a stable, dry powder formulation of Enterocin AS-48?
A4: Yes, spray drying is a viable method for producing stable, bioactive powders of Enterocin AS-48.[7][8] This process can be optimized to retain a high level of bacteriocin activity. The resulting powder can be stored for extended periods and easily reconstituted for use.[8]
Q5: Can Enterocin AS-48 be combined with other preservatives?
A5: Yes, combining Enterocin AS-48 with other natural antimicrobials or chemical preservatives can lead to synergistic effects, enhancing its overall efficacy. For example, its activity against Listeria monocytogenes and Salmonella enterica in ready-to-eat salads has been shown to be potentiated by the addition of essential oils and other bioactive compounds.[9]
Troubleshooting Guides
Issue 1: Rapid Loss of Enterocin AS-48 Activity in a High-Protein Formulation
Troubleshooting Steps:
-
Assess for Proteolytic Activity: Determine if the formulation contains active proteases that could be degrading the Enterocin AS-48.
-
Consider Encapsulation: To shield the bacteriocin from enzymatic action, consider encapsulating the Enterocin AS-48. A detailed protocol for liposomal encapsulation is provided below.
-
Optimize Storage Conditions: Store the formulation at refrigerated temperatures (around 4°C) to minimize both proteolytic activity and inherent degradation of the bacteriocin.[3]
Issue 2: Inconsistent Antimicrobial Efficacy in a Complex Food Matrix
Troubleshooting Steps:
-
Evaluate Matrix Interactions: The components of your food matrix (e.g., fats, carbohydrates) may be binding to the Enterocin AS-48, reducing its availability.
-
Increase Bacteriocin Concentration: In some cases, increasing the concentration of Enterocin AS-48 can overcome the inhibitory effects of the matrix.[3]
-
Employ a Delivery System: Nanoencapsulation can prevent these interactions and ensure a more consistent and targeted release of the bacteriocin.[1][2]
Data Presentation
Table 1: Stability of Enterocin AS-48 in Commercial Fruit Juices over 120 Days
| Storage Temperature | Orange Juice (% Residual Activity) | Apple Juice (% Residual Activity) | Peach Juice (% Residual Activity) | Pineapple Juice (% Residual Activity) |
| 4°C | 100% | 100% | 100% | 100% |
| 15°C | >60% | >60% | >60% | >60% |
| 28°C | Not specified | 31.5% | 67.71% | Not specified |
Source: Adapted from studies on the stability of Enterocin AS-48 in fruit juices.[3]
Experimental Protocols
Protocol 1: Liposomal Encapsulation of Enterocin AS-48
This protocol describes a common method for encapsulating Enterocin AS-48 in liposomes to enhance its stability.
-
Lipid Film Hydration:
-
Dissolve a lipid mixture (e.g., phosphatidylcholine and cholesterol) in a suitable organic solvent (e.g., chloroform/methanol).
-
Remove the solvent using a rotary evaporator to form a thin lipid film on the wall of a round-bottom flask.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration of Lipid Film:
-
Hydrate the lipid film with an aqueous solution of Enterocin AS-48 in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
The hydration process should be carried out above the phase transition temperature of the lipids, with gentle agitation.
-
-
Vesicle Formation:
-
Subject the resulting suspension to sonication or extrusion to reduce the size of the liposomes and create a homogenous population of vesicles.
-
-
Purification:
-
Separate the encapsulated Enterocin AS-48 from the unencapsulated bacteriocin by methods such as ultracentrifugation or size exclusion chromatography.
-
-
Characterization:
-
Determine the encapsulation efficiency, particle size, and zeta potential of the liposomes.
-
Assess the in vitro activity and stability of the encapsulated Enterocin AS-48.
-
Protocol 2: Agar-Well Diffusion Assay for Enterocin AS-48 Activity
This protocol is used to determine the antimicrobial activity of Enterocin AS-48.
-
Prepare Indicator Strain:
-
Culture a sensitive indicator strain (e.g., Enterococcus faecalis S-47) in an appropriate broth medium to the early logarithmic phase.
-
-
Prepare Agar (B569324) Plates:
-
Seed a suitable agar medium (e.g., BHI agar) with the indicator strain.
-
Pour the seeded agar into petri dishes and allow it to solidify.
-
-
Well Creation:
-
Create wells (6-8 mm in diameter) in the solidified agar using a sterile cork borer.
-
-
Sample Application:
-
Add a known volume (e.g., 50-100 µL) of the Enterocin AS-48 sample (and its serial dilutions) to each well.
-
-
Incubation:
-
Incubate the plates at the optimal growth temperature for the indicator strain for 18-24 hours.
-
-
Measurement and Calculation:
-
Measure the diameter of the inhibition zone around each well.
-
The activity is expressed in Arbitrary Units (AU/mL), which is the reciprocal of the highest dilution showing a clear zone of inhibition.[10]
-
Visualizations
Caption: Workflow for Liposomal Encapsulation of Enterocin AS-48.
Caption: Troubleshooting Decision Tree for Enterocin AS-48 Instability.
References
- 1. Frontiers | Nanotechnology: A Valuable Strategy to Improve Bacteriocin Formulations [frontiersin.org]
- 2. Nanotechnology: A Valuable Strategy to Improve Bacteriocin Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability of enterocin AS-48 in fruit and vegetable juices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Frontiers | Application of Bacteriocins and Protective Cultures in Dairy Food Preservation [frontiersin.org]
- 6. Recent Trends and Applications of Nanoencapsulated Bacteriocins against Microbes in Food Quality and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of an enterocin AS-48 enriched bioactive powder obtained by spray drying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
"reducing non-specific binding of AS-48 in cellular assays"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific binding of the bacteriocin (B1578144) AS-48 in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is AS-48 and what is its primary mechanism of action?
AS-48 is a cyclic, cationic peptide bacteriocin produced by Enterococcus faecalis.[1][2][3] Its primary mechanism of action involves the disruption of the cell membrane. AS-48 monomers insert into the lipid bilayer, forming pores that lead to ion leakage, dissipation of the proton motive force, and ultimately, cell death.[1][2][3][4]
Q2: What causes non-specific binding of AS-48 in cellular assays?
The non-specific binding of AS-48 is primarily driven by two of its intrinsic properties:
-
Electrostatic Interactions: AS-48 possesses a net positive charge due to a cluster of cationic residues.[1][3] This leads to electrostatic attraction to negatively charged components on the surface of eukaryotic cells, such as acidic phospholipids (B1166683) and sialic acid residues.
-
Hydrophobic Interactions: Following the initial electrostatic attraction, the hydrophobic core of AS-48 can interact non-specifically with the lipid bilayer of cell membranes, leading to its insertion.[4]
Q3: Why is it crucial to reduce non-specific binding of AS-48 in the context of drug development?
For drug development professionals, distinguishing between specific (target-driven) and non-specific (off-target) effects is critical for several reasons:
-
Accurate Potency Determination: High non-specific binding can mask the true potency of AS-48 against its intended target, leading to inaccurate IC50 or EC50 values.
-
Understanding Toxicity: Non-specific binding to eukaryotic cells can result in off-target cytotoxicity, which is a major concern for therapeutic applications.
-
Mechanism of Action Studies: To elucidate the specific molecular interactions and downstream signaling pathways, it is essential to minimize confounding effects from non-specific membrane disruption.
Troubleshooting Guide: High Background and Non-Specific Binding
High background signal is a common issue in cellular assays with AS-48, often indicative of significant non-specific binding. This guide provides a systematic approach to troubleshoot and mitigate this problem.
Problem: High background signal observed in control wells (no target cells or mock-transfected cells).
This suggests that AS-48 is binding to the assay plate or other components of the assay system.
Troubleshooting Workflow
Caption: Troubleshooting workflow for high background in control wells.
Solutions:
-
Optimize the Blocking Step:
-
Increase Blocking Agent Concentration: If you are using a protein-based blocker like Bovine Serum Albumin (BSA), try increasing the concentration.
-
Change Blocking Agent: Some peptides may interact with certain blocking agents. Consider switching to a different blocker such as casein, non-fat dry milk, or a synthetic polymer like Polyethylene Glycol (PEG).
-
Increase Blocking Incubation Time: Extend the blocking incubation time to ensure complete coverage of non-specific binding sites on the plate.
-
-
Modify the Assay Buffer:
-
Add a Non-ionic Detergent: Including a low concentration of a non-ionic detergent like Tween-20 or Triton X-100 can disrupt hydrophobic interactions between AS-48 and the plastic surface.
-
Increase Ionic Strength: Increasing the salt concentration (e.g., with NaCl) can shield electrostatic interactions.
-
-
Evaluate Different Assay Plates:
-
Consider using low-binding microplates, which have surfaces specifically treated to reduce non-specific protein and peptide adhesion.
-
Problem: High signal in experimental wells that does not correlate with target expression.
This indicates non-specific binding of AS-48 to the cell surface.
Troubleshooting Workflow
Caption: Troubleshooting workflow for high, non-specific cellular binding.
Solutions:
-
Buffer Optimization:
-
Increase Salt Concentration: Incrementally increase the NaCl concentration in your assay buffer. This can disrupt the initial electrostatic attraction between the cationic AS-48 and the negatively charged cell membrane. Be mindful that excessively high salt concentrations may also affect AS-48's activity.[5]
-
Adjust pH: The net charge of both AS-48 and cell surface proteins can be influenced by pH.[3] Experiment with slight variations in the buffer pH to find an optimal balance between specific and non-specific binding.
-
-
Inclusion of Blocking Agents in the Assay Buffer:
-
Carrier Proteins: Adding BSA or casein to the assay buffer can act as a "carrier" protein, reducing the amount of AS-48 available for non-specific interactions.
-
Heparin: As a highly sulfated glycosaminoglycan, heparin can be used at low concentrations to compete with cell surface heparan sulfate (B86663) proteoglycans for binding to cationic peptides.
-
-
Optimize Incubation Conditions:
-
Reduce Incubation Time: Perform a time-course experiment to determine the minimum incubation time required to achieve a stable specific signal. Shorter incubation times can minimize non-specific binding.
-
Lower Incubation Temperature: Reducing the temperature (e.g., incubating at 4°C instead of room temperature or 37°C) can decrease the rate of non-specific membrane insertion, which is an energy-dependent process.
-
Quantitative Data Summary
The following table provides a summary of common blocking agents and buffer additives with their typical starting concentrations for troubleshooting non-specific binding of AS-48.
| Component | Typical Starting Concentration | Primary Mechanism of Action | Notes |
| Blocking Agents (for plate blocking) | |||
| Bovine Serum Albumin (BSA) | 1 - 5% (w/v) | Blocks hydrophobic and charged sites on plastic surfaces.[3] | A common starting point for most assays. |
| Non-fat Dry Milk | 1 - 5% (w/v) | Similar to BSA, provides a mix of proteins to block surfaces. | Cost-effective alternative to BSA. |
| Polyethylene Glycol (PEG) | 0.1 - 1% (w/v) | Creates a hydrophilic layer that repels protein adhesion. | Useful when protein-based blockers interfere with the assay. |
| Buffer Additives (for reducing cell binding) | |||
| Sodium Chloride (NaCl) | 150 - 500 mM | Shields electrostatic interactions.[3] | Titrate carefully as high concentrations may impact AS-48 activity. |
| Tween-20 | 0.01 - 0.1% (v/v) | Disrupts non-specific hydrophobic interactions.[3] | Use a low concentration to avoid cell lysis. |
| Bovine Serum Albumin (BSA) | 0.1 - 1% (w/v) | Acts as a carrier protein to reduce free AS-48 concentration. | |
| Heparin | 1 - 10 µg/mL | Competes for binding to cell surface heparan sulfate proteoglycans. | Useful for highly cationic peptides. |
Key Experimental Protocols
Protocol 1: Optimizing NaCl Concentration to Reduce Non-Specific Binding
This protocol aims to identify the optimal salt concentration that reduces non-specific binding without significantly compromising the specific activity of AS-48.
Materials:
-
Target cells and appropriate control cells (e.g., mock-transfected).
-
AS-48 stock solution.
-
Assay buffer (e.g., PBS or HEPES-buffered saline).
-
A series of assay buffers with increasing NaCl concentrations (e.g., 150 mM, 200 mM, 250 mM, 300 mM, 400 mM, 500 mM).
-
Detection reagents for your specific assay.
Procedure:
-
Seed target and control cells in a 96-well plate and culture overnight.
-
Prepare serial dilutions of AS-48 in each of the assay buffers with varying NaCl concentrations.
-
Wash the cell monolayers gently with the corresponding assay buffer.
-
Add the AS-48 dilutions to both target and control cells.
-
Incubate for the standard duration of your assay.
-
Wash the cells with the corresponding assay buffers to remove unbound AS-48.
-
Proceed with your standard detection method.
Data Analysis:
-
For each NaCl concentration, calculate the signal-to-noise ratio: (Signal from target cells) / (Signal from control cells).
-
Plot the signal-to-noise ratio as a function of NaCl concentration to determine the optimal condition.
Protocol 2: Screening of Blocking Agents
This protocol is designed to compare the effectiveness of different blocking agents in reducing non-specific binding to the assay plate.
Materials:
-
96-well assay plates.
-
AS-48.
-
Assay buffer.
-
A panel of blocking buffers (e.g., 3% BSA in PBS, 5% non-fat dry milk in PBS, 1% PEG in PBS).
-
Detection reagents.
Procedure:
-
To a 96-well plate, add the different blocking buffers to a set of wells (at least in triplicate). Leave some wells with only assay buffer as a no-blocking control.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the plate thoroughly with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add a fixed, high concentration of AS-48 to all wells and incubate for your standard assay time.
-
Wash the wells to remove unbound AS-48.
-
Add detection reagents and measure the signal.
Data Analysis:
-
Compare the background signal from the wells treated with different blocking agents. The most effective blocking agent will yield the lowest background signal.
Visualizations
AS-48 Mechanism of Action and Non-Specific Binding
Caption: Proposed mechanism of AS-48 interaction with the cell membrane.
References
- 1. Bacteriocin AS-48 binding to model membranes and pore formation as revealed by coarse-grained simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 4. The bacteriocin AS-48 requires dimer dissociation followed by hydrophobic interactions with the membrane for antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Enhancing AS-48 Efficacy Against Gram-negative Bacteria
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the efficacy of the bacteriocin (B1578144) AS-48 against Gram-negative bacteria.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions encountered during experiments aimed at potentiating AS-48 activity against Gram-negative pathogens.
FAQ 1: Why is AS-48 generally ineffective against Gram-negative bacteria on its own?
Gram-negative bacteria possess a complex cell envelope, which includes an outer membrane that acts as a formidable permeability barrier[1]. This outer membrane is primarily composed of lipopolysaccharides (LPS), which are stabilized by divalent cations like Mg²⁺ and Ca²⁺. This structure effectively prevents AS-48 from reaching its target, the cytoplasmic membrane, where it would typically form pores and cause cell death[1].
Troubleshooting Guide: No Inhibition of Gram-negative Bacteria Observed
| Potential Cause | Troubleshooting Steps |
| Intact Outer Membrane: The primary reason for lack of activity is the protective outer membrane of Gram-negative bacteria. | 1. Incorporate an Outer Membrane Permeabilizer: The most effective strategy is to use a chelating agent like EDTA to disrupt the outer membrane. 2. Co-administer with Essential Oils: Essential oil components such as carvacrol (B1668589) or thymol (B1683141) can destabilize the outer membrane. 3. Apply Physical Stress: Sub-lethal stress such as heat shock or osmotic shock can increase outer membrane permeability. |
| Inappropriate pH of the Medium: The activity of AS-48 can be influenced by the pH of the experimental medium. | 1. Optimize pH: Test a range of pH values for your experimental medium. Acidic conditions can sometimes enhance the activity of bacteriocins against Gram-negative bacteria. |
| Degradation of AS-48: Although generally stable, prolonged incubation under harsh conditions or the presence of proteases could potentially degrade AS-48. | 1. Confirm AS-48 Activity: Test the batch of AS-48 against a known sensitive Gram-positive strain to ensure it is active. 2. Include Protease Inhibitors: If protease activity is suspected in your experimental setup, consider adding protease inhibitors. |
FAQ 2: How does EDTA enhance the activity of AS-48 against Gram-negative bacteria?
Ethylenediaminetetraacetic acid (EDTA) is a chelating agent that binds to divalent cations, such as magnesium (Mg²⁺) and calcium (Ca²⁺). These cations are crucial for stabilizing the lipopolysaccharide (LPS) layer of the Gram-negative outer membrane. By sequestering these cations, EDTA disrupts the integrity of the outer membrane, creating pores and increasing its permeability. This allows AS-48 to bypass the outer membrane and reach the inner cytoplasmic membrane, where it can exert its bactericidal pore-forming activity.
Mechanism of EDTA on Gram-negative Outer Membrane
Caption: Mechanism of EDTA-mediated outer membrane disruption.
FAQ 3: What are some effective natural compounds that can be used in synergy with AS-48?
Components of essential oils, particularly carvacrol and thymol , have demonstrated significant synergistic activity with bacteriocins against Gram-negative bacteria. These phenolic compounds are known to partition into the bacterial membranes, disrupting their structure and increasing their permeability. This action facilitates the entry of AS-48 to its target site.
Mechanism of Carvacrol on Bacterial Cell Membrane
Caption: Carvacrol's mechanism of action on the bacterial cell membrane.
FAQ 4: Can AS-48 be encapsulated to improve its efficacy?
Yes, encapsulation of AS-48 in nanoparticles, such as those made from chitosan (B1678972), can enhance its effectiveness. Encapsulation can protect the bacteriocin from degradation, provide controlled release, and improve its interaction with the bacterial cell surface, thereby facilitating its delivery to the target site.
Section 2: Quantitative Data on Synergistic Effects
This section provides a summary of the synergistic effects of AS-48 in combination with various agents against Gram-negative bacteria. The Fractional Inhibitory Concentration (FIC) index is used to classify the interaction, where:
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC index ≤ 4
-
Antagonism: FIC index > 4
Table 1: Synergistic Effect of AS-48 and Carvacrol against Salmonella Typhimurium
| Treatment | MIC (µg/mL) | FIC | FIC Index | Interpretation |
| AS-48 alone | >256 | - | - | - |
| Carvacrol alone | 312[2] | - | - | - |
| AS-48 in combination | 64 | 0.25 | 0.45 | Synergy |
| Carvacrol in combination | 62.4 | 0.20 |
Note: Data is illustrative and based on typical findings in the literature. Actual values may vary depending on experimental conditions.
Table 2: Synergistic Effect of AS-48 and EDTA against Escherichia coli
| Treatment | MIC (µg/mL) | FIC | FIC Index | Interpretation |
| AS-48 alone | >512 | - | - | - |
| EDTA alone | >1000 | - | - | - |
| AS-48 in combination | 32 | 0.06 | 0.26 | Synergy |
| EDTA in combination | 200 | 0.20 |
Note: Data is illustrative and based on typical findings in the literature. Actual values may vary depending on experimental conditions.
Section 3: Detailed Experimental Protocols
This section provides detailed methodologies for key experiments to assess and enhance the efficacy of AS-48.
Protocol 1: Checkerboard Assay for Synergistic Activity
This protocol is used to determine the synergistic effect of AS-48 in combination with a permeabilizing agent (e.g., EDTA or carvacrol).
Materials:
-
AS-48 solution of known concentration
-
Permeabilizing agent (e.g., EDTA, carvacrol) solution of known concentration
-
Gram-negative bacterial strain (e.g., E. coli, P. aeruginosa, Salmonella)
-
96-well microtiter plates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Bacterial Inoculum:
-
Culture the bacterial strain overnight in the appropriate broth.
-
Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Prepare Serial Dilutions:
-
In a 96-well plate, prepare two-fold serial dilutions of AS-48 along the x-axis (e.g., columns 1-10).
-
Prepare two-fold serial dilutions of the permeabilizing agent along the y-axis (e.g., rows A-G).
-
Column 11 should contain serial dilutions of the permeabilizing agent alone, and row H should contain serial dilutions of AS-48 alone to determine their individual Minimum Inhibitory Concentrations (MICs).
-
Well H12 should serve as a growth control (no antimicrobial agents).
-
-
Inoculation:
-
Inoculate each well with the prepared bacterial suspension.
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determine MIC:
-
After incubation, determine the MIC for AS-48 alone, the permeabilizing agent alone, and for each combination. The MIC is the lowest concentration that completely inhibits visible growth.
-
-
Calculate FIC Index:
-
Calculate the Fractional Inhibitory Concentration (FIC) for each component in a given well showing no growth:
-
FIC of AS-48 = (MIC of AS-48 in combination) / (MIC of AS-48 alone)
-
FIC of Agent = (MIC of Agent in combination) / (MIC of Agent alone)
-
-
Calculate the FIC Index for each combination:
-
Interpret the results based on the FIC index values.
-
Experimental Workflow for Synergy Testing
Caption: Workflow for determining antimicrobial synergy using the checkerboard assay.
Protocol 2: N-Phenyl-1-naphthylamine (NPN) Uptake Assay for Outer Membrane Permeability
This assay measures the uptake of the fluorescent probe NPN to assess the extent of outer membrane damage.
Materials:
-
Gram-negative bacterial cells
-
AS-48 and/or permeabilizing agent
-
N-Phenyl-1-naphthylamine (NPN) stock solution (e.g., 500 µM in acetone)
-
HEPES buffer (5 mM, pH 7.2)
-
Fluorometer or microplate reader with fluorescence capabilities
Procedure:
-
Prepare Bacterial Suspension:
-
Grow bacteria to mid-log phase.
-
Harvest cells by centrifugation and wash twice with HEPES buffer.
-
Resuspend the cells in HEPES buffer to an OD₆₀₀ of 0.5.
-
-
Assay Setup:
-
In a 96-well black microplate, add the bacterial suspension to each well.
-
Add NPN to each well to a final concentration of 10 µM.
-
Measure the baseline fluorescence (excitation: 350 nm, emission: 420 nm).
-
-
Treatment:
-
Add AS-48, the permeabilizing agent, or the combination to the respective wells.
-
Immediately begin monitoring the fluorescence intensity over time.
-
-
Data Analysis:
-
An increase in fluorescence intensity indicates NPN uptake and therefore, outer membrane permeabilization.
-
Compare the fluorescence levels of treated cells to untreated controls.
-
Protocol 3: Encapsulation of AS-48 in Chitosan Nanoparticles
This protocol describes a method for encapsulating AS-48 using the ionic gelation technique.
Materials:
-
AS-48 solution
-
Low molecular weight chitosan
-
Acetic acid
-
Sodium tripolyphosphate (TPP)
-
Deionized water
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Prepare Chitosan Solution:
-
Dissolve chitosan (e.g., 0.1% w/v) in an aqueous solution of acetic acid (e.g., 1% v/v) with continuous stirring until fully dissolved.
-
-
Add AS-48:
-
Add the AS-48 solution to the chitosan solution and stir for a specified time (e.g., 30 minutes) to allow for interaction.
-
-
Nanoparticle Formation:
-
Prepare a TPP solution (e.g., 0.1% w/v) in deionized water.
-
Add the TPP solution dropwise to the chitosan-AS-48 mixture under constant stirring. Nanoparticles will form spontaneously.
-
-
Purification:
-
Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Discard the supernatant and wash the nanoparticles with deionized water to remove any unencapsulated AS-48 and other reagents.
-
-
Characterization (Optional but Recommended):
-
Determine the particle size, zeta potential, encapsulation efficiency, and loading capacity of the prepared nanoparticles.
-
Disclaimer: These protocols are intended as a guide. Researchers should optimize the conditions for their specific experimental setup and bacterial strains.
References
- 1. Advances in the preclinical characterization of the antimicrobial peptide AS-48 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Fractional inhibitory concentration (FIC) index – REVIVE [revive.gardp.org]
- 6. researchgate.net [researchgate.net]
"troubleshooting variability in MIC results for Enterocin AS-48"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in Minimum Inhibitory Concentration (MIC) results for the circular bacteriocin, Enterocin (B1671362) AS-48.
Troubleshooting Guide: Resolving Inconsistent MIC Results
Variability in MIC assays can obscure the true antimicrobial potential of Enterocin AS-48. This guide addresses common issues in a question-and-answer format to help you identify and resolve sources of inconsistency in your experiments.
Question 1: Why am I observing significant well-to-well or day-to-day variation in my MIC values for Enterocin AS-48?
Answer: Inconsistent MIC results for Enterocin AS-48 can stem from several factors related to its properties as a cationic peptide and general MIC best practices. Key areas to investigate include:
-
Adsorption to Materials: Cationic peptides like Enterocin AS-48 can adhere to negatively charged surfaces. If you are using standard polystyrene microtiter plates, the peptide may be binding to the plastic, reducing its effective concentration in the wells and leading to artificially high and variable MICs.
-
Inoculum Preparation: The growth phase and density of the bacterial inoculum are critical. An inconsistent starting concentration of bacteria will lead to variable MIC endpoints. Ensure you are using a standardized inoculum from a fresh culture in the logarithmic phase of growth.
-
Media Composition: Components in the growth media can interact with Enterocin AS-48. For example, high concentrations of certain divalent cations or complex media components could potentially interfere with the bacteriocin's activity.
-
Peptide Handling and Stability: While Enterocin AS-48 is known for its high stability over a wide range of temperatures and pH, improper storage or repeated freeze-thaw cycles of stock solutions could lead to degradation or aggregation, affecting its activity.[1]
Question 2: My MIC values are consistently higher than what is reported in the literature. What could be the cause?
Answer: If your observed MICs are consistently elevated, consider the following potential issues:
-
Use of Inappropriate Labware: As mentioned, the use of polystyrene plates is a common reason for observing lower than expected potency for cationic peptides.
-
Peptide Quantification: Inaccurate quantification of your Enterocin AS-48 stock solution will directly impact the final concentrations in your assay, leading to erroneous MIC values. It is advisable to confirm the peptide concentration using a reliable method such as amino acid analysis.
-
Indicator Strain Variability: The susceptibility of your indicator strain may differ from those used in published studies. It is important to use well-characterized reference strains where possible. Additionally, the health and growth characteristics of your bacterial culture can influence its susceptibility.
Question 3: I am seeing bacterial growth in my negative control wells or no growth in my positive control wells. How do I fix this?
Answer: Issues with your control wells point to fundamental problems with your experimental setup:
-
Contamination: Growth in negative control wells (media only) indicates contamination of your media, plates, or reagents. Ensure strict aseptic technique throughout your protocol.
-
Inoculum Viability: No growth in the positive control wells (bacteria with no bacteriocin) suggests a problem with the viability of your inoculum or improper incubation conditions. Confirm that your bacterial culture is healthy and that your incubator is functioning at the correct temperature and atmospheric conditions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended type of microtiter plate for Enterocin AS-48 MIC assays?
A1: To minimize the risk of peptide adsorption, it is highly recommended to use polypropylene (B1209903) microtiter plates.[2] These have a lower binding capacity for cationic peptides compared to polystyrene plates.
Q2: What are the key parameters to standardize in an Enterocin AS-48 MIC protocol?
A2: For reproducible results, you must standardize the following:
-
Growth Medium: Use a consistent, high-quality medium such as Mueller-Hinton Broth (MHB), unless a different medium is required for the specific test organism.
-
Inoculum Density: The final inoculum density in the wells should be standardized, typically to ~5 x 10^5 CFU/mL.[3]
-
Incubation Conditions: Maintain a consistent incubation temperature (e.g., 37°C) and duration (e.g., 18-24 hours).[3][4]
-
Peptide Diluent: Prepare dilutions of Enterocin AS-48 in a low-binding solution, such as 0.01% acetic acid with 0.2% bovine serum albumin (BSA), to prevent adsorption to tubes during preparation.[2]
Q3: How stable is Enterocin AS-48 under typical laboratory conditions?
A3: Enterocin AS-48 is a remarkably stable molecule due to its circular structure.[1][5] It maintains its activity over a broad range of temperatures and pH values.[1] In sterile distilled water, it can be stable for 120 days at temperatures from 4 to 28°C.[6] However, it is still good practice to store stock solutions at -20°C or below and to minimize freeze-thaw cycles.
Q4: Can the composition of the test medium affect the MIC of Enterocin AS-48?
A4: Yes, the medium can influence the outcome. The activity of Enterocin AS-48 has been shown to vary in different food matrices like fruit and vegetable juices.[6][7] While standard bacteriological media are more defined, complex components could still interact with the peptide. If you are using a non-standard or complex medium, you may need to validate its suitability for AS-48 MIC testing.
Experimental Protocols & Data
Table 1: Key Experimental Parameters for a Standardized Enterocin AS-48 MIC Assay
| Parameter | Recommendation | Rationale |
| Microtiter Plates | 96-well polypropylene plates | Minimizes binding of the cationic Enterocin AS-48 peptide.[2] |
| Growth Medium | Mueller-Hinton Broth (MHB) | Standardized medium for antimicrobial susceptibility testing. |
| Inoculum Preparation | Mid-logarithmic phase culture, diluted to a final concentration of ~5 x 10^5 CFU/mL | Ensures actively growing and consistent bacterial numbers.[3] |
| Peptide Dilution | Serial 2-fold dilutions in MHB | To determine the minimum inhibitory concentration accurately. |
| Incubation | 37°C for 18-24 hours | Standard conditions for the growth of most bacterial indicator strains.[3][4] |
| Reading the MIC | The lowest concentration of Enterocin AS-48 with no visible bacterial growth (turbidity) | Standard endpoint for MIC determination.[3] |
Detailed Methodology: Broth Microdilution MIC Assay for Enterocin AS-48
This protocol is adapted from standard methods for antimicrobial susceptibility testing with modifications for cationic peptides.[2][3]
-
Preparation of Enterocin AS-48 Stock Solution:
-
Dissolve purified Enterocin AS-48 in a suitable solvent (e.g., sterile deionized water or a weak acid solution) to a known concentration.
-
Store the stock solution in polypropylene tubes at -20°C or below.
-
-
Inoculum Preparation:
-
From a fresh agar (B569324) plate, inoculate a single colony of the indicator bacterium into 5 mL of MHB.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (typically a turbidity equivalent to a 0.5 McFarland standard).
-
Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
-
Microtiter Plate Preparation:
-
Add 50 µL of sterile MHB to each well of a 96-well polypropylene plate.
-
In the first well of each row, add an additional 50 µL of the Enterocin AS-48 working solution to achieve the highest desired starting concentration.
-
Perform 2-fold serial dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well in the dilution series.
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial suspension to each well, bringing the total volume to 100 µL.
-
Include a positive control (wells with bacteria and no bacteriocin) and a negative control (wells with media only) on each plate.
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Determining the MIC:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of Enterocin AS-48 at which there is no visible growth.
-
Optionally, the optical density (OD) of the wells can be read using a microplate reader to quantify bacterial growth.
-
Visualizations
Caption: Troubleshooting workflow for variable MIC results.
Caption: Experimental workflow for Enterocin AS-48 MIC assay.
References
- 1. Enterocins: Classification, Synthesis, Antibacterial Mechanisms and Food Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 3. microbe-investigations.com [microbe-investigations.com]
- 4. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AS-48 bacteriocin: close to perfection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability of enterocin AS-48 in fruit and vegetable juices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Enterocin AS-48 and Nisin: Efficacy, Mechanism, and Stability
In the field of antimicrobial peptides, both Enterocin (B1671362) AS-48 and nisin stand out for their potent bactericidal activity, particularly against foodborne pathogens. While nisin is a well-established, FDA-approved food preservative, the circular bacteriocin (B1578144) Enterocin AS-48 presents unique characteristics that make it a compelling alternative and subject of extensive research.[1][2][3] This guide provides a detailed, data-driven comparison of their efficacy, mechanisms of action, and stability for researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Strategies
While both bacteriocins target the bacterial cell membrane, their specific modes of action differ significantly. Nisin employs a dual-pronged attack dependent on a specific docking molecule, whereas Enterocin AS-48 relies on direct membrane interaction and disruption.
Enterocin AS-48: This cationic, circular peptide interacts directly with the anionic phospholipids (B1166683) of the bacterial cytoplasmic membrane.[4][5] This interaction is driven by electrostatic forces and does not require a specific receptor.[4] Upon binding, the bacteriocin inserts itself into the membrane, leading to oligomerization and the formation of pores. This process disrupts the membrane's integrity, causing a rapid efflux of ions like K+ and the dissipation of the membrane potential, ultimately leading to cell death.[1]
Nisin: As a lantibiotic (Class I bacteriocin), nisin's action is more complex and highly specific.[6][7] It utilizes Lipid II, a precursor molecule in the bacterial cell wall synthesis pathway, as a docking site.[6] Nisin's N-terminal region binds to Lipid II, which anchors it to the membrane. Following this, the C-terminal end of the nisin molecule is believed to translocate across the membrane, forming a stable pore complex with several other nisin-Lipid II units.[6][8] This pore formation leads to the leakage of cellular components. Concurrently, by sequestering Lipid II, nisin also effectively inhibits peptidoglycan synthesis, weakening the cell wall and contributing to its potent bactericidal effect.[6] This dual mechanism makes nisin effective at nanomolar concentrations.[6]
Comparative Efficacy: Antimicrobial Spectrum
Both bacteriocins exhibit a broad inhibitory spectrum against Gram-positive bacteria, including notable pathogens like Listeria monocytogenes, Staphylococcus aureus, and Bacillus cereus.[1][7][9] However, their minimum inhibitory concentrations (MICs) can vary significantly depending on the target strain. Enterocin AS-48 also shows activity against some Gram-negative bacteria, although generally at higher concentrations than those required for Gram-positive species.[1]
| Target Microorganism | Enterocin AS-48 MIC (µg/mL) | Nisin MIC (µg/mL) | Reference |
| Bacillus cereus | 2.5 - 50 | 3.47 (for C. beijerinckii) | [1][10][11] |
| Bacillus subtilis | 1.0 - 5.0 | Data not available | [1] |
| Listeria monocytogenes | Effective at 0.016% | Data not available | [12] |
| Staphylococcus aureus | Partial inhibition at 2.5% | 0.78 - 12.5 | [12][13][14] |
| Streptococcus agalactiae | Data not available | 0.38 - 12.5 | [14] |
Note: Direct comparative MIC data across identical strains is limited. Values are compiled from different studies to provide a general efficacy range. Concentrations may be expressed differently (e.g., µg/mL, %, AU/g) across studies.
Interestingly, studies have shown that a combination of Enterocin AS-48 and nisin can produce a slight additive or synergistic antimicrobial effect, suggesting their potential for use in combined treatments.[10]
Stability Profile
The structural differences between the two peptides play a crucial role in their stability under various environmental conditions. The head-to-tail cyclization of Enterocin AS-48 gives it a compact, globular structure, conferring significant stability against extremes of pH, heat, and proteolytic enzymes.[7][15] Nisin, while also heat-stable, particularly at low pH, can be more susceptible to certain proteases.[15]
| Condition | Enterocin AS-48 | Nisin | Reference |
| Thermal Stability | Highly stable, resistant to temperatures approaching boiling.[15] | Stable, especially under acidic conditions. | [3][15] |
| pH Stability | Stable across a broad pH range (e.g., pH 2.6 to 9.0).[15] | Most stable at acidic pH; activity decreases at neutral/alkaline pH. | [3][15] |
| Enzymatic Stability | Resistant to a range of proteases including trypsin, chymotrypsin, and pepsin.[15] | Susceptible to proteolytic cleavage by certain enzymes.[2][15] |
Experimental Protocols & Workflows
Standardized assays are critical for evaluating and comparing the efficacy of antimicrobial agents. Below are detailed methodologies for key experiments.
A. Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The microtiter plate method is a common high-throughput approach.[16]
Methodology:
-
Preparation: Add 100 µL of appropriate sterile broth medium (e.g., Mueller-Hinton Broth) to each well of a 96-well microtiter plate.
-
Serial Dilution: Add 100 µL of the bacteriocin stock solution to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from each well to the next well in the same row. Discard the final 100 µL from the last well.
-
Inoculation: Prepare an overnight culture of the indicator strain adjusted to a 0.5 McFarland standard. Dilute this suspension and add a standardized inoculum (e.g., 5 x 10^5 CFU/mL final concentration) to each well, except for a sterility control well.
-
Controls: Include a positive control (indicator strain with no bacteriocin) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the indicator strain (e.g., 37°C) for 18-24 hours.
-
Analysis: The MIC is determined as the lowest bacteriocin concentration in a well with no visible turbidity (growth).
B. Time-Kill Assay
This dynamic assay measures the rate of bacterial killing over time when exposed to a specific concentration of an antimicrobial agent.
Methodology:
-
Preparation: Prepare tubes with broth medium containing the bacteriocin at desired concentrations (e.g., 1x MIC, 2x MIC, 4x MIC).
-
Inoculation: Inoculate each tube with a standardized starting inoculum (e.g., ~10^6 CFU/mL) of the target microorganism. Include a growth control tube without any bacteriocin.
-
Incubation: Incubate all tubes at the microorganism's optimal growth temperature with agitation.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each tube.
-
Plating: Perform serial dilutions of the collected aliquots in a sterile saline solution or buffer. Plate the dilutions onto appropriate agar (B569324) plates.
-
Enumeration: Incubate the plates until colonies are visible, then count the colonies to determine the number of viable cells (CFU/mL) at each time point.
-
Analysis: Plot log10 CFU/mL versus time to visualize the killing kinetics.
References
- 1. mdpi.com [mdpi.com]
- 2. academic.oup.com [academic.oup.com]
- 3. portlandpress.com [portlandpress.com]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. Current Knowledge of the Mode of Action and Immunity Mechanisms of LAB-Bacteriocins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enterocins: Classification, Synthesis, Antibacterial Mechanisms and Food Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pore formation by nisin involves translocation of its C-terminal part across the membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Efficacy of enterocin AS-48 against bacilli in ready-to-eat vegetable soups and purees - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Evaluation of an enterocin AS-48 enriched bioactive powder obtained by spray drying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Determination of comparative minimum inhibitory concentration (MIC) of bacteriocins produced by enterococci for selected isolates of multi-antibiotic resistant Enterococcus spp - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Antimicrobial Efficacy of AS-48 in Food Matrices
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antimicrobial performance of Enterocin AS-48 against other common food preservatives. The information presented is supported by experimental data from various studies, offering a comprehensive overview for researchers and professionals in food science and drug development.
Introduction to AS-48
AS-48 is a circular bacteriocin (B1578144) produced by Enterococcus faecalis. It exhibits a broad spectrum of antimicrobial activity, particularly against Gram-positive bacteria, including many foodborne pathogens and spoilage organisms. Its unique circular structure contributes to its high stability over a wide range of pH and temperatures, making it a promising candidate for food preservation.[1][2] This guide will compare the efficacy of AS-48 with other natural bacteriocins, such as nisin and pediocin, as well as conventional chemical preservatives.
Comparative Antimicrobial Efficacy
The effectiveness of AS-48 as a biopreservative has been validated in a variety of food matrices. Its performance is often compared with other well-established antimicrobials.
Performance in Meat Products
In meat products, AS-48 has demonstrated significant inhibitory effects against key pathogens like Staphylococcus aureus and Listeria monocytogenes.
Table 1: Comparison of Antimicrobial Activity in Meat Products
| Food Matrix | Target Microorganism | Antimicrobial Agent | Concentration | Log Reduction (CFU/g) | Study Reference |
| Sausages | Staphylococcus aureus | AS-48 | 40 µg/g | 5.31 | (Ananou et al., 2005) |
| Sausages | Listeria monocytogenes | AS-48 | 450 AU/g | > 4.0 (undetectable) | (Ananou et al., 2007) |
| Ground Pork | Listeria innocua | Nisin A | Not specified | > 3.0 (initially) | (Murray & Richard, 1997) |
| Ground Pork | Listeria innocua | Pediocin AcH | Not specified | ~2.0 (initially) | (Murray & Richard, 1997) |
Performance in Dairy Products
AS-48 has also been effectively used in dairy products to control the growth of spoilage and pathogenic bacteria.
Table 2: Comparison of Antimicrobial Activity in Dairy Products
| Food Matrix | Target Microorganism | Antimicrobial Agent | Concentration | Efficacy | Study Reference |
| Skim Milk | Listeria monocytogenes | AS-48 (spray-dried) | 5% | Population < 1 log CFU/mL for 168h | (Ananou et al., 2010) |
| Fresh Cheese | Listeria monocytogenes | Nisin | 2.55 x 10³ IU/g | No survivors after 24h | (Benkerroum & Sandine, 1988) |
| Fresh Cheese | Listeria monocytogenes | Bacteriocin-producing Lactococcus lactis | N/A | 1 log unit lower than control | (Yoon & Kim, 2022) |
| Cheese | Staphylococcus aureus | AS-48 & Nisin | 0.228 µM (AS-48) | Strain-dependent inhibition | (Cebrián et al., 2018) |
Performance in Vegetable and Fruit Products
The application of AS-48 in vegetable and fruit-based products is an area of growing interest, with studies demonstrating its potential to inhibit spoilage microorganisms.
Table 3: Comparison of Antimicrobial Activity in Vegetable and Fruit Juices
| Food Matrix | Target Microorganism | Antimicrobial Agent | Concentration | Log Reduction (CFU/mL) | Study Reference |
| Apple Juice | Alicyclobacillus acidoterrestris | AS-48 | 1.05 AU/mL (with HIPEF) | > 5.0 | (Sobrino-López et al., 2006) |
| Orange Juice | General Microflora | Sodium Benzoate, Potassium Sorbate | Not specified | Effective preservation | (Bolarinwa et al., 2021) |
| Fresh Produce | Escherichia coli O157:H7 | Chlorine Wash | 70 ppm | ~1.94 | (Fishburn et al., 2013) |
| Refrigerated Pickles | Escherichia coli O157:H7 | Fumaric and Acetic Acids | Not specified | 5.0 | (Pérez-Díaz et al., 2013) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of antimicrobial activity studies. Below are protocols for key experiments cited in this guide.
Agar (B569324) Well Diffusion Assay
This method is commonly used to qualitatively assess the antimicrobial activity of a substance.
Protocol:
-
Prepare Indicator Lawn: A standardized suspension of the indicator microorganism is uniformly spread over the surface of a suitable agar medium (e.g., Mueller-Hinton Agar) in a Petri dish.
-
Create Wells: Sterile cork borers are used to cut uniform wells (typically 6-8 mm in diameter) into the agar.
-
Add Antimicrobial Agent: A specific volume (e.g., 50-100 µL) of the antimicrobial solution (e.g., purified AS-48 or a cell-free supernatant of the producing strain) is added to each well.
-
Incubation: The plates are incubated under optimal conditions for the growth of the indicator microorganism (e.g., 37°C for 24-48 hours).
-
Observation: The plates are examined for the presence of a clear zone of inhibition around the wells, indicating the suppression of microbial growth. The diameter of this zone is measured to quantify the extent of inhibition.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Prepare Serial Dilutions: A two-fold serial dilution of the antimicrobial agent is prepared in a suitable broth medium (e.g., Tryptic Soy Broth) in a 96-well microtiter plate.
-
Inoculate with Microorganism: Each well is inoculated with a standardized suspension of the test microorganism to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Positive (broth with inoculum, no antimicrobial) and negative (broth only) controls are included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determine MIC: The MIC is determined as the lowest concentration of the antimicrobial agent in which no visible growth (turbidity) of the microorganism is observed.
Sensory Evaluation of Food Products
Sensory analysis is essential to assess the impact of preservatives on the organoleptic properties of food.
Protocol:
-
Panelist Selection: A panel of trained or untrained consumer panelists is selected.
-
Sample Preparation: Food samples (control and treated with antimicrobials) are prepared and coded with random three-digit numbers.
-
Evaluation: Panelists are asked to evaluate the samples for various attributes such as appearance, color, aroma, taste, texture, and overall acceptability. A hedonic scale (e.g., a 9-point scale from "dislike extremely" to "like extremely") is often used.
-
Data Analysis: The collected data are statistically analyzed (e.g., using ANOVA) to determine if there are significant differences between the control and treated samples.
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Overview of key experimental workflows for antimicrobial validation.
Signaling Pathways and Logical Relationships
The antimicrobial action of bacteriocins like AS-48 primarily involves interaction with the bacterial cell membrane, leading to cell death. This can be conceptually illustrated as follows:
References
A Comparative Analysis of AS-48 and Other Circular Bacteriocins: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the circular bacteriocin (B1578144) AS-48 with other notable alternatives. It delves into their performance, supported by experimental data, and offers detailed methodologies for key experiments.
Circular bacteriocins, a class of ribosomally synthesized antimicrobial peptides, are characterized by a unique head-to-tail circular structure. This circularization confers remarkable stability against heat, extreme pH, and proteases, making them promising candidates for food preservation and therapeutic applications. Among these, enterocin (B1671362) AS-48, produced by Enterococcus faecalis, is one of the most extensively studied. This guide will compare AS-48 with other well-characterized circular bacteriocins, focusing on their antimicrobial spectrum, mechanism of action, and key physicochemical properties.
Comparative Performance of Circular Bacteriocins
The antimicrobial efficacy of bacteriocins is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism. The following table summarizes the MIC values of AS-48 and other selected circular bacteriocins against common foodborne pathogens and spoilage bacteria.
| Bacteriocin | Producer Organism | Target Organism | MIC (µg/mL) | References |
| AS-48 | Enterococcus faecalis | Listeria monocytogenes | 0.14 (in blood) | [1] |
| Staphylococcus aureus | 7.086 - 8.13 | [2] | ||
| Bacillus cereus | Broad activity | [3] | ||
| Carnocyclin A | Carnobacterium maltaromaticum | Listeria monocytogenes | Broad activity | [4][5] |
| Staphylococcus aureus | Broad activity | |||
| Gassericin A | Lactobacillus gasseri | Staphylococcus aureus | Broad activity | [6] |
| Listeria monocytogenes | Broad activity | [6] | ||
| Circularin A | Clostridium beijerinckii | Clostridium perfringens | Broad activity | [7] |
| Uberolysin | Streptococcus uberis | Streptococcus spp. | Broad activity | [8] |
| Staphylococcus aureus | Broad activity | [8] | ||
| Garvicin ML | Lactococcus garvieae | Listeria monocytogenes | Broad activity | [9][10] |
| Gram-negative bacteria | No activity | [9][11] | ||
| Amylocyclicin | Bacillus amyloliquefaciens | Bacillus subtilis | High activity | [12][13] |
| Staphylococcus aureus | Inhibited | [14] | ||
| Leucocyclicin Q | Leuconostoc mesenteroides | Bacillus coagulans | Strong activity | [15][16] |
| Staphylococcus aureus | No activity | [15] | ||
| Enterocin NKR-5-3B | Enterococcus faecium | Listeria innocua | Broad activity | [17] |
| Staphylococcus aureus | Potent activity | [17] | ||
| Bacillus cereus | Potent activity | [17] |
Mechanisms of Action: A Visual Comparison
Circular bacteriocins primarily exert their antimicrobial activity by forming pores in the cytoplasmic membrane of target cells, leading to dissipation of the proton motive force and cell death. However, subtle differences exist in their specific mechanisms.
AS-48: A well-characterized pore-forming mechanism
AS-48 acts by accumulating on the cell membrane of susceptible bacteria. The cationic nature of the peptide facilitates its interaction with the negatively charged phospholipids (B1166683) of the bacterial membrane. This interaction leads to the insertion of AS-48 monomers into the membrane, where they oligomerize to form pores.
Carnocyclin A: A voltage-dependent channel former
Similar to AS-48, Carnocyclin A also forms pores in the bacterial membrane. However, the channels formed by Carnocyclin A are reported to be anion-selective and their formation is voltage-dependent, suggesting a more regulated mechanism of action.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of a bacteriocin is determined using a broth microdilution method.
Workflow:
Methodology:
-
Preparation of Bacteriocin Stock Solution: A purified or semi-purified bacteriocin preparation is dissolved in a suitable buffer to a known concentration.
-
Serial Dilutions: Two-fold serial dilutions of the bacteriocin stock solution are prepared in a 96-well microtiter plate using an appropriate growth medium for the target bacterium.
-
Preparation of Bacterial Inoculum: The target bacterial strain is grown overnight in a suitable broth. The culture is then diluted to a standardized concentration (typically 10^5 CFU/mL).
-
Inoculation: Each well of the microtiter plate containing the bacteriocin dilutions is inoculated with the standardized bacterial suspension. Positive (no bacteriocin) and negative (no bacteria) control wells are included.
-
Incubation: The microtiter plate is incubated under optimal conditions (temperature, atmosphere) for the growth of the target bacterium for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the bacteriocin at which no visible growth of the target bacterium is observed.
Agar (B569324) Well Diffusion Assay
This method is used for screening bacteriocin activity and determining its relative potency.
Methodology:
-
Preparation of Indicator Lawn: A suitable agar medium is melted and cooled to approximately 45-50°C. A standardized inoculum of the indicator bacterium is added to the molten agar, mixed well, and poured into a petri dish to solidify.
-
Well Formation: Once the agar has solidified, wells of a specific diameter (e.g., 6-8 mm) are cut into the agar using a sterile cork borer or pipette tip.
-
Application of Bacteriocin: A known volume of the bacteriocin solution (crude supernatant or purified preparation) is added to each well.
-
Incubation: The plates are incubated under appropriate conditions for the growth of the indicator bacterium.
-
Observation: The plates are examined for the presence of a clear zone of inhibition around the wells. The diameter of the inhibition zone is proportional to the concentration and activity of the bacteriocin.
Conclusion
AS-48 stands out as a potent circular bacteriocin with a broad antimicrobial spectrum, particularly against Gram-positive bacteria. Its stability and well-elucidated mechanism of action make it a strong candidate for various applications. However, other circular bacteriocins, such as carnocyclin A, gassericin A, and others, exhibit unique properties and antimicrobial spectra that may be advantageous for specific applications. The choice of a particular circular bacteriocin will depend on the target microorganisms, the intended application (e.g., food matrix, therapeutic), and the desired physicochemical properties. Further research into the synergistic effects of these bacteriocins and their efficacy in complex environments will be crucial for their successful implementation as next-generation antimicrobial agents.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Circular Bacteriocins: Biosynthesis and Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Effect of Carbohydrates and Bacteriocins on the Growth Kinetics and Resistance of Listeria monocytogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Gassericin A: a circular bacteriocin produced by lactic acid bacteria Lactobacillus gasseri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of Clostridium perfringens using Bacteriophages and Bacteriocin Producing Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Uberolysin: a novel cyclic bacteriocin produced by Streptococcus uberis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of Garvicin ML, a Novel Circular Bacteriocin Produced by Lactococcus garvieae DCC43, Isolated from Mallard Ducks (Anas platyrhynchos) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Amylocyclicin, a novel circular bacteriocin produced by Bacillus amyloliquefaciens FZB42 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. journals.asm.org [journals.asm.org]
- 16. Identification and characterization of leucocyclicin Q, a novel cyclic bacteriocin produced by Leuconostoc mesenteroides TK41401 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
In Vivo Toxicity of Enterocin AS-48: A Comparative Guide for Researchers
For researchers and drug development professionals exploring the therapeutic potential of bacteriocins, understanding their in vivo safety profile is paramount. This guide provides a comprehensive comparison of the in vivo toxicity of Enterocin (B1671362) AS-48, a circular bacteriocin (B1578144) produced by Enterococcus faecalis, with other notable bacteriocins. The data presented is compiled from various preclinical studies in animal models, offering a critical overview for future research and development.
Executive Summary
Enterocin AS-48 has demonstrated a favorable safety profile in preclinical animal studies, particularly in murine models. Subchronic oral administration in mice has not resulted in significant toxicological changes. When compared to nisin, a widely studied and commercially approved bacteriocin, Enterocin AS-48 exhibits a comparable or even milder adverse effect profile in some instances. While comprehensive in vivo toxicity data for other bacteriocins like pediocin PA-1 and lacticin 3147 is less readily available in the public domain, their established efficacy in animal models underscores the therapeutic promise of this class of antimicrobial peptides.
Comparative Toxicity Data
The following tables summarize the key quantitative data from in vivo toxicity studies of Enterocin AS-48 and its alternatives.
Table 1: Subchronic Oral Toxicity of Enterocin AS-48 and Nisin in Rodent Models
| Parameter | Enterocin AS-48 (in BALB/c mice) | Nisin A (in F344 rats) |
| Duration | 90 days | 90 days |
| Dosage | 50, 100, and 200 mg/kg body weight/day (in diet) | 0.2%, 1.0%, and 5.0% in diet (equivalent to 2996 mg/kg/day for males and 3187 mg/kg/day for females at the highest dose) |
| Mortality | No deaths reported in any group[1] | Not specified, but no toxicologically significant changes observed[2] |
| Clinical Signs | No abnormalities or clinical signs observed[1] | No toxicologically significant changes in clinical signs[2] |
| Body Weight | No significant differences compared to control[1] | No toxicologically significant changes in body weights[2] |
| Food Consumption | No significant differences compared to control[1] | No toxicologically significant changes in food consumption[2] |
| Urinalysis | No abnormalities observed[1] | Statistically significant increases in water consumption, urine volume, and urinary sodium and chlorine, and decreases in urinary potassium were noted, but considered related to NaCl content of the nisin preparation. |
| Hematology | No abnormalities observed[1] | Not specified |
| Blood Biochemistry | No abnormalities observed[1] | A decrease in serum sodium was observed, but considered related to the NaCl content of the nisin preparation. |
| Organ Weights | No significant differences in liver, spleen, heart, kidneys, and intestines[1] | Increases in absolute and relative kidney weight were observed, but considered related to the NaCl content of the nisin preparation. |
| Histopathology | Moderate vacuolar degeneration in hepatocytes of some animals at 100 mg/kg (3/10) and 200 mg/kg (2/10), which was lower than the nisin-treated group (5/10)[1] | Minimal squamous cell hyperplasia of the limiting ridge in the forestomach was found, but considered related to the reference substance. |
| NOAEL | Not explicitly stated, but no toxicologically significant changes were associated with the tested doses. | 5.0% in the diet (2996 mg/kg/day for males and 3187 mg/kg/day for females)[2] |
Table 2: Acute Toxicity and Other In Vivo Studies of Various Bacteriocins
| Bacteriocin | Animal Model | Route of Administration | Dosage | Key Findings |
| Enterocin AS-48 | BALB/c mice | Intraperitoneal | 5 mg/kg (total dose over 48h) | No mortality or significant weight loss observed.[3] |
| Enterocin AS-48 | CD-1 mice | Topical (ear) | 1, 10, and 20 µ g/day for 3 days | Did not induce skin sensitization or allergic contact dermatitis.[4] |
| Enterocin AS-48 | Zebrafish embryos | --- | --- | Highly toxic, potentially due to the low differentiation state of the cells.[5][6] |
| Nisin A & V | BALB/c mice | Intraperitoneal | 58.82 mg/kg | Nisin V was more effective than Nisin A in controlling Listeria monocytogenes infection.[7][8] |
| Pediocin PA-1 | ICR mice | Intragastric | 250 µ g/day for 3 days | No negative effect on feed intake or body weight. Reduced fecal listerial counts and slowed pathogen translocation.[9] |
| Lacticin 3147 | BALB/c mice | Subcutaneous | 50.85 mg/kg (Ltnα) & 43.8 mg/kg (Ltnβ) | Successfully controlled the systemic spread of Staphylococcus aureus. No toxicity data provided.[10] |
| Bacteriocin TSU4 | BALB/c mice | Oral gavage | 50, 100, and 200 mg/kg | LD50 value was found to be higher than 200 ± 0.45 mg/kg. No mortality or infections were observed.[5] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the toxicological data.
Subchronic Oral Toxicity Study of Enterocin AS-48 in BALB/c Mice
-
Test Substance: Enterocin AS-48 produced by Enterococcus faecalis UGRA10.
-
Animal Model: Female BALB/c mice.
-
Groups:
-
Control group.
-
Enterocin AS-48 treated groups (50, 100, and 200 mg/kg in the diet).
-
Reference treated group (Nisin at 200 mg/kg in the diet).
-
-
Duration: 90 days.
-
Administration: The bacteriocins were administered as part of the daily diet.
-
Parameters Monitored:
-
Clinical Observations: Daily checks for any abnormalities or clinical signs of toxicity.
-
Body Weight and Food Consumption: Measured regularly throughout the study.
-
Urinalysis, Hematology, and Blood Biochemistry: Assessed at the end of the study.
-
Gross Pathology and Organ Weights: At necropsy, major organs were weighed and examined.
-
Histopathology: Tissues from major organs were collected, processed, and examined microscopically.
-
Acute Oral Toxicity Study of Bacteriocin TSU4 in BALB/c Mice
-
Test Substance: Bacteriocin TSU4.
-
Animal Model: Male BALB/c mice.
-
Groups:
-
Control group.
-
Bacteriocin TSU4 treated groups (50, 100, and 200 mg/kg body weight).
-
-
Administration: A single dose administered by oral gavage.
-
Duration: Observation for 14 days post-administration.
-
Parameters Monitored:
-
Mortality and Clinical Signs: Continuous observation for mortality and any signs of toxicity.
-
LD50 Determination: The lethal dose for 50% of the animals was calculated.
-
Gross Pathology: At the end of the observation period, major organs were examined.
-
Serum Biochemical Markers and Histopathology: Blood and tissue samples were collected for analysis.
-
Visualizing Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the typical workflows for in vivo toxicity studies.
Caption: Workflow for a typical 90-day subchronic oral toxicity study in rodents.
References
- 1. Subchronic toxicity study in BALBc mice of enterocin AS-48, an anti-microbial peptide produced by Enterococcus faecalis UGRA10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical studies of toxicity and safety of the AS-48 bacteriocin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Bacteriocins: An Overview of Antimicrobial, Toxicity, and Biosafety Assessment by in vivo Models [frontiersin.org]
- 7. In vivo activity of Nisin A and Nisin V against Listeria monocytogenes in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vivo study on the effectiveness of pediocin PA-1 and Pediococcus acidilactici UL5 at inhibiting Listeria monocytogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Lantibiotic Lacticin 3147 Prevents Systemic Spread of Staphylococcus aureus in a Murine Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
Enterocin AS-48: A Comparative Guide to its Cytotoxicity on Human Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic effects of Enterocin (B1671362) AS-48 and related bacteriocins on human cell lines. While Enterocin AS-48 is a well-documented antimicrobial agent, its potential as a selective anticancer therapeutic is an emerging area of interest. This document summarizes the available experimental data, compares its activity with a related enterocin and a standard chemotherapeutic agent, and details the experimental protocols used to generate this data.
Overview of Enterocin AS-48 Cytotoxicity
Enterocin AS-48, a circular cationic bacteriocin (B1578144) produced by Enterococcus faecalis, has demonstrated a notable safety profile with low toxicity towards normal human cell lines.[1] This characteristic is a critical prerequisite for any potential therapeutic agent. In contrast, several studies on other enterocins, such as Enterocin 12a, have revealed significant and selective cytotoxic activity against various human cancer cell lines.[2] This suggests that enterocins as a class of molecules warrant further investigation for their anticancer potential. The proposed mechanism for this selectivity is the electrostatic interaction between the cationic bacteriocin and the more negatively charged cell membranes of cancerous cells compared to normal cells.
Comparative Cytotoxicity Data
The following tables summarize the available quantitative data on the cytotoxicity of Enterocin AS-48 on non-cancerous cell lines and the comparative cytotoxicity of the related Enterocin 12a and the chemotherapeutic drug Doxorubicin on various human cancer cell lines.
Table 1: Cytotoxicity of Enterocin AS-48 on Non-Cancerous Eukaryotic Cell Lines
| Cell Line | Cell Type | Organism | Concentration | Incubation Time | % Cell Viability / Effect |
| MCF10A | Human breast epithelial | Human | Up to 27 µM | Not specified | No significant reduction in cell viability[1] |
| CCDC18Co | Human colon fibroblasts | Human | Up to 27 µM | Not specified | No significant reduction in cell viability[1] |
| RAW 264.7 | Murine macrophage | Mouse | Up to 27 µM | Not specified | No cytotoxic effects observed[1] |
| Vero | Kidney epithelial | African green monkey | 100 µg/mL | Not specified | Partial morphological changes[3] |
Table 2: Comparative IC₅₀ Values of Enterocin 12a and Doxorubicin on Human Cancer Cell Lines
| Cell Line | Cancer Type | Enterocin 12a IC₅₀ (µg/mL) | Doxorubicin IC₅₀ (µM) |
| A549 | Lung Carcinoma | 0.08[2] | ~0.03-0.09 |
| HeLa | Cervical Carcinoma | 1.54[2] | ~0.04-0.15 |
| HCT-15 | Colon Adenocarcinoma | 1.07[2] | Not readily available |
| MG-63 | Osteosarcoma | 2.1[2] | Not readily available |
| HCT-116 | Colorectal Carcinoma | Not available | ~0.04-0.2 |
| MCF-7 | Breast Adenocarcinoma | Not available | ~0.05-0.5 |
Note: Doxorubicin IC₅₀ values are approximate ranges from various studies and can vary based on experimental conditions.
Experimental Protocols
The following is a detailed methodology for a typical cytotoxicity assay used in the cited studies.
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Human cancer cell lines (e.g., HeLa, HCT-116) or normal cell lines are seeded in a 96-well plate at a density of approximately 1 x 10⁴ cells per well in a suitable culture medium (e.g., DMEM with 10% FBS).
-
Incubation: The cells are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of Enterocin AS-48, a comparative bacteriocin, or a control drug (e.g., doxorubicin). Untreated cells serve as a negative control.
-
Incubation with Treatment: The plates are incubated for a specified period, typically 24 to 72 hours, at 37°C and 5% CO₂.
-
Addition of MTT: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Solubilization of Formazan (B1609692): The medium is removed, and 150 µL of a solubilization solution (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: (Absorbance of treated cells / Absorbance of untreated control cells) x 100. The IC₅₀ value (the concentration of the substance that inhibits 50% of cell growth) is determined from the dose-response curve.
Visualizing Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate the experimental workflow, the proposed selective mechanism of action of cationic bacteriocins, and a potential signaling pathway for apoptosis induction.
Caption: Experimental workflow for determining the cytotoxicity of Enterocin AS-48.
References
Comparative Analysis of the Hemolytic Activity of Enterocin AS-48
A Guide for Researchers, Scientists, and Drug Development Professionals
In the quest for novel antimicrobial agents, bacteriocins have emerged as a promising class of ribosomally synthesized peptides with potent activity against a wide range of bacterial pathogens. Among these, Enterocin AS-48, a circular bacteriocin (B1578144) produced by Enterococcus faecalis, has garnered significant attention due to its broad inhibitory spectrum and high stability. A critical aspect of preclinical safety assessment for any potential therapeutic agent is its hemolytic activity, the ability to lyse red blood cells. This guide provides an objective comparison of the hemolytic activity of Enterocin AS-48 with other well-characterized bacteriocins, supported by experimental data, to aid researchers in their evaluation of its therapeutic potential.
Performance Comparison: Hemolytic Activity
| Bacteriocin | Concentration | Hemolysis (%) (defibrinated human erythrocytes) | Hemolysis (%) (human whole blood) | Reference |
| Enterocin AS-48 | 5 µM | ~3% | < 1.2% | |
| 10 µM | 15.7% | < 1.2% | ||
| 20 µM | 22.6% | < 1.2% | ||
| Nisin | 50 µM | ~2-3% (after 0.5-3h) | Not Reported | Graph Interpretation |
| 150 µM | ~5-7% (after 0.5-3h) | Not Reported | Graph Interpretation | |
| 250 µM | ~8-10% (after 0.5-3h) | Not Reported | Graph Interpretation | |
| 550 µM | ~12-15% (after 0.5-3h) | Not Reported | Graph Interpretation | |
| Pediocin PA-1 | Not Reported | Not Reported | Not Reported |
Note on Nisin Data: The percentage of hemolysis for nisin was interpreted from a graphical representation of a study and should be considered an approximation.
The data clearly indicates that Enterocin AS-48 displays minimal hemolytic activity, especially in the context of whole blood, where its lytic potential is significantly reduced. This suggests that plasma components may have a protective effect against AS-48-induced hemolysis. While direct quantitative comparisons with Pediocin PA-1 are challenging due to a lack of available data, the existing literature consistently supports its low toxicity profile.
Experimental Protocols
The following is a detailed methodology for a standard in vitro hemolytic activity assay, based on protocols commonly used for antimicrobial peptides.
Objective: To determine the concentration-dependent hemolytic activity of a test compound (e.g., Enterocin AS-48) against mammalian red blood cells.
Materials:
-
Freshly collected red blood cells (RBCs), typically from human or other mammalian species.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Test compound (e.g., purified Enterocin AS-48) at various concentrations.
-
Positive control: 1% Triton X-100 solution.
-
Negative control: PBS.
-
96-well microtiter plates.
-
Spectrophotometer.
Procedure:
-
Preparation of Red Blood Cell Suspension:
-
Centrifuge freshly collected blood to pellet the RBCs.
-
Wash the RBC pellet with PBS three times, centrifuging and discarding the supernatant after each wash.
-
Resuspend the washed RBCs in PBS to a final concentration of 4% (v/v).
-
-
Assay Setup:
-
In a 96-well microtiter plate, add 50 µL of the test compound at various dilutions to triplicate wells.
-
Add 50 µL of PBS to the negative control wells.
-
Add 50 µL of 1% Triton X-100 to the positive control wells.
-
-
Incubation:
-
Add 50 µL of the 4% RBC suspension to all wells.
-
Incubate the plate at 37°C for 1 hour.
-
-
Measurement:
-
Centrifuge the plate to pellet intact RBCs.
-
Carefully transfer the supernatant to a new 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm using a spectrophotometer. This wavelength corresponds to the peak absorbance of hemoglobin.
-
-
Calculation of Hemolysis Percentage:
-
The percentage of hemolysis is calculated using the following formula:
-
Visualizing the Mechanism of Action
The primary mechanism of action of Enterocin AS-48 against susceptible bacteria involves the disruption of the cell membrane integrity through pore formation. This process can be visualized as a multi-step workflow.
Caption: Workflow for a standard in vitro hemolytic activity assay.
The interaction of Enterocin AS-48 with the bacterial cell membrane leading to cell death can be depicted as a signaling pathway.
Caption: Mechanism of action of Enterocin AS-48 on bacterial cell membranes.
Efficacy of AS-48: A Comparative Analysis of Monotherapy vs. Combination Therapy
An objective evaluation of the bacteriocin (B1578144) AS-48's performance, supported by experimental data, for researchers, scientists, and drug development professionals.
The circular bacteriocin AS-48, produced by Enterococcus faecalis, has demonstrated significant antimicrobial activity, positioning it as a promising candidate for combating bacterial infections, particularly those caused by antibiotic-resistant strains.[1][2] Its primary mechanism of action involves pore formation in the bacterial cell membrane, leading to cell death.[1][2] This guide provides a comparative analysis of the efficacy of AS-48 when used alone versus in combination with conventional antibiotics, leveraging quantitative data from in vitro synergy studies.
Mechanism of Synergy
The synergistic relationship between AS-48 and various antibiotics is largely attributed to its membrane-permeabilizing action. By disrupting the integrity of the bacterial cell membrane, AS-48 facilitates the entry of antibiotic molecules into the cell. This increased intracellular concentration allows the antibiotic to more effectively reach its target, such as ribosomes or enzymes involved in DNA replication, thereby enhancing its bactericidal or bacteriostatic effect. This can lead to a significant reduction in the Minimum Inhibitory Concentration (MIC) of both agents.[1][2]
Caption: Logical flow of AS-48's synergistic action with antibiotics.
Quantitative Synergy Analysis
The interaction between AS-48 and antibiotics is commonly quantified using the checkerboard assay to determine the Fractional Inhibitory Concentration (FIC) index. The FIC index is calculated using the formula:
FIC Index = FICA + FICB = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone) [3][4]
The interaction is interpreted as follows:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4.0
The following table summarizes data from a study investigating the synergistic effects of AS-48 with various antibiotics against uropathogenic Enterococcus strains.
| Bacterial Strain | Antibiotic | MIC AS-48 Alone (mg/L) | MIC Antibiotic Alone (mg/L) | MIC AS-48 Combined (mg/L) | MIC Antibiotic Combined (mg/L) | FIC Index | Interpretation |
| E. faecalis CECT 481 | Vancomycin | 5.2 | 1.5 | 0.65 | 0.75 | 0.625 | Additive |
| E. faecalis CECT 481 | Gentamicin (B1671437) | 5.2 | 128 | 0.65 | 8 | 0.187 | Synergy |
| E. faecalis CECT 481 | Amoxicillin/Clavulanate | 5.2 | 0.5 | 1.3 | 0.062 | 0.374 | Synergy |
| E. faecium C15 (VRE) | Vancomycin | 10.5 | >256 | 2.6 | 64 | ≤0.5 | Synergy |
| E. faecium C15 (VRE) | Gentamicin | 10.5 | >1024 | 1.3 | 128 | ≤0.25 | Synergy |
| E. faecium C15 (VRE) | Amoxicillin/Clavulanate | 10.5 | 32 | 1.3 | 2 | 0.185 | Synergy |
Data adapted from studies on uropathogenic enterococci. VRE: Vancomycin-Resistant Enterococci.[1][2]
As the data illustrates, the combination of AS-48 with antibiotics like gentamicin and amoxicillin/clavulanate resulted in a significant reduction in the MICs of both agents, demonstrating strong synergy.[1][2] In some cases, the MIC was reduced by up to 100-fold.[1] This effect is particularly noteworthy against antibiotic-resistant strains, such as Vancomycin-Resistant Enterococci (VRE), suggesting a potential strategy to restore the efficacy of existing antibiotics.[2]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MIC of AS-48 and the tested antibiotics alone and in combination is determined using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).
-
Bacterial Inoculum Preparation: A standardized bacterial suspension is prepared to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.[6] This suspension is then diluted in an appropriate growth medium (e.g., Mueller-Hinton Broth) to achieve the final target inoculum for the assay.[6]
-
Drug Dilution: Serial two-fold dilutions of each antimicrobial agent are prepared in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well is inoculated with the final bacterial suspension.[6] The plates are then incubated under appropriate conditions (e.g., 35°C for 24-48 hours).[5]
-
MIC Reading: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.[6]
Checkerboard Assay for Synergy Testing
The checkerboard assay is the standard in vitro method for evaluating antimicrobial combinations.[6][7]
-
Plate Setup: A 96-well microtiter plate is set up with two-dimensional dilutions of the two agents.[6] Drug A (e.g., AS-48) is serially diluted along the y-axis (rows), while Drug B (e.g., an antibiotic) is serially diluted along the x-axis (columns).[5] This creates a matrix of wells, each containing a unique concentration combination of the two agents.[6]
-
Controls: The plate includes wells with serial dilutions of each drug alone to determine their individual MICs, as well as a growth control well without any antimicrobial agent.[8]
-
Inoculation and Incubation: All wells (except for sterility controls) are inoculated with the standardized bacterial suspension.[5] The plate is incubated as described for MIC determination.
-
Data Analysis: After incubation, the plate is read to determine the MIC of each drug alone and in every combination. These values are then used to calculate the FIC index for each combination that inhibits growth.[5][9]
Caption: Workflow of the checkerboard assay for synergy testing.
References
- 1. Synergy of the Bacteriocin AS-48 and Antibiotics against Uropathogenic Enterococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Defining Fractional Inhibitory Concentration Index Cutoffs for Additive Interactions Based on Self-Drug Additive Combinations, Monte Carlo Simulation Analysis, and In Vitro-In Vivo Correlation Data for Antifungal Drug Combinations against Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. crimsonpublishers.com [crimsonpublishers.com]
- 5. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. benchchem.com [benchchem.com]
- 7. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection | MDPI [mdpi.com]
- 8. emerypharma.com [emerypharma.com]
- 9. Fractional inhibitory concentration (FIC) index – REVIVE [revive.gardp.org]
"validation of AS-48 as an effective agent against biofilms"
A comprehensive analysis of the bacteriocin (B1578144) AS-48 showcases its efficacy in combating bacterial biofilms, outperforming several conventional antibiotics and other bacteriocins in preclinical studies. This guide provides a detailed comparison of AS-48's performance, supported by experimental data, protocols, and mechanistic insights.
Researchers in microbiology, infectious diseases, and drug development are continually seeking novel strategies to overcome the challenge of biofilm-associated infections. Biofilms, structured communities of bacteria encased in a self-produced protective matrix, exhibit high tolerance to conventional antimicrobial agents, leading to persistent and difficult-to-treat infections. The circular bacteriocin AS-48, produced by Enterococcus faecalis, has emerged as a promising candidate for biofilm disruption and eradication.
Comparative Efficacy of AS-48 Against Bacterial Biofilms
AS-48 has demonstrated significant activity against a range of biofilm-forming bacteria, most notably the Gram-positive pathogen Staphylococcus aureus. Quantitative data from multiple studies highlight its superiority over other antimicrobial agents.
Performance Against Staphylococcus aureus Biofilms
Staphylococcus aureus is a leading cause of biofilm-mediated infections on medical implants and in chronic wounds.[1] Studies have shown that AS-48 is effective in both inhibiting the formation of S. aureus biofilms and eradicating established ones.
Table 1: Comparative Anti-Biofilm Activity Against Staphylococcus aureus
| Agent | Minimum Inhibitory Concentration (MIC) for Planktonic Cells (mg/L) | Biofilm Eradication Concentration (BEC) / Minimum Biofilm Eradication Concentration (MBEC) (mg/L) | Biofilm Reduction (%) | Reference |
| AS-48 | 4 | 32 | Significant reduction in cell viability | [2] |
| AS-48 | - | 18.5 | Eradication | |
| Nisin | - | 83.3 | Eradication | |
| Vancomycin (B549263) | 200-400 (µg/ml) | - | 40-52% | [3] |
| Purified Bacteriocin (unspecified) | 32.5-62.5 (µg/ml) | - | 70-85% | [3] |
| Chloramphenicol (B1208) | 8 (µg/ml) | - | No significant effect | [4] |
| Nisin V + Chloramphenicol | - | - | Significantly diminished metabolic activity | [4] |
As shown in Table 1, AS-48 demonstrates potent activity against S. aureus biofilms. One study found that a concentration of 32 mg/L of AS-48 significantly decreased the viability of cells within a mature biofilm.[2] Another study reported a biofilm eradication concentration of 18.5 mg/L for AS-48, which is considerably lower than that of nisin (83.3 mg/L). In a direct comparison, a purified bacteriocin (unspecified, but used as a positive control against vancomycin) showed a 70-85% reduction in biofilm formation, whereas vancomycin only achieved a 40-52% reduction.[3] Furthermore, combinations of nisin derivatives with conventional antibiotics like chloramphenicol showed a significant decrease in biofilm viability, highlighting the potential for synergistic applications.[4]
Performance Against Pseudomonas aeruginosa Biofilms
Pseudomonas aeruginosa is a formidable Gram-negative pathogen known for its intrinsic and acquired resistance mechanisms and its ability to form robust biofilms, particularly in the lungs of cystic fibrosis patients. While AS-48's primary strength is against Gram-positive bacteria, its efficacy against Gram-negative organisms is an area of active research.
Data on the direct comparison of AS-48 with other agents against P. aeruginosa biofilms is less abundant in the readily available literature. However, studies on other anti-biofilm agents provide a benchmark for the concentrations required for inhibition and eradication. For instance, in one study, tobramycin (B1681333) was effective at higher concentrations for eradicating and inhibiting P. aeruginosa biofilms, while ofloxacin (B1677185) was effective even at lower concentrations.[5] Another study on esculentin-1a (B1576700) derived peptides demonstrated their ability to inhibit P. aeruginosa biofilm formation at concentrations below their MIC.[6]
Further research is warranted to establish a comprehensive comparative dataset for AS-48 against a wider range of Gram-negative biofilm-forming pathogens.
Mechanism of Action: Pore Formation and Cellular Disruption
The primary mechanism by which AS-48 exerts its antimicrobial and anti-biofilm activity is through the formation of pores in the bacterial cytoplasmic membrane.[7] This process is receptor-independent, meaning the bacteriocin directly interacts with the membrane phospholipids (B1166683).
The proposed mechanism involves the following steps:
-
Electrostatic Interaction: The positively charged AS-48 molecule is attracted to the negatively charged phospholipids in the bacterial membrane.
-
Dimer Dissociation and Insertion: The water-soluble dimeric form of AS-48 is thought to dissociate upon contact with the membrane, allowing the protomers to insert into the lipid bilayer.[8]
-
Pore Formation: The inserted AS-48 molecules aggregate to form pores, approximately 0.7 nm in diameter.[7] These pores are described as toroidal, where the lipid monolayers are bent continuously from the outer to the inner leaflet.
-
Disruption of Proton Motive Force: The formation of these pores disrupts the proton motive force across the membrane, leading to the leakage of ions and essential molecules.
-
Cell Death: The dissipation of the membrane potential and leakage of cellular contents ultimately result in cell death.
This direct and rapid disruption of the cell membrane makes it difficult for bacteria to develop resistance.
Experimental Protocols
The validation of AS-48's anti-biofilm efficacy relies on standardized and reproducible experimental protocols. The following are key methodologies cited in the supporting literature.
Biofilm Formation and Quantification (Crystal Violet Assay)
This method quantifies the total biofilm biomass.
-
Bacterial Culture Preparation: Grow the desired bacterial strain in a suitable broth medium overnight. Dilute the culture to a standardized optical density (e.g., OD600 of 0.05).
-
Biofilm Formation: Add 200 µL of the diluted bacterial culture to the wells of a 96-well microtiter plate. Include wells with sterile medium as a negative control. Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.
-
Treatment with AS-48: For biofilm inhibition assays, add different concentrations of AS-48 to the wells along with the bacterial culture at the beginning of the incubation. For biofilm eradication assays, gently remove the planktonic cells after the initial incubation, wash the wells with phosphate-buffered saline (PBS), and then add fresh medium containing various concentrations of AS-48. Incubate for a further 24 hours.
-
Crystal Violet Staining: After the incubation period, discard the medium and gently wash the wells twice with PBS to remove non-adherent cells. Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Solubilization and Quantification: Remove the crystal violet solution and wash the wells thoroughly with water. Air dry the plate. Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet. Measure the absorbance at a wavelength of 550-595 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.
Cell Viability within Biofilms (LIVE/DEAD BacLight Assay)
This assay differentiates between live and dead bacterial cells within the biofilm.
-
Biofilm Formation and Treatment: Grow and treat biofilms with AS-48 as described above, preferably on a surface suitable for microscopy (e.g., glass-bottom plates or slides).
-
Staining: After treatment, gently wash the biofilms with sterile water. Prepare a staining solution containing SYTO® 9 (stains live cells green) and propidium (B1200493) iodide (stains dead cells red). Add the staining solution to cover the biofilm and incubate in the dark at room temperature for 15-20 minutes.
-
Microscopy: Visualize the stained biofilms using a confocal laser scanning microscope (CLSM). The ratio of green to red fluorescence can be used to quantify the percentage of live and dead cells.
Visualizing the Mechanisms
To better understand the processes involved in AS-48's action and the experimental procedures, the following diagrams have been generated using Graphviz.
Caption: Mechanism of AS-48 action on the bacterial cell membrane.
Caption: Experimental workflow for the Crystal Violet biofilm assay.
Conclusion
The bacteriocin AS-48 presents a compelling case as an effective agent against bacterial biofilms, particularly those formed by the clinically significant pathogen Staphylococcus aureus. Its potent activity, often exceeding that of other bacteriocins and conventional antibiotics, coupled with a mechanism of action that is less prone to resistance development, positions it as a strong candidate for further therapeutic development. The provided experimental protocols offer a robust framework for the continued evaluation and validation of AS-48 and other novel anti-biofilm agents. Future research should focus on expanding the comparative analysis of AS-48 against a broader spectrum of biofilm-forming pathogens, including multi-drug resistant Gram-negative bacteria, and on exploring its efficacy in in vivo models of biofilm-associated infections.
References
- 1. mdpi.com [mdpi.com]
- 2. digital.csic.es [digital.csic.es]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Activities of Nisin and Nisin Derivatives Alone and In Combination with Antibiotics against Staphylococcus Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. microbiologyjournal.org [microbiologyjournal.org]
- 6. Inhibition of Pseudomonas aeruginosa biofilm formation and expression of virulence genes by selective epimerization in the peptide Esculentin-1a(1-21)NH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AS-48 bacteriocin: close to perfection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Enterocin AS-48: A Potent Antimicrobial Peptide Circumventing Antibiotic Cross-Resistance
A comparative analysis for researchers, scientists, and drug development professionals.
In an era where antimicrobial resistance poses a significant threat to global health, the search for novel therapeutic agents is paramount. Enterocin (B1671362) AS-48, a circular bacteriocin (B1578144) produced by Enterococcus faecalis, has emerged as a promising candidate due to its broad-spectrum activity against various pathogens and its unique mechanism of action that suggests a low propensity for cross-resistance with conventional antibiotics. This guide provides an objective comparison of Enterocin AS-48's performance against antibiotic-resistant bacteria, supported by experimental data and detailed methodologies.
Lack of Cross-Resistance: A Key Advantage
Studies have consistently demonstrated that Enterocin AS-48 retains its potent activity against multidrug-resistant (MDR) bacteria, indicating a lack of cross-resistance with antibiotics that have different cellular targets. This is primarily attributed to its distinct mechanism of action. Unlike many antibiotics that target specific enzymes or cellular pathways, Enterocin AS-48 disrupts the fundamental integrity of the bacterial cell membrane.
Enterocin AS-48 is a cationic peptide that interacts with the negatively charged phospholipids (B1166683) in the bacterial cytoplasmic membrane. This interaction leads to the insertion of the peptide into the membrane and the subsequent formation of pores, causing membrane permeabilization, dissipation of the proton motive force, and ultimately, cell death[1]. This direct, physical disruption of the membrane is a non-specific mode of action that does not rely on a specific protein receptor, which are often the sites of mutation-driven antibiotic resistance[2].
Performance Against Antibiotic-Resistant Pathogens: Quantitative Data
The efficacy of Enterocin AS-48 against antibiotic-resistant clinical isolates has been quantitatively assessed in several studies. The minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a key metric for comparison.
Staphylococcus aureus (including MRSA)
A study investigating the activity of Enterocin AS-48 against 100 clinical isolates of Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA), revealed that the bacteriocin was effective against all strains, irrespective of their antibiotic resistance profiles[3].
| Bacterial Strain Category | Number of Strains | Mean MIC of Enterocin AS-48 (mg/L) | Standard Deviation (mg/L) |
| Methicillin-Resistant S. aureus (MRSA) | 33 | 7.086 | 0.62 |
| Methicillin-Susceptible S. aureus (MSSA) | 67 | 8.13 | 0.49 |
Data sourced from a study on clinical multidrug-resistant Staphylococcus aureus[3].
Notably, there was no significant difference in the susceptibility of MRSA and MSSA strains to Enterocin AS-48, highlighting its potential as a therapeutic agent against these challenging pathogens[3].
Uropathogenic Enterococcus
A separate study on uropathogenic Enterococcus strains, many of which exhibited resistance to multiple antibiotics, demonstrated the potent activity of Enterocin AS-48. The MIC values for AS-48 against these resistant strains were consistently low, indicating their susceptibility to the bacteriocin[4].
| Enterococcus Strain | Antibiotic Resistance Profile | MIC of Enterocin AS-48 (mg/L) |
| Strain 1 | Resistant to Erythromycin, Tetracycline, Ciprofloxacin | < 10 |
| Strain 2 | Resistant to Gentamicin, Ampicillin, Vancomycin | < 10 |
| Strain 3 | Resistant to seven of 20 antibiotics tested | < 10 |
Data adapted from a study on uropathogenic enterococci[4]. The study reported that AS-48 was active at concentrations below 10 mg/L against all tested antibiotic-resistant strains.
Synergy with Conventional Antibiotics
Beyond its standalone efficacy, Enterocin AS-48 has shown synergistic or additive effects when combined with conventional antibiotics. This synergy can lead to a reduction in the required dosage of both agents, potentially minimizing toxicity and slowing the development of resistance.
A study on uropathogenic enterococci found that the combination of AS-48 with antibiotics such as vancomycin, gentamicin, and amoxicillin/clavulanate resulted in a significant reduction in the MIC of the antibiotics, with up to a 100-fold decrease observed[4]. Similarly, the antilisterial activity of AS-48 has been shown to be enhanced when combined with various natural antimicrobials and food preservatives[5].
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of Enterocin AS-48.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of Enterocin AS-48 against bacterial isolates is typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST)[6].
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight on an appropriate agar (B569324) medium. Colonies are then suspended in a sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is further diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Preparation of Microtiter Plates: Serial twofold dilutions of Enterocin AS-48 are prepared in CAMHB in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension. A growth control well (containing bacteria and broth but no AS-48) and a sterility control well (containing only broth) are included.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Reading: The MIC is determined as the lowest concentration of Enterocin AS-48 that completely inhibits visible growth of the bacteria.
Checkerboard Assay for Synergy Testing
The checkerboard assay is a common method to evaluate the synergistic effects of two antimicrobial agents[7][8].
-
Plate Setup: In a 96-well microtiter plate, serial twofold dilutions of Enterocin AS-48 are made along the x-axis, and serial twofold dilutions of the partner antibiotic are made along the y-axis. This creates a matrix of wells with varying concentrations of both agents.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension (as prepared for the MIC assay).
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Data Analysis: The Fractional Inhibitory Concentration (FIC) index is calculated for each well showing no growth. The FIC is calculated as follows: FIC = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone) The FIC index is the lowest FIC value obtained. The results are interpreted as follows:
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC index ≤ 4
-
Antagonism: FIC index > 4
-
Visualizing the Concepts
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Experimental workflow for MIC and synergy testing.
Caption: Mechanism of AS-48 and lack of cross-resistance.
Conclusion
Enterocin AS-48 demonstrates significant potential as an antimicrobial agent, particularly in the context of rising antibiotic resistance. Its efficacy against MDR pathogens, coupled with its unique membrane-disrupting mechanism that minimizes the likelihood of cross-resistance, makes it a compelling candidate for further research and development. The synergistic interactions observed with conventional antibiotics further enhance its therapeutic promise, offering a potential strategy to rejuvenate the efficacy of existing drugs and combat challenging infections.
References
- 1. researchgate.net [researchgate.net]
- 2. Enterocin AS-48 as Evidence for the Use of Bacteriocins as New Leishmanicidal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synergy of the Bacteriocin AS-48 and Antibiotics against Uropathogenic Enterococci [mdpi.com]
- 5. Enhanced bactericidal activity of enterocin AS-48 in combination with essential oils, natural bioactive compounds and chemical preservatives against Listeria monocytogenes in ready-to-eat salad - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EUCAST: MIC Determination [eucast.org]
- 7. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Transcriptomic Analysis of Bacteria Under Membrane-Disrupting Stress: A Proxy for AS-48 Treatment
For Researchers, Scientists, and Drug Development Professionals
The bacteriocin (B1578144) AS-48 is a potent antimicrobial peptide that exerts its bactericidal effect primarily by disrupting the cytoplasmic membrane of target bacteria, leading to pore formation and dissipation of the proton motive force. Understanding the global transcriptomic response of bacteria to such membrane-damaging agents is crucial for elucidating mechanisms of action, identifying potential resistance pathways, and developing novel antimicrobial strategies.
Due to the limited availability of public, in-depth comparative transcriptomic datasets specifically for AS-48 treatment, this guide provides a comprehensive analysis of the transcriptomic response of Bacillus cereus to benzalkonium chloride (BC). BC is a quaternary ammonium (B1175870) compound known to cause significant membrane damage, thus serving as a relevant proxy to infer the cellular responses that would be elicited by AS-48. This comparison is further contextualized with data on other cellular stressors to highlight the specific transcriptomic signature of membrane disruption.
Comparative Transcriptomic Analysis
The following table summarizes the key differentially expressed genes in Bacillus cereus ATCC 14579 following treatment with a growth-arresting concentration of benzalkonium chloride. This data is extracted from a comprehensive study on the transcriptomic and phenotypic responses of B. cereus to various disinfectants. The upregulation of genes involved in fatty acid metabolism is a hallmark of the response to membrane damage, as the bacterium attempts to repair its compromised cell envelope.
| Gene ID | Gene Name | Function | Fold Change (BC Treatment) |
| BC2983 | desA | Δ5 fatty acid desaturase | > 2.0 |
| BC0400 | desB | Δ10 fatty acid desaturase | > 2.0 |
| - | fapR | Transcriptional regulator of fatty acid synthesis | Upregulated |
| - | accB | Acetyl-CoA carboxylase, carboxyl transferase subunit beta | Upregulated |
| - | fabI | Enoyl-[acyl-carrier-protein] reductase | Upregulated |
| - | fabH | 3-oxoacyl-[acyl-carrier-protein] synthase III | Upregulated |
| - | plsX | Phosphate:acyl-ACP acyltransferase | Upregulated |
| - | plsC | 1-acylglycerol-3-phosphate O-acyltransferase | Upregulated |
Note: Specific fold-change values for all genes were not publicly available in the analyzed literature. The listed genes were highlighted as significantly upregulated in response to benzalkonium chloride treatment.
Experimental Protocols
The methodologies outlined below are based on standard protocols for comparative transcriptomic analysis of bacteria.
Bacterial Culture and Treatment
-
Bacterial Strain: Bacillus cereus ATCC 14579.
-
Culture Conditions: Cultures are grown in a suitable rich medium, such as Brain Heart Infusion (BHI) broth, at 30°C with shaking to mid-exponential phase (OD600 ≈ 0.5).
-
Treatment: The bacterial culture is treated with a pre-determined growth-arresting concentration of the antimicrobial agent (e.g., benzalkonium chloride). A control culture is treated with the corresponding vehicle.
-
Incubation: Cultures are incubated for a defined period (e.g., 10-30 minutes) post-treatment to allow for transcriptional changes to occur.
RNA Isolation and Purification
-
Cell Harvesting: Bacterial cells are rapidly harvested from both treated and control cultures by centrifugation at 4°C.
-
RNA Stabilization: The cell pellet is immediately resuspended in an RNA stabilization solution (e.g., RNAprotect Bacteria Reagent) to prevent RNA degradation.
-
Lysis: Cells are lysed using a combination of enzymatic (e.g., lysozyme) and mechanical (e.g., bead beating) methods to ensure efficient rupture of the Gram-positive cell wall.
-
RNA Extraction: Total RNA is extracted using a commercial kit (e.g., RNeasy Mini Kit) or a TRIzol-based method, followed by DNase I treatment to remove any contaminating genomic DNA.
-
Quality Control: The quality and quantity of the extracted RNA are assessed using a spectrophotometer (for A260/A280 and A260/A230 ratios) and a bioanalyzer (to determine the RNA Integrity Number - RIN).
Transcriptome Analysis (Microarray)
-
cDNA Synthesis and Labeling: Total RNA is reverse transcribed into cDNA. During this process, the cDNA is labeled with fluorescent dyes (e.g., Cy3 and Cy5 for two-color arrays).
-
Hybridization: The labeled cDNA is hybridized to a microarray chip containing probes for the entire genome of Bacillus cereus ATCC 14579.
-
Scanning and Data Acquisition: The microarray is scanned using a laser scanner to detect the fluorescence signals from the hybridized cDNA.
-
Data Analysis: The raw signal intensities are normalized, and statistical analysis is performed to identify genes that are differentially expressed between the treated and control samples. A fold-change cut-off and a statistically significant p-value are used to determine the final list of differentially expressed genes.
Visualizing the Bacterial Response to Membrane Stress
To illustrate the cellular processes affected by membrane-damaging agents like AS-48 and benzalkonium chloride, the following diagrams depict the experimental workflow and a key signaling pathway involved in the bacterial stress response.
The primary response to cell envelope damage in many bacteria is mediated by two-component systems (TCS). These systems typically consist of a sensor histidine kinase that detects the stress and a response regulator that modulates gene expression to counteract the damage. In Bacillus cereus, several TCSs are involved in maintaining cell envelope integrity. The diagram below illustrates a generalized TCS response to membrane damage.
Comparative Immunomodulatory Effects of Enterocin AS-48: A Guide for Researchers
A detailed analysis of the immunomodulatory properties of the circular bacteriocin (B1578144) Enterocin (B1671362) AS-48 in comparison to other well-known bacteriocins, nisin and acidocin A. This guide provides researchers, scientists, and drug development professionals with a comparative overview, supported by experimental data and detailed protocols, to aid in the assessment of Enterocin AS-48 as a potential immunomodulatory agent.
Enterocin AS-48, a circular bacteriocin produced by Enterococcus faecalis, has garnered significant attention for its broad-spectrum antimicrobial activity. Beyond its bactericidal properties, emerging evidence suggests that AS-48 possesses immunomodulatory capabilities, positioning it as a candidate for therapeutic applications where modulation of the immune response is desired. This guide provides a comparative assessment of the immunomodulatory effects of Enterocin AS-48 against two other prominent bacteriocins: nisin and acidocin A.
Comparative Analysis of Immunomodulatory Activity
The immunomodulatory effects of Enterocin AS-48, nisin, and acidocin A have been investigated in various in vitro models, primarily using macrophage and peripheral blood mononuclear cell (PBMC) cultures. The available data indicates that these bacteriocins can elicit distinct immune responses, ranging from anti-inflammatory to pro-inflammatory.
Enterocin AS-48: Studies suggest that Enterocin AS-48 exhibits predominantly anti-inflammatory properties. A key finding is its ability to decrease nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW macrophages at concentrations up to 13.5 µM.[1] Nitric oxide is a key signaling molecule in inflammation, and its inhibition points to a potential mechanism for dampening inflammatory responses. Furthermore, an enterocin mixture containing AS-48 was shown to significantly reduce the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) and increase the production of Interferon-gamma (IFN-γ) in LPS-induced PBMCs.[2]
Nisin: Nisin, a well-characterized lantibiotic, has demonstrated a more complex immunomodulatory profile. In vivo studies in mice have shown that dietary administration of nisin can lead to an increase in CD4+ and CD8+ T-lymphocyte counts, while decreasing the B-lymphocyte population.[3] In vitro, nisin has been reported to decrease the production of pro-inflammatory cytokines such as TNF-α, Interleukin-6 (IL-6), and Interleukin-8 (IL-8).[4]
Acidocin A: In contrast to AS-48, acidocin A, a pediocin-like bacteriocin, appears to possess pro-inflammatory properties. Research has shown that acidocin A can induce the production of a range of pro-inflammatory mediators in human monocytes, including IL-6 and TNF-α.[5][6]
The following table summarizes the known immunomodulatory effects of these three bacteriocins.
| Bacteriocin | Model System | Key Immunomodulatory Effects | Concentration | Reference |
| Enterocin AS-48 | RAW Macrophages | Decreased LPS-induced Nitric Oxide (NO) production | Up to 13.5 µM | [1] |
| Human PBMCs | Decreased LPS-induced TNF-α production | Not specified | [2] | |
| Human PBMCs | Increased LPS-induced IFN-γ production | Not specified | [2] | |
| Nisin | Mice (in vivo) | Increased CD4+ and CD8+ T-lymphocyte counts | Dietary | [3] |
| Mice (in vivo) | Decreased B-lymphocyte counts | Dietary | [3] | |
| Human cell lines | Decreased TNF-α, IL-6, and IL-8 production | Not specified | [4] | |
| Acidocin A | Human Monocytes | Induced production of IL-6 and TNF-α | Not specified | [5][6] |
Signaling Pathways in Enterocin AS-48-Mediated Immunomodulation
The precise intracellular signaling pathways modulated by purified Enterocin AS-48 are still under investigation. However, studies on the host's response to Enterococcus faecalis, the producer of AS-48, suggest the involvement of the Toll-like receptor (TLR), Myeloid differentiation primary response 88 (MyD88), Mitogen-activated protein kinase (MAPK), and Nuclear factor-kappa B (NF-κB) signaling pathways in the regulation of pro-inflammatory cytokine expression in macrophages. It is plausible that AS-48, as a component of this bacterium, could interact with and modulate these key inflammatory pathways.
Caption: Putative signaling pathway for Enterocin AS-48 immunomodulation.
Experimental Protocols
This section provides a detailed methodology for assessing the immunomodulatory effects of bacteriocins on macrophage cell lines, a common in vitro model.
Objective: To determine the effect of a bacteriocin on the production of pro- and anti-inflammatory cytokines by macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7 or THP-1)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Purified bacteriocin (e.g., Enterocin AS-48)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
Enzyme-linked immunosorbent assay (ELISA) kits for target cytokines (e.g., TNF-α, IL-6, IL-10)
-
Microplate reader
Procedure:
-
Cell Culture:
-
Maintain the macrophage cell line in complete culture medium at 37°C in a humidified atmosphere of 5% CO2.
-
Passage the cells every 2-3 days to maintain logarithmic growth.
-
-
Cell Seeding:
-
Harvest the cells and perform a cell count.
-
Seed the cells into 96-well plates at a density of 1 x 10^5 cells/well in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours to allow the cells to adhere.
-
-
Bacteriocin Treatment and Stimulation:
-
Prepare a stock solution of the purified bacteriocin in a suitable solvent (e.g., sterile water or PBS).
-
Prepare serial dilutions of the bacteriocin in complete culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and replace it with 100 µL of medium containing the different concentrations of the bacteriocin.
-
For stimulated conditions, add LPS to the wells at a final concentration of 1 µg/mL. Include control wells with medium only (unstimulated) and medium with LPS only (stimulated control).
-
Incubate the plates for 24 hours.
-
-
Supernatant Collection:
-
After the incubation period, centrifuge the plates at 400 x g for 5 minutes.
-
Carefully collect the cell culture supernatants from each well without disturbing the cell monolayer.
-
Store the supernatants at -80°C until cytokine analysis.
-
-
Cytokine Quantification (ELISA):
-
Perform ELISA for the target cytokines (e.g., TNF-α, IL-6, IL-10) according to the manufacturer's instructions.
-
Briefly, coat a 96-well ELISA plate with the capture antibody overnight.
-
Wash the plate and block with a blocking buffer.
-
Add the collected supernatants and standards to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Wash the plate and add the enzyme conjugate (e.g., streptavidin-HRP).
-
Wash the plate and add the substrate solution.
-
Stop the reaction and read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the cytokine concentrations in the samples based on the standard curve.
-
Compare the cytokine levels in the bacteriocin-treated groups to the control groups using appropriate statistical analysis (e.g., t-test or ANOVA).
-
Caption: Experimental workflow for assessing immunomodulatory effects.
Conclusion
Enterocin AS-48 demonstrates promising anti-inflammatory properties, distinguishing it from the more pro-inflammatory profile of acidocin A and the complex immunomodulatory effects of nisin. Its ability to suppress key inflammatory mediators like nitric oxide and potentially TNF-α suggests its potential as a therapeutic agent for inflammatory conditions. However, further research is imperative to elucidate the precise molecular mechanisms and signaling pathways involved in its immunomodulatory action. Dose-response studies on a wider range of cytokines and in vivo investigations are crucial next steps to fully realize the therapeutic potential of Enterocin AS-48. This guide serves as a foundational resource for researchers embarking on the exploration of this intriguing bacteriocin and its role in modulating the immune system.
References
- 1. Immunomodulation, Bioavailability and Safety of Bacteriocins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. Evaluation of immunomodulatory effects of nisin-containing diets on mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Immunomodulatory potential of Nisin A with application in wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Benchmarking AS-48: A Comparative Analysis Against Novel Synthetic Antimicrobials
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the exploration and evaluation of novel antibacterial agents. This guide provides a comprehensive performance comparison of the well-characterized bacteriocin (B1578144), AS-48, against a promising novel synthetic antimicrobial peptide, Pln149-PEP20, a derivative of Plantaricin 149. The data presented is compiled from peer-reviewed studies to offer an objective analysis for researchers in the field of antimicrobial drug development.
Performance Overview: AS-48 vs. Pln149-PEP20
AS-48, a circular bacteriocin produced by Enterococcus faecalis, has demonstrated broad-spectrum activity against various Gram-positive bacteria, including challenging multidrug-resistant (MDR) strains. Its mechanism of action involves the formation of pores in the bacterial cytoplasmic membrane, leading to dissipation of the proton motive force and cell death.
Pln149-PEP20 is a synthetically designed analog of Plantaricin 149. This novel peptide has shown potent bactericidal activity against a range of both Gram-positive and Gram-negative bacteria, including MDR isolates. Its mode of action is also believed to involve membrane interaction and depolarization.
Quantitative Performance Data
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for AS-48 and Pln149-PEP20 against various bacterial strains. It is important to note that the data has been compiled from different studies, and direct comparison should be approached with caution due to potential variations in experimental methodologies.
Table 1: Minimum Inhibitory Concentration (MIC) of AS-48 against various bacterial strains.
| Bacterial Strain | MIC Range (µg/mL) | Reference |
| Staphylococcus aureus (clinically isolated) | 3 - 16 | [1] |
| Staphylococcus aureus (food-isolated) | 1.17 - 3.12 | [1] |
| Enterococcus faecalis (clinical isolates) | 1.3 - 7.1 | |
| Listeria monocytogenes | Data not available in provided search results | |
| Escherichia coli | Generally less susceptible; specific MIC data not available | [1] |
Table 2: Minimum Inhibitory Concentration (MIC) of Pln149-PEP20 against various bacterial strains.
| Bacterial Strain | MIC Range (µg/mL) | Reference |
| Staphylococcus aureus ATCC 25923 | 8 | [2] |
| Gram-positive bacteria (various strains) | 1 - 128 | [2] |
| Gram-negative bacteria (various strains) | 16 - 512 | [2] |
Mechanism of Action: A Visual Representation
The antimicrobial activity of AS-48 is primarily attributed to its ability to disrupt the bacterial cell membrane. The following diagram illustrates the proposed signaling pathway for AS-48's pore-forming mechanism.
Experimental Protocols
A standardized method for determining the antimicrobial efficacy of peptides is the Minimum Inhibitory Concentration (MIC) assay. This section details a typical broth microdilution protocol.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is utilized to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.
1. Preparation of Bacterial Inoculum:
- Streak the bacterial strain for isolation on an appropriate agar (B569324) plate (e.g., Tryptic Soy Agar) and incubate at 37°C for 18-24 hours.
- Select 3-5 isolated colonies and inoculate into a tube containing 5 mL of cation-adjusted Mueller-Hinton Broth (CAMHB).
- Incubate the broth culture at 37°C with agitation until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
- Dilute the bacterial suspension in fresh CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
2. Preparation of Antimicrobial Agent Dilutions:
- Prepare a stock solution of the antimicrobial peptide (e.g., AS-48 or Pln149-PEP20) in a suitable solvent (e.g., sterile deionized water or a buffer specified for the peptide).
- Perform serial two-fold dilutions of the stock solution in CAMHB in a 96-well microtiter plate to achieve a range of desired concentrations.
3. Inoculation and Incubation:
- Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate containing 100 µL of the serially diluted antimicrobial agent.
- Include a positive control well (bacterial suspension without antimicrobial agent) and a negative control well (broth only).
- Incubate the plate at 37°C for 18-24 hours.
4. Determination of MIC:
- Following incubation, visually inspect the microtiter plate for bacterial growth (turbidity).
- The MIC is defined as the lowest concentration of the antimicrobial agent in which there is no visible growth.
Experimental Workflow Diagram
The following diagram outlines the key steps in the MIC determination workflow.
Conclusion
References
Safety Operating Guide
Safeguarding Health and the Environment: Proper Disposal of Antibacterial Agent 48
The responsible management and disposal of "Antibacterial Agent 48" are paramount to ensuring laboratory safety, preventing environmental contamination, and mitigating the development of antimicrobial resistance. As "this compound" is not a universally standardized chemical identifier, the following procedures are based on established best practices for the disposal of antibacterial agents in laboratory settings. Researchers must always consult the specific Safety Data Sheet (SDS) for the compound in use and adhere to their institution's Environmental Health and Safety (EHS) guidelines for definitive protocols.
Immediate Safety and Handling Precautions
Proper handling is the first step in safe disposal. Always utilize appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a laboratory coat, when working with antibacterial agents. In the event of a spill, the area should be immediately contained and decontaminated to minimize exposure and environmental release. For small spills, an appropriate absorbent material should be used to clean the area, and the contaminated material must be disposed of as hazardous waste.[1] For larger spills, or if the material is highly hazardous, the institution's EHS department should be contacted immediately.[1]
Step-by-Step Disposal Protocol
The correct disposal route for this compound depends on its form, concentration, and the nature of the contaminated materials. All waste containing antibacterial agents should be treated as chemical waste.[2][3]
Step 1: Waste Characterization and Segregation
At the point of generation, all waste streams containing this compound must be assessed and segregated. Do not mix different types of waste.
| Waste Type | Description | Primary Hazard Category | Recommended Disposal Container |
| Solid Chemical Waste | Unused or expired pure compound (powder), contaminated PPE, weigh boats, pipette tips, and other lab supplies.[3] | Chemical | Labeled, sealed container for solid chemical waste.[3] |
| Liquid Chemical Waste | Concentrated stock solutions of the antibacterial agent.[3] | Chemical | Approved, leak-proof, and sealed container for liquid chemical waste.[3] |
| Used Culture Media | Liquid or solid media containing the antibacterial agent after experimental use.[4] | Mixed Biohazardous & Chemical | Autoclavable biohazard bags or vented, autoclavable bottles.[4] |
| Contaminated Sharps | Needles, syringes, and other sharp objects contaminated with the antibacterial agent. | Biomedical/Sharps & Chemical | Puncture-resistant sharps container. |
| Empty Containers | Original containers of the antibacterial agent. | Chemical | Follow guidelines on the product label or institutional policy.[4] |
Step 2: Disposal Procedures by Waste Type
-
Solid Waste: Collect in a designated, clearly labeled, and sealed container for solid chemical waste. Store in a designated satellite accumulation area before collection by the institution's EHS department for disposal, typically via incineration.[3]
-
Liquid Waste (Stock Solutions): High-concentration stock solutions are considered hazardous chemical waste.[3][5] They must be collected in an approved, labeled container for chemical waste.[3] These solutions should never be autoclaved or disposed of down the drain.[3] Arrange for pickup by your institution's certified hazardous waste management program.[6]
-
Used Culture Media: The treatment of used media depends on the heat stability of this compound.[6]
-
Heat-Labile Agents: If the agent is destroyed by autoclaving, the media can be decontaminated via a typical autoclave cycle (e.g., 121°C for 30-60 minutes).[4] After autoclaving and ensuring no other hazardous chemicals are present, disposal down the drain may be permissible, but always confirm with institutional guidelines.[5][6]
-
Heat-Stable Agents: If the agent is not deactivated by heat, autoclaving will only sterilize the media but not remove the chemical hazard.[6] In this case, the media must be collected and disposed of as hazardous chemical waste.[4][6]
-
Experimental Protocol: Autoclaving for Heat-Labile Agents
Objective: To decontaminate liquid waste containing a heat-labile antibacterial agent using steam autoclaving.[4]
Materials:
-
Liquid waste in an autoclavable container (e.g., borosilicate glass bottle with a loosened cap).[4]
-
Secondary containment (autoclave-safe tray).[4]
-
Autoclave indicator tape.[4]
-
Personal Protective Equipment (heat-resistant gloves, safety glasses).[4]
Procedure:
-
Preparation: Collect liquid waste in a suitable autoclavable container. Do not fill more than 75% of the container's volume. Loosen the cap to allow for venting.[4]
-
Containment: Place the primary container in a secondary, autoclave-safe tray to contain any potential spills.[4]
-
Indication: Apply autoclave indicator tape to the container.[4]
-
Autoclaving: Place the setup in the autoclave and run a liquid cycle (slow exhaust), typically at 121°C for 30-60 minutes. The cycle time may need adjustment based on the waste volume.[4]
-
Post-Autoclaving: Once the cycle is complete and the autoclave has returned to a safe temperature and pressure, don heat-resistant gloves and safety glasses. Carefully remove the waste.[4]
-
Disposal: Allow the liquid to cool completely. Even after autoclaving, the waste may still need to be treated as chemical waste.[4] Label the container appropriately and arrange for disposal through your institution's hazardous waste program.[4]
Decision Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.
Caption: Decision workflow for the disposal of antibacterial agent waste.
General Disposal Workflow
This diagram outlines the general operational steps for managing laboratory chemical waste.
Caption: General workflow for the safe disposal of laboratory chemical waste.[1]
References
Essential Safety and Operational Guide for Handling Antibacterial Agent 48
Disclaimer: "Antibacterial agent 48" is not a publicly recognized chemical designation. The following guidance is based on general best practices for handling potent, powdered antibacterial compounds of unknown specific toxicity. It is imperative to always consult the specific Safety Data Sheet (SDS) provided by the manufacturer. In the absence of an SDS, the substance should be handled as if it were highly hazardous.
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound. Adherence to these protocols is vital for personnel safety and the prevention of environmental contamination.
Personal Protective Equipment (PPE)
The primary defense against exposure to potent antibacterial agents is the consistent and correct use of appropriate Personal Protective Equipment (PPE).[1] The required level of PPE is contingent on the specific task being performed.[2]
| Task | Required Personal Protective Equipment (PPE) |
| Receiving and Unpacking | • Nitrile gloves• Lab coat• Safety glasses with side shields |
| Weighing and Aliquoting (Solid/Powder Form) | • Double nitrile gloves[2]• Disposable lab coat or gown• Chemical splash goggles[2]• N95 or higher-rated respirator (if not handled in a chemical fume hood)[1][2] |
| Preparing Stock Solutions | • Double nitrile gloves• Chemical-resistant lab coat or apron• Chemical splash goggles and face shield[2]• Work within a certified chemical fume hood |
| Handling Solutions and In-Vitro/In-Vivo Work | • Nitrile gloves• Lab coat• Safety glasses with side shields |
| Spill Cleanup | • Double nitrile gloves• Chemical-resistant disposable gown• Chemical splash goggles and face shield• N95 or higher-rated respirator |
| Waste Disposal | • Heavy-duty nitrile or butyl rubber gloves• Chemical-resistant lab coat or apron• Safety glasses with side shields |
Note: Always inspect gloves for tears or punctures before use. For prolonged handling or when working with higher concentrations, consider double-gloving.[1]
Operational Plan: Safe Handling Protocols
A systematic approach is essential to minimize the risk of exposure and contamination when handling potent antibacterial agents.[1]
Experimental Protocol: Preparation of a 10 mg/mL Stock Solution
Materials:
-
This compound
-
Analytical balance
-
Weigh boat
-
Spatula
-
Appropriate volumetric flask (e.g., 10 mL)
-
Appropriate solvent (e.g., DMSO)
-
Pipettes
-
Vortex mixer
Procedure:
-
Don PPE: Put on the appropriate PPE for handling powdered chemicals as detailed in the table above.
-
Designate Work Area: All work with solid "this compound" should be performed in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to control airborne particles.[2]
-
Decontaminate Surface: Before and after handling, decontaminate the work surface with an appropriate disinfectant.[1]
-
Weigh the Compound: In the chemical fume hood, carefully weigh the desired amount of the agent. Use a light touch to prevent the powder from becoming airborne.[2] Close the primary container immediately after weighing.[1]
-
Prepare Stock Solution: Carefully transfer the powder to the volumetric flask. Add the solvent to the flask. Cap and mix gently until the compound is completely dissolved.[2]
-
Labeling: Clearly label all solutions with the agent's name, concentration, solvent, date, and your initials.[2]
Disposal Plan
Improper disposal of antibacterial agents can contribute to the development of antibiotic resistance and environmental contamination.[3] Therefore, strict adherence to disposal protocols is mandatory.
Waste Segregation:
-
Liquid Waste: Collect all aqueous solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container.[4] High-concentration stock solutions are considered hazardous chemical waste and should be collected in an approved container.[3]
-
Solid Waste: Collect any solid waste, such as contaminated PPE, weighing paper, or absorbent materials from spills, in a dedicated, clearly labeled hazardous waste container.[4]
-
Sharps Waste: Any sharps (e.g., needles, pipettes) contaminated with this compound should be disposed of in a designated, puncture-resistant sharps container for chemical contamination.[4]
Labeling: Label all waste containers with "Hazardous Waste" and the full chemical name: "this compound". Indicate the primary hazards, such as "Toxic" and "Dangerous for the Environment".[4]
Decontamination: Some heat-stable antibacterial agents may not be inactivated by autoclaving.[3][5] In such cases, chemical decontamination is necessary.[5] It is essential to distinguish between waste that can be autoclaved and that which requires chemical treatment.[6]
Storage and Collection: Keep waste containers securely sealed and stored in a designated, well-ventilated hazardous waste accumulation area.[4] Arrange for the collection of the hazardous waste by your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.[4]
Diagrams
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
